Product packaging for Dicloromezotiaz(Cat. No.:CAS No. 1263629-39-5)

Dicloromezotiaz

Cat. No.: B1473345
CAS No.: 1263629-39-5
M. Wt: 452.7 g/mol
InChI Key: PVDQXPBKBSCNJZ-UHFFFAOYSA-N
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Description

Dicloromezotiaz is a pyridopyrimidine that is 9-methyl-2,4-dioxo-2H-pyrido[1,2-a]pyrimidine substituted at positions 1 and 3 by (2-chloro-1,3-thiazol-5-yl)methyl and 3,5-dichlorophenyl groups respectively. A mesoionic insecticide used for control of rice hoppers. It has a role as an agrochemical. It is an iminium betaine, an organochlorine insecticide, a dichlorobenzene, a member of 1,3-thiazoles and a pyridopyrimidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Cl3N3O2S B1473345 Dicloromezotiaz CAS No. 1263629-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16(10)25(9-14-8-23-19(22)28-14)18(27)15(17(24)26)11-5-12(20)7-13(21)6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDQXPBKBSCNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=[N+](C(=C(C2=O)C3=CC(=CC(=C3)Cl)Cl)[O-])CC4=CN=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024187
Record name Dicloromezotiaz
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Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263629-39-5
Record name Dicloromezotiaz
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Record name Dicloromezotiaz
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Record name 1263629-39-5
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Record name DICLOROMEZOTIAZ
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Foundational & Exploratory

An In-Depth Technical Guide to Dicloromezotiaz: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a mesoionic insecticide belonging to the pyridopyrimidine class of chemicals. It is recognized for its potent activity against a range of lepidopteran pests.[1][2] Its mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs), leading to the disruption of the insect nervous system.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with a unique mesoionic, or zwitterionic, structure. This structural feature is crucial for its biological activity.[3]

IUPAC Name: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate[4]

Molecular Formula: C₁₉H₁₂Cl₃N₃O₂S

Canonical SMILES: CC1=CC=CN2C1=--INVALID-LINK--CC4=CN=C(S4)Cl

InChI Key: PVDQXPBKBSCNJZ-UHFFFAOYSA-N

CAS Number: 1263629-39-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its environmental fate, formulation, and interaction with biological systems.

PropertyValueSource
Molecular Weight 452.7 g/mol
Appearance Solid
Solubility In DMSO: 100 mg/mL (220.88 mM)
LogP 5.4

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic approach. The following is a general outline of the synthetic scheme as described in the literature.

Logical Flow of this compound Synthesis

cluster_coupling_partner Synthesis of Coupling Partner A Dimethyl malonate C Copper-catalyzed coupling A->C B Iodide intermediate (139) B->C D Crude product (141) C->D Yields E Hydrolysis D->E F Diacid (142) E->F Overall yield 84% N Diacid activation (diacid chloride) F->N G Formamide protection H Protected intermediate (144) G->H J Phase transfer catalyzed alkylation H->J I 2-chloro-5-(chloromethyl)thiazole (145) I->J K Alkylated intermediate J->K L In situ deprotection K->L M Coupling partner (146) L->M Yield 76% O Condensation M->O N->O P This compound O->P Yield 72%

Caption: Convergent synthesis of this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not publicly available, the synthesis can be summarized in the following key stages:

  • Formation of the Diacid Intermediate: The synthesis commences with a copper-catalyzed coupling reaction between dimethyl malonate and an appropriate iodide precursor. The resulting crude product is then directly hydrolyzed to yield the corresponding diacid in an 84% overall yield for the two steps.

  • Preparation of the Coupling Partner: A separate synthetic route is employed to prepare the required coupling partner. This involves the formamide protection of an amino-pyridyl moiety, followed by a phase transfer catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole. Subsequent in situ deprotection affords the desired coupling partner in a 76% yield.

  • Final Condensation: The diacid intermediate is activated, likely by conversion to the diacid chloride. This activated species is then reacted with the prepared coupling partner in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This final condensation step yields this compound, which can be isolated as a single crystal polymorph with a 72% yield.

Mechanism of Action: Nicotinic Acetylcholine Receptor Competitive Modulator

This compound exerts its insecticidal effect by acting as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. nAChRs are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. By binding to these receptors, this compound blocks the binding of the natural neurotransmitter, acetylcholine, leading to a disruption of nerve impulse transmission, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

The interaction of this compound with insect nAChRs can be characterized using the whole-cell voltage-clamp technique on isolated insect neurons. The following is a generalized protocol based on standard electrophysiological methods.

1. Neuron Preparation:

  • Isolate neurons from the target insect species (e.g., thoracic ganglia of lepidopteran larvae).
  • Enzymatically dissociate the neurons using appropriate proteases (e.g., trypsin, collagenase).
  • Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and maintain in an appropriate culture medium.

2. Electrophysiological Recording:

  • Mount the coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.
  • Continuously perfuse the recording chamber with an external physiological saline solution.
  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing ions that mimic the intracellular environment.
  • Under visual guidance, form a high-resistance (GΩ) seal between the patch pipette and the membrane of a single neuron.
  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
  • Clamp the membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.

3. Compound Application and Data Acquisition:

  • Apply acetylcholine or another nAChR agonist to the neuron to elicit a baseline current response.
  • Apply this compound at varying concentrations to the neuron, followed by the application of the agonist.
  • Record the resulting ion currents using data acquisition software. A reduction in the agonist-induced current in the presence of this compound indicates an antagonistic effect.
  • Construct concentration-response curves to determine the IC₅₀ value of this compound.

Signaling Pathway of nAChR Modulation

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Block Blockage nAChR->Block Depolarization Membrane Depolarization IonChannel->Depolarization Allows ion influx ActionPotential Action Potential Depolarization->ActionPotential Triggers This compound This compound This compound->nAChR Competitively binds to Block->IonChannel Prevents opening of

Caption: Competitive antagonism of nAChR by this compound.

Biological Activity

This compound is particularly effective against a range of lepidopteran insect pests. The following table summarizes available quantitative data on its insecticidal activity.

Pest SpeciesLife StageBioassay MethodLC₅₀Source
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLeaf-disc dipNot explicitly provided, but noted for its high efficacy
Spodoptera exigua (Beet Armyworm)LarvaeNot specifiedNot explicitly provided, but noted for its high efficacy
Helicoverpa armigera (Cotton Bollworm)2nd Instar LarvaeLarval dipNot explicitly provided, but noted for its high efficacy

It is important to note that specific LC₅₀ values for this compound against these pests were not found in the publicly available literature reviewed. The sources indicate its development and effectiveness against these species.

Conclusion

This compound represents a significant advancement in the control of lepidopteran pests due to its novel mesoionic structure and its specific mode of action as a competitive modulator of insect nicotinic acetylcholine receptors. This technical guide has provided a detailed overview of its chemical properties, a general synthetic pathway, and the experimental basis for its mechanism of action. Further research to elucidate detailed synthetic protocols and expand the quantitative biological activity data will be invaluable for the development of next-generation insecticides and for resistance management strategies.

References

In-depth Technical Guide: The Mechanism of Action of Neonicotinoids on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "dicloromezotiaz" did not yield any results in scientific literature, suggesting that this may not be a recognized compound. However, to fulfill the request for a detailed technical guide on the interaction of a chemical with nicotinic acetylcholine receptors (nAChRs), this document will focus on a well-researched class of compounds with a similar-sounding element: neonicotinoids .

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They act on the central nervous system of insects and, to a lesser extent, vertebrates. This guide will provide an in-depth overview of the mechanism of action of neonicotinoids on nAChRs, tailored for researchers, scientists, and drug development professionals.

Quantitative Data: Binding Affinity and Potency of Common Neonicotinoids

The interaction of neonicotinoids with nAChRs is characterized by their high binding affinity and potency, which varies across different receptor subtypes and insect species. The following table summarizes key quantitative data for some of the most common neonicotinoids.

CompoundReceptor SubtypeOrganismBinding Affinity (Ki, nM)Potency (EC50/IC50, nM)Reference
Imidaclopridα4β2Human1.287 (EC50)
Imidacloprid-Myzus persicae (aphid)0.420 (EC50)
Thiamethoxam-Aphis craccivora (aphid)1.9-
Clothianidin-Heliothis virescens (moth)0.730 (EC50)
Acetamipridα4β2Rat170018000 (EC50)

Experimental Protocols

Understanding the mechanism of action of neonicotinoids on nAChRs involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This method is used to determine the binding affinity of a compound to a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a neonicotinoid for a specific nAChR subtype.

  • Materials:

    • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs).

    • Radioligand (e.g., [³H]epibatidine or [³H]imidacloprid).

    • Test compound (neonicotinoid).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the nAChR channel in response to agonist application.

  • Objective: To determine the potency (EC50) and efficacy of a neonicotinoid as an agonist or antagonist of nAChR function.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the nAChR subunits of interest.

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

    • Test compound dissolved in recording solution.

  • Procedure:

    • Inject the cRNA into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the recording solution containing varying concentrations of the neonicotinoid.

    • Record the inward current elicited by the compound.

    • Plot the current response as a function of concentration and fit the data to a sigmoid dose-response curve to determine the EC50 and maximum response.

Signaling Pathways and Experimental Workflows

Signaling Pathway of nAChR Activation

The following diagram illustrates the general signaling pathway upon activation of a nicotinic acetylcholine receptor by an agonist, such as a neonicotinoid.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Neonicotinoid (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Triggers

Caption: General signaling pathway of nAChR activation by a neonicotinoid agonist.

Experimental Workflow for nAChR Modulator Characterization

This diagram outlines a typical workflow for characterizing the interaction of a novel compound with nicotinic acetylcholine receptors.

Experimental_Workflow Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay TEVC Electrophysiology (Determine EC50/IC50, Efficacy) Start->Functional_Assay Subtype_Screening Screen against a panel of nAChR subtypes Binding_Assay->Subtype_Screening Functional_Assay->Subtype_Screening In_Vivo_Testing In Vivo Studies (e.g., Insecticidal Activity) Subtype_Screening->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Subtype_Screening->SAR_Analysis Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the characterization of a novel nAChR modulator.

Logical Relationship of Neonicotinoid Action

The following diagram illustrates the logical steps from neonicotinoid application to the observed physiological effect in insects.

Logical_Relationship Application Neonicotinoid Application Binding Binding to Insect nAChRs Application->Binding Activation Persistent Receptor Activation Binding->Activation Depolarization Continuous Nerve Stimulation (Membrane Depolarization) Activation->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis

Caption: Logical flow of the insecticidal action of neonicotinoids.

The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mesoionic pyrido[1,2-a]pyrimidinones have emerged as a compelling class of heterocyclic compounds, demonstrating significant potential in agrochemical and pharmaceutical applications. Their unique electronic structure and biological activity have garnered considerable attention, leading to the development of potent insecticidal and antibacterial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of these promising molecules, with a focus on quantitative data and detailed experimental procedures to aid researchers in this burgeoning field.

A Serendipitous Discovery and a New Class of Insecticides

The journey of mesoionic pyrido[1,2-a]pyrimidinones as significant bioactive molecules began with a serendipitous discovery during a fungicide discovery program. Researchers at DuPont Crop Protection isolated these compounds as undesired byproducts and subsequent screening revealed their potent insecticidal properties. This initial finding sparked a dedicated research program that ultimately led to the commercialization of novel insecticides, most notably Triflumezopyrim.

These mesoionic compounds exhibit a distinct mode of action compared to many existing insecticides. They are potent inhibitors of the nicotinic acetylcholine receptor (nAChR) in insects. This inhibition disrupts nerve impulse transmission, leading to paralysis and death of the target pest. The unique binding and inhibitory mechanism of mesoionic pyrido[1,2-a]pyrimidinones at the nAChR has made them effective against insect populations that have developed resistance to other classes of insecticides.

Quantitative Analysis of Biological Activity

The biological efficacy of mesoionic pyrido[1,2-a]pyrimidinones has been extensively quantified through various bioassays. The following tables summarize key quantitative data for representative compounds, providing a comparative overview of their potency.

CompoundTarget OrganismBioassay TypeValueReference
TriflumezopyrimMyzus persicae (aphid)Ki (³H-imidacloprid displacement)43 nM
TriflumezopyrimPeriplaneta americana (cockroach) neuronsIC₅₀ (nAChR current inhibition)0.6 nM
Compound 7 Sogatella furcifera (white-backed planthopper)LC₅₀0.86 µg/mL[1][2]
Compound 7 Aphis craccivora (bean aphid)LC₅₀0.85 µg/mL[1][2]
TriflumezopyrimAphis craccivora (bean aphid)LC₅₀3.67 µg/mL[1]
Compound E1 Aphis craccivora (bean aphid)LC₅₀0.73 µg/mL
Compound E2 Aphis craccivora (bean aphid)LC₅₀0.88 µg/mL
TriflumezopyrimAphis craccivora (bean aphid)LC₅₀2.43 µg/mL
Compound I13 Aphis craccivora (bean aphid)Mortality92% at 100 µg/mL

Experimental Protocols: Synthesis of the Pyrido[1,2-a]pyrimidinone Core

The synthesis of the mesoionic pyrido[1,2-a]pyrimidinone scaffold typically involves the condensation of two key intermediates: a substituted 2-aminopyridine derivative and a malonic acid derivative. The following protocols provide a detailed methodology for the synthesis of Triflumezopyrim, a prominent member of this class, and can be adapted for the synthesis of various analogs.

Synthesis of Key Intermediates

1. Synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine

This intermediate can be synthesized via a reductive amination reaction between 2-aminopyridine and pyrimidine-5-carbaldehyde.

  • Step 1: Imine Formation. In a round-bottom flask, equimolar amounts of 2-aminopyridine and pyrimidine-5-carbaldehyde are dissolved in a suitable solvent such as toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction. After the formation of the imine is complete, the reaction mixture is cooled to room temperature. A reducing agent, such as sodium borohydride, is carefully added in portions. The reaction is stirred until the reduction of the imine to the secondary amine is complete, as indicated by TLC.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(pyrimidin-5-ylmethyl)pyridin-2-amine.

2. Synthesis of 2-(3-(trifluoromethyl)phenyl)malonic acid

This malonic acid derivative can be prepared from 3-(trifluoromethyl)bromobenzene and diethyl malonate.

  • Step 1: Palladium-Catalyzed Cross-Coupling. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., sodium tert-butoxide) are added to a solution of 3-(trifluoromethyl)bromobenzene and diethyl malonate in an anhydrous solvent such as toluene or THF. The reaction mixture is heated to reflux until the starting materials are consumed (monitored by GC-MS or TLC).

  • Step 2: Saponification. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and ethanol is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

  • Step 3: Acidification and Extraction. The reaction mixture is cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-(trifluoromethyl)phenyl)malonic acid.

Final Condensation to Form the Mesoionic Core

The final step in the synthesis of the mesoionic pyrido[1,2-a]pyrimidinone is the cyclization of the two key intermediates.

  • Step 1: Activation of the Malonic Acid. 2-(3-(trifluoromethyl)phenyl)malonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by treating the diacid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature and the progress is monitored by the cessation of gas evolution.

  • Step 2: Cyclization Reaction. The solution of the in-situ generated diacid chloride is then slowly added to a solution of N-(pyrimidin-5-ylmethyl)pyridin-2-amine and a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous solvent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

  • Step 3: Work-up and Purification. The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford the final mesoionic pyrido[1,2-a]pyrimidinone.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis 2-aminopyridine 2-aminopyridine N-(pyrimidin-5-ylmethyl)pyridin-2-amine N-(pyrimidin-5-ylmethyl)pyridin-2-amine 2-aminopyridine->N-(pyrimidin-5-ylmethyl)pyridin-2-amine Reductive Amination pyrimidine-5-carbaldehyde pyrimidine-5-carbaldehyde pyrimidine-5-carbaldehyde->N-(pyrimidin-5-ylmethyl)pyridin-2-amine Mesoionic Pyrido[1,2-a]pyrimidinone Mesoionic Pyrido[1,2-a]pyrimidinone N-(pyrimidin-5-ylmethyl)pyridin-2-amine->Mesoionic Pyrido[1,2-a]pyrimidinone Cyclization 3-(trifluoromethyl)bromobenzene 3-(trifluoromethyl)bromobenzene 2-(3-(trifluoromethyl)phenyl)malonic acid 2-(3-(trifluoromethyl)phenyl)malonic acid 3-(trifluoromethyl)bromobenzene->2-(3-(trifluoromethyl)phenyl)malonic acid Pd-catalyzed coupling & Saponification diethyl malonate diethyl malonate diethyl malonate->2-(3-(trifluoromethyl)phenyl)malonic acid 2-(3-(trifluoromethyl)phenyl)malonic acid->Mesoionic Pyrido[1,2-a]pyrimidinone

Caption: General synthetic workflow for mesoionic pyrido[1,2-a]pyrimidinones.

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Mesoionic Pyrido[1,2-a]pyrimidinone Mesoionic Pyrido[1,2-a]pyrimidinone nAChR Nicotinic Acetylcholine Receptor (nAChR) Mesoionic Pyrido[1,2-a]pyrimidinone->nAChR Binds to orthosteric site (Inhibition) Ion_Channel_Blocked Ion Channel Blocked nAChR->Ion_Channel_Blocked Acetylcholine Acetylcholine Acetylcholine->nAChR Binding blocked No_Na_Ca_Influx No Na+/Ca2+ Influx Ion_Channel_Blocked->No_Na_Ca_Influx Hyperpolarization Membrane Hyperpolarization/ Stabilization No_Na_Ca_Influx->Hyperpolarization Nerve_Impulse_Inhibition Inhibition of Nerve Impulse Transmission Hyperpolarization->Nerve_Impulse_Inhibition Paralysis_Death Paralysis and Death Nerve_Impulse_Inhibition->Paralysis_Death

Caption: Proposed signaling pathway for the insecticidal action of mesoionic pyrido[1,2-a]pyrimidinones.

Conclusion and Future Outlook

The discovery and development of mesoionic pyrido[1,2-a]pyrimidinones represent a significant advancement in the field of insecticide research. Their novel mode of action provides a valuable tool for managing insect resistance. The synthetic pathways outlined in this guide offer a foundation for the creation of new analogs with potentially enhanced activity and a broader spectrum of applications. Future research in this area will likely focus on exploring the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic and pharmacodynamic properties, and investigating their potential in other therapeutic areas. The versatility of the pyrido[1,2-a]pyrimidinone core suggests that this class of mesoionic compounds will continue to be a rich source of novel bioactive molecules for years to come.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dicloromezotiaz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a potent, mesoionic insecticide that represents a significant advancement in pest control technology, particularly for managing lepidopteran species.[1][2] Developed by DuPont, it belongs to the class of nicotinic acetylcholine receptor (nAChR) competitive modulators.[1][3] Its unique mode of action, targeting the orthosteric site of insect nAChRs, makes it an effective tool in insecticide resistance management programs.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound is a solid, light yellow to green-yellow powder. While specific data for melting point, boiling point, and water solubility are not publicly available, other key properties have been determined.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₂Cl₃N₃O₂S
Molecular Weight 452.7 g/mol
CAS Number 1263629-39-5
IUPAC Name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate
Appearance Light yellow to green yellow solid powder
LogP (calculated) 5.4
Solubility in DMSO 100 mg/mL (with ultrasonic treatment and heating to 80°C)
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Chemical Reactivity

This compound, as a mesoionic compound with chlorine substituents, is susceptible to several chemical reactions:

  • Nucleophilic Substitution: The chlorine atoms on the thiazole and phenyl rings can be displaced by nucleophiles.

  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, which could affect its stability and efficacy.

  • Decomposition: High temperatures or extreme pH conditions can lead to the decomposition of the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to that of another mesoionic insecticide, triflumezopyrim, and involves a convergent synthesis approach. While a detailed, step-by-step protocol from a primary source is not publicly available, the general synthetic route can be outlined as follows:

Objective: To synthesize this compound through a multi-step process involving the formation of key intermediates and a final coupling reaction.

Key Steps:

  • Formation of the Diacid Intermediate: A copper-catalyzed coupling of dimethyl malonate with a substituted iodide is performed. The resulting crude product is then directly hydrolyzed to yield the corresponding diacid.

  • Preparation of the Coupling Partner: A substituted aminopyridine is protected, for example, with a formamide group. This is followed by a phase transfer-catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole and subsequent deprotection to yield the required coupling partner.

  • Final Coupling Reaction: The diacid from step 1 is activated, for instance, by converting it to the diacid chloride. This activated intermediate is then reacted with the coupling partner from step 2 in a suitable solvent like toluene, in the presence of a base such as triethylamine. This final step yields this compound, which can be purified by crystallization.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to insect nAChRs using a competitive radioligand binding assay. This is a general protocol that can be adapted for this compound based on standard procedures for nAChR assays.

Objective: To quantify the ability of this compound to displace a known radioligand from insect nAChRs.

Materials:

  • Membrane preparation from an insect cell line or tissue expressing the nAChR of interest.

  • Radioligand (e.g., [³H]-epibatidine or [³H]-imidacloprid).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or imidacloprid).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the insect cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the non-specific control, and the membrane preparation.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in insects. Unlike agonists that activate the receptor, this compound binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), but does not open the ion channel. This competitive inhibition blocks the normal flow of ions, disrupting cholinergic neurotransmission and leading to paralysis and death of the insect.

Logical Workflow for Experimental Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation s1 Starting Materials s2 Multi-step Synthesis s1->s2 s3 Purification (Crystallization) s2->s3 c1 Spectroscopy (NMR, MS) s3->c1 c2 Purity Analysis (HPLC) s3->c2 c3 Property Determination (Solubility, LogP) s3->c3 b1 nAChR Binding Assay s3->b1 b2 Cell-based Functional Assays b1->b2 b3 Insecticidal Activity Testing b2->b3

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Signaling Pathway of this compound Action

signaling_pathway cluster_synapse Insect Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site Dicloro This compound Dicloro->nAChR Competitively Binds & Blocks ACh Binding Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening No_Signal No Depolarization & Signal Transduction Ion_Channel->No_Signal Leads to Paralysis Paralysis & Death No_Signal->Paralysis Results in

Caption: Competitive antagonism of insect nAChR by this compound, leading to nerve signaling blockade.

References

Dicloromezotiaz: A Technical Guide to a Zwitterionic Organochlorine Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class of chemicals.[1] It is characterized as a zwitterionic organochlorine compound and functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and available toxicological data for this compound.

Chemical and Physical Properties

This compound is an organochlorine insecticide with a unique mesoionic, or zwitterionic, structure.[5] This structure contributes to its specific mode of action. The key chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1263629-39-5
IUPAC Name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate
Molecular Formula C19H12Cl3N3O2S
Molecular Weight 452.7 g/mol
Synonyms DPX-RDS63, 1-((2-Chloro-5-thiazolyl)methyl)-3-(3,5-dichlorophenyl)-9-methyl-2,4-dioxo-2H-pyrido(1,2-a)pyrimidinium inner salt

Synthesis

The synthesis of this compound is a convergent process, similar to that of the related insecticide triflumezopyrim. The key steps are outlined below.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is as follows:

  • Copper-Catalyzed Coupling: Dimethyl malonate is coupled with a suitable iodide precursor in the presence of a copper catalyst.

  • Hydrolysis: The crude product from the coupling reaction is directly hydrolyzed to form a diacid intermediate. This two-step process has an overall yield of approximately 84%.

  • Preparation of the Coupling Partner:

    • A formamide protection step is carried out on a starting amine.

    • This is followed by a phase transfer-catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole.

    • An in-situ deprotection yields the desired coupling partner with a 76% yield.

  • Final Condensation:

    • The diacid intermediate is activated by converting it to the diacid chloride.

    • The diacid chloride is then reacted with the prepared coupling partner in toluene with triethylamine as a base.

    • This final step yields this compound as a single crystal polymorph with a 72% yield.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound A Dimethyl Malonate + Iodide Precursor B Copper-Catalyzed Coupling A->B C Crude Product B->C D Hydrolysis C->D E Diacid Intermediate D->E K Activation to Diacid Chloride E->K F Starting Amine G Formamide Protection F->G H Alkylation with 2-chloro-5-(chloromethyl)thiazole G->H I In-situ Deprotection H->I J Coupling Partner I->J L Final Condensation J->L K->L M This compound L->M

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Mechanism of Action

This compound is a potent insecticide that acts on the nicotinic acetylcholine receptors (nAChRs) of insects. It functions as a competitive modulator, binding to the orthosteric site of the nAChR and acting primarily through inhibition. This disruption of the insect's nervous system leads to lethargic poisoning and eventual death. The primary targets are a broad range of lepidopteran species.

Signaling Pathway Diagram

G Mechanism of Action of this compound cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to D Ion Channel Opening B->D Activates G Ion Channel Blocked B->G Inhibited by this compound C This compound C->B Competitively Binds and Inhibits E Nerve Impulse Propagation D->E Leads to F Paralysis and Death G->F Results in

Caption: A diagram showing the competitive inhibition of nAChRs by this compound.

Toxicological Data

Limited data is publicly available regarding the environmental fate and ecotoxicity of this compound. However, a risk assessment by the Food Safety Commission of Japan (FSCJ) provides some insights into its mammalian toxicity.

Study TypeOrganismNOAELADIKey FindingsReference
Two-generation reproductive toxicityRats122 mg/kg bw/day1.2 mg/kg bw/daySuppressed body weight gain in parent and offspring. No effects on neurotoxicity, fertility, teratogenicity, or genotoxicity.
Combined chronic toxicity/carcinogenicityRats--Increased incidence of astrocytoma and testicular interstitial cell tumors in males. Genotoxic mode of action considered minimal.

NOAEL: No-Observed-Adverse-Effect Level ADI: Acceptable Daily Intake

Applications

The primary application of this compound is as an agricultural insecticide. It has demonstrated high efficacy against a broad range of lepidopteran pests, making it a valuable tool for crop protection.

Conclusion

This compound is a zwitterionic organochlorine insecticide with a novel mesoionic structure and a specific mode of action targeting insect nAChRs. Its unique properties and efficacy against lepidopteran pests make it a significant compound in the field of insecticide development. Further research into its environmental fate and potential non-target effects is warranted.

References

An In-depth Technical Guide on Dicloromezotiaz for the Control of Lepidopteran Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloromezotiaz is a novel mesoionic insecticide demonstrating significant potential for the control of a broad spectrum of lepidopteran pests.[1][2] As a member of the pyrido[1,2-a]pyrimidinone class of chemicals, its unique mode of action as an antagonist of the nicotinic acetylcholine receptor (nAChR) provides a valuable tool in insecticide resistance management programs. This technical guide synthesizes the current publicly available data on this compound, detailing its mechanism of action, presenting available efficacy data, outlining relevant experimental protocols for its evaluation, and providing visualizations of key biological and experimental pathways. While specific quantitative efficacy data from primary research articles is not publicly accessible at this time, this guide provides a comprehensive overview based on existing knowledge.

Introduction

The continuous challenge of insecticide resistance in lepidopteran species necessitates the discovery and development of novel active ingredients with distinct modes of action. This compound, a mesoionic insecticide, has emerged from an optimization program aimed at identifying potent compounds for the control of these damaging pests.[1][2] Its chemical structure, 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-2,4-dioxo-3,4-dihydro-2H-1λ5-pyrido[1,2-a]pyrimidin-1-ylium-3-ide, underscores its unique mesoionic nature, which is critical to its insecticidal activity. This document serves as a technical resource for researchers and professionals engaged in the development and application of insecticides.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist of the insect nicotinic acetylcholine receptor (nAChR).[3] The nAChR is a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.

Signaling Pathway of nAChR and Inhibition by this compound:

  • Acetylcholine (ACh) Release: In a healthy neuron, an action potential triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

  • nAChR Activation: ACh binds to the nAChR on the postsynaptic membrane.

  • Ion Channel Opening: This binding event causes a conformational change in the nAChR, opening a channel that allows the influx of cations (primarily Na+ and Ca2+).

  • Depolarization: The influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

  • Nerve Impulse Propagation: If the EPSP reaches the threshold, it triggers an action potential, propagating the nerve impulse.

  • This compound Inhibition: this compound competes with ACh for the same binding site on the nAChR. By binding to the receptor, it prevents ACh from activating the channel. This antagonism blocks the influx of cations, inhibiting depolarization and preventing the propagation of the nerve impulse.

  • Paralysis and Mortality: The continuous blockage of nAChRs leads to a disruption of the central nervous system, resulting in paralysis and eventual death of the insect.

Nicotinic Acetylcholine Receptor Signaling Pathway and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition Pathway Presynaptic_AP Action Potential ACh_Vesicles Acetylcholine Vesicles Presynaptic_AP->ACh_Vesicles triggers release ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel opens Blocked_nAChR Blocked nAChR Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Action_Potential Postsynaptic Action Potential Depolarization->Action_Potential triggers Paralysis Paralysis & Mortality This compound This compound This compound->nAChR competes with ACh and binds Blocked_nAChR->Ion_Channel prevents opening

Caption: Nicotinic Acetylcholine Receptor Signaling and this compound Inhibition.

Data Presentation: Efficacy Against Lepidopteran Species

Comprehensive, publicly available tables of quantitative efficacy data (e.g., LC50, LD50, mortality rates at specific concentrations) for this compound against a range of lepidopteran species are limited at the time of this report. The primary research article detailing the initial biological evaluation was not accessible. However, literature consistently describes this compound as a potent insecticide for the control of a broad range of lepidopteran pests. For research and development purposes, it is crucial to establish baseline susceptibility data for target pest species. The following table provides a template for organizing such data as it becomes available through experimentation.

Table 1: Template for Efficacy Data of this compound Against Lepidopteran Species

Lepidopteran SpeciesBioassay MethodLC50 (µg/mL)95% Confidence IntervalLD50 (ng/larva)95% Confidence IntervalMortality Rate (%) @ Concentration (µg/mL)
Plutella xylostella (Diamondback Moth)Diet IncorporationData not availableData not availableData not availableData not availableData not available
Heliothis virescens (Tobacco Budworm)Topical ApplicationData not availableData not availableData not availableData not availableData not available
Spodoptera exigua (Beet Armyworm)Leaf Dip AssayData not availableData not availableData not availableData not availableData not available
Spodoptera frugiperda (Fall Armyworm)Diet IncorporationData not availableData not availableData not availableData not availableData not available
Trichoplusia ni (Cabbage Looper)Leaf Dip AssayData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy and mode of action of this compound. These should be adapted and optimized for specific lepidopteran species and laboratory conditions.

Insect Rearing
  • Species: Select relevant lepidopteran pest species (e.g., Plutella xylostella, Heliothis virescens, Spodoptera exigua).

  • Diet: Rear larvae on a species-specific artificial diet under controlled conditions.

  • Environment: Maintain a constant temperature (e.g., 25 ± 2°C), relative humidity (e.g., 60 ± 10%), and photoperiod (e.g., 16:8 L:D).

  • Synchronization: Ensure a continuous supply of same-instar larvae for bioassays.

Insecticide Bioassays

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound.

5.2.1 Diet Incorporation Bioassay

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Diet Preparation: Prepare the artificial diet and cool it to approximately 50-60°C.

  • Incorporation: Add a specific volume of the insecticide solution to the diet to achieve the desired final concentrations. A control group should be prepared with the solvent only.

  • Dispensing: Dispense the treated and control diet into individual wells of a multi-well plate or small cups.

  • Infestation: Place one larva (e.g., second or third instar) in each well.

  • Incubation: Seal the plates and incubate under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Analyze the data using probit analysis to determine the LC50 values and their 95% confidence intervals.

5.2.2 Topical Application Bioassay

  • Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a volatile solvent like acetone.

  • Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva. The control group receives the solvent only.

  • Post-treatment: Place the treated larvae in individual containers with untreated artificial diet.

  • Incubation and Assessment: Follow steps 6-8 from the Diet Incorporation Bioassay to determine the LD50.

Insecticide Bioassay Workflow Start Start: Synchronized Larvae Prep_Solutions Prepare this compound Serial Dilutions Start->Prep_Solutions Diet_Incorp Diet Incorporation Bioassay Prep_Solutions->Diet_Incorp Topical_App Topical Application Bioassay Prep_Solutions->Topical_App Incubation Incubate under Controlled Conditions Diet_Incorp->Incubation Topical_App->Incubation Mortality_Assess Assess Mortality (24, 48, 72h) Incubation->Mortality_Assess Data_Analysis Data Analysis (Probit Analysis) Mortality_Assess->Data_Analysis End Determine LC50/LD50 Data_Analysis->End

Caption: Generalized Workflow for Insecticide Bioassays.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of this compound on nAChRs in isolated insect neurons.

  • Neuronal Preparation: Isolate and culture neurons from the central nervous system of the target lepidopteran species.

  • Electrode Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate internal solution.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Cell Patching: Form a high-resistance seal (giga-seal) between the micropipette and the membrane of a single neuron.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • ACh Application: Apply acetylcholine to the neuron to elicit an inward current through the nAChRs.

  • This compound Application: Co-apply or pre-apply this compound at various concentrations with acetylcholine and record the changes in the inward current.

  • Data Analysis: Analyze the current traces to determine the inhibitory concentration (IC50) of this compound on the nAChR-mediated currents.

Whole-Cell Voltage-Clamp Experimental Workflow Start Start: Isolated Insect Neurons Patch_Pipette Prepare Patch Pipette (Internal Solution) Start->Patch_Pipette Form_Gigaseal Form Gigaseal on Neuron Membrane Patch_Pipette->Form_Gigaseal Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Voltage_Clamp Clamp Membrane Potential (e.g., -70 mV) Whole_Cell->Voltage_Clamp Apply_ACh Apply Acetylcholine (ACh) Voltage_Clamp->Apply_ACh Record_Current Record nAChR-mediated Inward Current Apply_ACh->Record_Current Apply_Dicloro Apply this compound + ACh Record_Current->Apply_Dicloro Record_Inhibited_Current Record Inhibited Inward Current Apply_Dicloro->Record_Inhibited_Current Analyze_Data Analyze Current Traces Record_Inhibited_Current->Analyze_Data End Determine IC50 Analyze_Data->End

Caption: Workflow for Whole-Cell Voltage-Clamp Electrophysiology.

Conclusion

This compound represents a significant advancement in the control of lepidopteran pests due to its novel mesoionic chemistry and its antagonistic mode of action on the nicotinic acetylcholine receptor. This technical guide provides a foundational understanding of its mechanism and outlines the necessary experimental frameworks for its evaluation. Further research to populate the efficacy data tables and refine species-specific protocols will be critical for its successful integration into integrated pest management strategies. The unique properties of this compound offer a promising solution to combat insecticide resistance and ensure sustainable crop protection.

References

Dicloromezotiaz: An Examination of its Environmental Fate and Ecotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a mesoionic insecticide identified by the CAS Number 1263629-39-5.[1] As a member of the third-generation neonicotinoids, it functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), primarily through inhibition, leading to lethargic poisoning in various insect species.[2][3] This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the environmental fate and ecotoxicity of this compound.

Environmental Fate

Information regarding the specific environmental fate of this compound is scarce in publicly accessible literature.[4] However, some general characteristics and potential pathways can be inferred from its chemical class and available information.

As an organochlorine compound, this compound is expected to undergo metabolic processes aimed at detoxification and elimination in organisms.[3] General metabolic pathways for xenobiotics in insects often involve cytochrome P450 monooxygenases, glutathione S-transferases, and esterases. In aqueous environments, this compound may undergo hydrolysis, which could affect its efficacy as an insecticide. It may also be susceptible to decomposition under high temperatures or extreme pH conditions.

Ecotoxicity

The ecotoxicological profile of this compound is not extensively documented. However, some key data points and general characteristics have been reported.

Terrestrial Ecotoxicity

A risk assessment by the Food Safety Commission of Japan (FSCJ) evaluated various toxicity studies. The major adverse effect observed in rats was suppressed body weight gain. The assessment found no evidence of neurotoxicity, effects on fertility, teratogenicity, or genotoxicity. An increase in certain tumors was observed in male rats in a two-year study, but the likelihood of a genotoxic mode of action was considered minimal, allowing for the specification of a threshold dose. The lowest no-observed-adverse-effect level (NOAEL) was determined to be 122 mg/kg body weight per day from a two-generation reproductive toxicity study in rats. Based on this, the FSCJ established an acceptable daily intake (ADI) of 1.2 mg/kg bw per day. An acute reference dose (ARfD) was deemed unnecessary as no adverse effects were likely from a single oral administration.

Notably, some research indicates that certain mesoionic compounds, while effective insecticides, can be hazardous to bees. For instance, the related compound triflumezopyrim has shown high toxicity to bees. However, a study on a series of novel mesoionic derivatives, which included a compound with a similar structural backbone to this compound, showed significantly reduced acute contact toxicity to honey bees compared to triflumezopyrim.

Aquatic Ecotoxicity

Specific data on the aquatic toxicity of this compound is limited. As a neonicotinoid, a class of insecticides known to have potential impacts on aquatic ecosystems, further investigation into its effects on aquatic organisms is warranted. Neonicotinoids can enter aquatic environments through various pathways and have been shown to be toxic to aquatic invertebrates, particularly insects, even at low concentrations.

Data Summary

Table 1: Mammalian Toxicity Data for this compound

EndpointSpeciesValueStudy Type
NOAELRat122 mg/kg bw/dayTwo-generation reproductive toxicity
ADI-1.2 mg/kg bw/day-

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The risk assessment by the Food Safety Commission of Japan utilized a range of studies including:

  • Fate in plants (Japanese radish and lettuce)

  • Residues in crops

  • Fate in animals (rats)

  • Combined subacute toxicity/neurotoxicity (rats)

  • Subacute toxicity (rats, mice, and dogs)

  • Chronic toxicity (dogs)

  • Combined chronic toxicity/carcinogenicity (rats)

  • Carcinogenicity (mice)

  • Acute neurotoxicity (rats)

  • Two-generation reproductive toxicity (rats)

  • Developmental toxicity (rats and rabbits)

  • Genotoxicity studies

Logical Relationships and Workflows

The following diagram illustrates the general workflow for assessing the risk of a pesticide like this compound.

Risk_Assessment_Workflow cluster_data_collection Data Collection cluster_exposure_assessment Exposure Assessment cluster_effects_assessment Effects Assessment cluster_risk_characterization Risk Characterization cluster_risk_management Risk Management A Environmental Fate Data (Soil, Water, Air) D Predict Environmental Concentrations (PECs) A->D B Ecotoxicity Data (Aquatic & Terrestrial) E Determine No-Observed-Effect Concentrations (NOECs) B->E C Mammalian Toxicity Data C->E G Risk Quotient (PEC/PNEC) D->G F Determine Predicted No-Effect Concentrations (PNECs) E->F F->G H Regulatory Decisions (e.g., ADI, ARfD) G->H

A generalized workflow for pesticide risk assessment.

This diagram outlines the logical progression from data collection on environmental fate and toxicity to the characterization and management of potential risks.

The following diagram illustrates the known mechanism of action for this compound.

Mechanism_of_Action cluster_insect_neuron Insect Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Inhibition Inhibition of Neurotransmission nAChR->Inhibition Leads to This compound This compound This compound->nAChR Binds to Paralysis Paralysis & Death Inhibition->Paralysis

The inhibitory mechanism of this compound on insect neurons.

This diagram shows how this compound acts on the nicotinic acetylcholine receptors in insects, leading to the disruption of neurotransmission and ultimately, insect mortality.

References

A Technical Guide to the Mesoionic Insecticides: Dicloromezotiaz and Triflumezopyrim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz and triflumezopyrim represent a novel class of mesoionic insecticides developed to address the growing challenge of resistance to existing chemistries. Both compounds, originating from the same discovery program at DuPont, share a unique mode of action as competitive modulators of the nicotinic acetylcholine receptor (nAChR), distinguishing them from the agonistic action of neonicotinoids. While structurally similar, their insecticidal spectra are specialized: triflumezopyrim is a potent agent against hemipteran pests, particularly rice hoppers, whereas this compound is highly effective against a broad range of lepidopteran species. This technical guide provides an in-depth analysis of their relationship, mechanism of action, synthesis, biological efficacy, and toxicological profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising class of insecticides.

Introduction: A Shared Heritage and Divergent Paths

This compound and triflumezopyrim are mesoionic compounds characterized by a pyrido[1,2-a]pyrimidinone core. Their development stemmed from the same high-throughput screening and optimization program at DuPont.[1] Despite their common origin and identical mode of action, subtle structural modifications have led to a divergence in their target pest specificity.[2][3]

Triflumezopyrim , the first commercialized mesoionic insecticide, is recognized as a specialist for controlling hopper species in rice.[4] This compound is the second mesoionic insecticide from this program, optimized for potent activity against a wide array of lepidopteran pests.[2] Their relationship is a prime example of how targeted chemical modifications on a common scaffold can achieve distinct biological outcomes.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and triflumezopyrim is crucial for understanding their environmental fate, bioavailability, and formulation requirements.

PropertyThis compoundTriflumezopyrim
IUPAC Name 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olate
CAS Number 1263629-39-51263133-33-0
Molecular Formula C₁₉H₁₂Cl₃N₃O₂SC₂₀H₁₃F₃N₄O₂
Molecular Weight 452.7 g/mol 398.34 g/mol
Log P (octanol/water) 5.42.9
Water Solubility Lower than TriflumezopyrimHigher than this compound
Appearance SolidSolid, yellow

Mechanism of Action: Competitive Modulation of the Nicotinic Acetylcholine Receptor

Both this compound and triflumezopyrim function as competitive modulators of the insect nicotinic acetylcholine receptor (nAChR). Unlike neonicotinoid insecticides that act as agonists, leading to receptor activation and subsequent overstimulation of the nervous system, these mesoionic compounds act as inhibitors at the orthosteric binding site.

This inhibitory action blocks the binding of the natural neurotransmitter, acetylcholine (ACh), preventing nerve impulse transmission. The result is a rapid and prolonged inhibition of nAChR currents, leading to lethargy, cessation of feeding, paralysis, and ultimately, the death of the insect. The distinct nature of this antagonistic mechanism provides a valuable tool for managing insect populations that have developed resistance to neonicotinoid insecticides.

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cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Orthosteric Site) ACh->nAChR Normal Binding (Blocked) Mesoionic This compound or Triflumezopyrim Mesoionic->nAChR Competitive Inhibition IonChannel Ion Channel (Closed) nAChR->IonChannel No Conformational Change SignalBlock Signal Transduction Blocked IonChannel->SignalBlock Prevents Ion Influx (Na+, Ca2+)

Caption: Mechanism of nAChR Inhibition.

Synthesis and Discovery

The discovery of this class of mesoionic insecticides originated from a fungicide optimization program at DuPont, where a weakly insecticidal byproduct was identified. Subsequent optimization of this initial hit led to the development of both triflumezopyrim and this compound. The synthesis of both compounds follows a convergent approach, with many similarities in their respective pathways.

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cluster_triflumezopyrim Triflumezopyrim Synthesis cluster_this compound This compound Synthesis T1 2-Aminopyridine + 5-Formylpyrimidine T2 N-(5-pyrimidinyl)methyl- 2-pyridinamine T1->T2 Condensation & Reduction T5 Triflumezopyrim T2->T5 T3 m-trifluoromethyl iodobenzene + Dimethyl malonate T4 2-[3-(trifluoromethyl)phenyl] malonic acid T3->T4 Coupling & Hydrolysis T4->T5 Cyclization D1 Substituted Picolinamine D2 Coupling Partner (Amine) D1->D2 Alkylation D5 This compound D2->D5 D3 Iodide + Dimethyl malonate D4 Diacid D3->D4 Copper-catalyzed coupling & Hydrolysis D4->D5 Cyclization Start

Caption: Convergent Synthesis Pathways.

Biological Efficacy: A Tale of Two Spectra

While sharing a common mechanism, the insecticidal activity of triflumezopyrim and this compound is tailored to different insect orders.

Triflumezopyrim: The Hopper Specialist

Triflumezopyrim demonstrates exceptional efficacy against various species of rice planthoppers.

Target PestLife StageAssay MethodLC₅₀ / LD₅₀Reference
Nilaparvata lugens (Brown Planthopper)3rd Instar NymphRice Stem Dipping0.150 mg/L
Nilaparvata lugensAdultTopical Application0.094 ng/individual
Sogatella furcifera (White-backed Planthopper)3rd Instar NymphRice Stem Dipping0.042 mg/L
Sogatella furciferaAdultTopical Application0.026 ng/individual
Laodelphax striatellus (Small Brown Planthopper)3rd Instar NymphRice Stem Dipping0.024 mg/L
Laodelphax striatellusAdultTopical Application0.032 ng/individual
This compound: The Lepidoptera Controller

This compound has been optimized for the control of a broad range of lepidopteran pests. While specific LC₅₀ values from comparative studies are not as readily available in the public domain, research indicates its high potency against key species.

Target PestLife StageAssay MethodIC₅₀ (nAChR Inhibition)Reference
Heliothis virescens (Tobacco Budworm)Not specifiedWhole-cell voltage clamp1.2 nmol/L
Broad range of LepidopteraNot specifiedNot specifiedNot specified

Resistance and Management

As with any insecticide, the potential for resistance development is a key consideration. For triflumezopyrim, the primary mechanism of resistance has been identified as enhanced metabolic detoxification mediated by the overexpression of cytochrome P450 monooxygenase (P450) genes. Specifically, the genes CYP303A1, CYP4CE2, and CYP419A1v2 have been implicated in conferring resistance in the small brown planthopper, Laodelphax striatellus.

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cluster_insect Insect Cell TFM_in Triflumezopyrim (Active) P450 Overexpressed Cytochrome P450s (e.g., CYP303A1, CYP4CE2) TFM_in->P450 Metabolic Detoxification nAChR_target nAChR Target Site TFM_in->nAChR_target Reduced binding due to lower concentration TFM_met Metabolized Triflumezopyrim (Inactive) P450->TFM_met TFM_met->nAChR_target No longer binds

Caption: P450-mediated Resistance to Triflumezopyrim.

The lack of cross-resistance between triflumezopyrim and neonicotinoids makes it a valuable component in resistance management programs. Judicious use in rotation with other insecticide classes will be crucial to preserve its efficacy.

Toxicological Profile

The toxicological profiles of this compound and triflumezopyrim are essential for assessing their environmental impact and safety to non-target organisms.

This compound
  • Mammalian Toxicity: The major adverse effect observed in studies was suppressed body weight gain. No neurotoxicity, fertility, teratogenicity, or genotoxicity was observed. The Acceptable Daily Intake (ADI) has been established at 1.2 mg/kg bw per day.

  • Environmental Toxicity: Limited data is publicly available regarding its specific environmental fate and ecotoxicity.

Triflumezopyrim
  • Mammalian Toxicity: Triflumezopyrim exhibits low acute toxicity in rats via oral, dermal, and inhalation routes. It is not a skin or eye irritant.

  • Non-Target Organism Toxicity:

    • Aquatic Organisms: Neonicotinoid insecticides, as a class, can exhibit toxicity to a range of aquatic invertebrates.

    • Soil Organisms: Standard testing on earthworms and other soil non-target macro-organisms is a regulatory requirement.

    • Beneficial Arthropods: Triflumezopyrim has been shown to be relatively safe for some natural enemies of rice planthoppers, such as the predatory mirid bug (Cyrtorhinus lividipennis) and spiders. However, it can be toxic to pollinators like bees.

Experimental Protocols

nAChR Radioligand Binding Assay

This protocol is adapted from methods used to characterize nAChR inhibitors.

  • Membrane Preparation: Homogenize insect nervous tissue (e.g., aphid heads) in ice-cold assay buffer. Centrifuge to pellet cellular debris, then centrifuge the supernatant at high speed to pellet the membrane fraction. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]-imidacloprid, and varying concentrations of the test compound (this compound or triflumezopyrim).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology on Insect Neurons

This protocol is a generalized procedure based on standard electrophysiological techniques for studying ion channels.

  • Neuron Dissociation: Isolate and culture neurons from the target insect's nervous system (e.g., cockroach thoracic ganglia).

  • Patch-Clamp Recording: Using the whole-cell patch-clamp configuration, record currents from individual neurons.

  • Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Inhibitor Application: Co-apply the agonist with varying concentrations of this compound or triflumezopyrim.

  • Data Acquisition and Analysis: Measure the inhibition of the agonist-induced current at each concentration of the test compound to determine the IC₅₀ value.

Cytochrome P450 Activity Assay

This protocol is based on established methods for measuring P450 activity in insects.

  • Microsome Preparation: Homogenize insect tissues (e.g., whole bodies or specific organs) in a suitable buffer and prepare microsomes by differential centrifugation.

  • Enzyme Reaction: In a microplate, combine the microsomal preparation, a P450 substrate (e.g., 7-ethoxycoumarin or a luminescent substrate), and an NADPH generating system.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Measurement: Measure the formation of the product over time using a spectrophotometer or luminometer.

  • Data Analysis: Calculate the enzyme activity, typically expressed as the rate of product formation per milligram of protein.

Conclusion

This compound and triflumezopyrim are significant advancements in insecticide chemistry, offering a distinct mode of action that is effective against pests resistant to other insecticide classes. Their shared mesoionic scaffold and mechanism of action, coupled with their specialized insecticidal spectra, highlight a successful lead optimization strategy. This technical guide has provided a comprehensive overview of their relationship, from their chemical properties and synthesis to their biological activity and toxicological profiles. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation in the development of safe and effective crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for Thiamethoxam in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dicloromezotiaz" is not a recognized pesticide in publicly available scientific literature or regulatory databases. It is presumed to be a typographical error. This document provides detailed information on Thiamethoxam , a widely used neonicotinoid insecticide, as an illustrative example for application in Integrated Pest Management (IPM) programs.

Introduction to Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid insecticide with broad-spectrum, systemic activity against a wide range of sucking and chewing insects.[1][2][3] As a systemic insecticide, it is rapidly absorbed by plants and transported throughout their tissues, including stems, leaves, roots, and even pollen.[1][3] This property makes it effective for controlling pests that feed on various parts of the plant and provides long-lasting protection. Thiamethoxam is utilized in various formulations, including liquid concentrates, granules, and seed treatments, and can be applied via foliar spray, soil drench, or as a seed dressing. It is a crucial tool in many IPM programs for managing pests in crops like cereals, cotton, fruits, and vegetables.

Mechanism of Action

Thiamethoxam acts on the central nervous system of insects. Its mode of action involves interfering with the nicotinic acetylcholine receptors (nAChRs).

  • Agonist Activity: Thiamethoxam functions as an agonist at the nAChRs, meaning it binds to these receptors and mimics the action of the neurotransmitter acetylcholine (ACh).

  • Nerve Overstimulation: This binding causes an excessive and uncontrolled influx of ions into the nerve cells, leading to constant nerve stimulation.

  • Paralysis and Death: The overstimulation of the nervous system results in symptoms such as twitching, convulsions, and ultimately, paralysis and death of the insect. This process can begin as quickly as 30 minutes after exposure.

The selective toxicity of thiamethoxam towards insects compared to mammals is attributed to the higher sensitivity of insect nAChRs.

Thiamethoxam_MoA cluster_synapse Insect Synaptic Cleft PRE Presynaptic Neuron RECEPTOR Nicotinic Acetylcholine Receptor (nAChR) PRE->RECEPTOR Releases Acetylcholine (ACh) POST Postsynaptic Neuron PARALYSIS Paralysis & Death POST->PARALYSIS Continuous Firing -> Overstimulation RECEPTOR->POST ACh Binding -> Ion Channel Opens -> Nerve Impulse THX Thiamethoxam THX->RECEPTOR Binds Irreversibly to nAChR (Agonist Action) Bioassay_Workflow A 1. Prepare Serial Dilutions of Thiamethoxam B 2. Dip Host Plant Leaves in Solutions (10-15s) A->B C 3. Air Dry Leaves (1-2 hours) B->C D 4. Place Leaves in Petri Dishes C->D E 5. Introduce Target Insects (e.g., 20-30 Aphids) D->E F 6. Incubate (e.g., 25°C, 24-48h) E->F G 7. Assess Mortality F->G H 8. Probit Analysis (Calculate LC50) G->H

References

Application Notes and Protocols for Dicloromezotiaz in Rice Hopper Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Dicloromezotiaz is a potent insecticide, publicly available research on its specific efficacy and application protocols for rice hopper control is limited. The following notes and protocols are substantially based on data from Triflumezopyrim, a closely related mesoionic insecticide with the same mode of action, optimized for rice hopper management. Researchers should adapt and validate these protocols specifically for this compound.

Introduction

This compound is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class.[1] It functions as a potent antagonist of the insect nicotinic acetylcholine receptor (nAChR), a critical component of the central nervous system in insects.[2][3] This mode of action is distinct from many other insecticides, including neonicotinoid agonists, making it a valuable tool for managing rice hopper populations, especially those that have developed resistance to other chemical classes.[3] Rice hoppers, such as the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera), are significant pests in rice cultivation, causing substantial yield losses through direct feeding and virus transmission.[4]

Mechanism of Action

This compound acts on the insect's nervous system by inhibiting the nAChRs. Unlike neonicotinoids which are agonists and cause continuous stimulation of the receptor, this compound is an antagonist that binds to the receptor and prevents its activation by the neurotransmitter acetylcholine (ACh). This blockage of nerve impulses leads to lethargy, cessation of feeding, and eventual death of the insect. Specifically, it binds to the orthosteric site of the nAChR.

cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) nAChR_open nAChR (Open) ACh->nAChR_open Binds to Postsynaptic_Neuron Postsynaptic Neuron nAChR_open->Postsynaptic_Neuron Na+ influx Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission This compound This compound nAChR_blocked nAChR (Blocked) This compound->nAChR_blocked Binds and Blocks No_Signal No Signal Transmission nAChR_blocked->No_Signal ACh_no_bind ACh ACh_no_bind->nAChR_blocked Cannot Bind

Figure 1: Simplified signaling pathway of this compound at the insect synapse.

Efficacy Data (Based on Triflumezopyrim)

Field trials on the related mesoionic insecticide, Triflumezopyrim, have demonstrated significant efficacy in controlling rice hopper populations. The following tables summarize key findings.

Table 1: Efficacy of Triflumezopyrim 10.6% SC against White-Backed Planthopper (WBPH) and Brown Planthopper (BPH) in Rice.

TreatmentApplication Rate (g a.i. ha⁻¹)Mean WBPH Population (per hill)Mean BPH Population (per hill)
Triflumezopyrim251.77 - 2.432.00 - 3.97
Triflumezopyrim351.77 - 2.432.00 - 3.97
Imidacloprid 17.8 SL202.40 - 7.272.40 - 7.27
Quinalphos 25 EC5002.10 - 6.372.10 - 6.37
Untreated Control-> 7.27> 7.27

Table 2: Impact of Triflumezopyrim 10.6% SC on Rice Grain Yield.

TreatmentApplication Rate (g a.i. ha⁻¹)Mean Grain Yield (q ha⁻¹)
Triflumezopyrim2574.73 - 75.67
Triflumezopyrim3574.73 - 75.67
Imidacloprid 17.8 SL2072.60 - 73.33
Quinalphos 25 EC50072.60 - 73.33
Untreated Control-69.47

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound against rice hoppers. These should be adapted based on specific laboratory conditions and research objectives.

Topical Application Bioassay

This method assesses the contact toxicity of the insecticide.

G start Start: Prepare Serial Dilutions of this compound in Acetone rearing Rear Rice Hoppers to Adult Stage start->rearing selection Select Healthy Adult Hoppers rearing->selection anesthetize Anesthetize Hoppers (e.g., with CO2) selection->anesthetize application Apply 0.083 µL of Insecticide Solution to Dorsal Thorax using a Micro-syringe anesthetize->application control Apply Acetone Only (Control Group) anesthetize->control transfer Transfer Treated Hoppers to Recovery Cages with Rice Seedlings application->transfer control->transfer incubation Incubate at 25°C and 60% RH transfer->incubation mortality Assess Mortality at 24, 48, and 72 hours incubation->mortality analysis Calculate LC50/LD50 Values mortality->analysis end End analysis->end

Figure 2: Workflow for Topical Application Bioassay.

Methodology:

  • Insect Rearing: Rear rice hoppers (e.g., Nilaparvata lugens) on susceptible rice seedlings in a controlled environment.

  • Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone. From this, create a series of 5-6 serial dilutions.

  • Insect Selection and Anesthesia: Use adult rice hoppers within five days of emergence. Anesthetize the insects using carbon dioxide.

  • Topical Application: Using a micro-applicator or a repeating dispenser, apply a precise droplet (e.g., 0.083 μl) of the insecticide solution to the dorsal surface of the thorax of each anesthetized insect. For the control group, apply only the solvent. Use at least three replicates of 15 individuals per concentration.

  • Recovery and Observation: Transfer the treated insects to recovery cages containing fresh rice seedlings. Maintain the cages under controlled conditions (e.g., 25°C, 16L:8D photoperiod).

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.

Rice Stem Dip Bioassay

This method evaluates the efficacy of the insecticide when applied to the plant.

Methodology:

  • Plant Preparation: Grow rice seedlings to the 3-4 leaf stage.

  • Insecticide Solution Preparation: Prepare aqueous solutions of formulated this compound at various concentrations. Include a surfactant if necessary.

  • Treatment: Dip the rice stems (or whole seedlings) into the respective insecticide solutions for a set duration (e.g., 30 seconds). Allow the stems to air dry. The control group should be dipped in water with surfactant only.

  • Insect Infestation: Place the treated rice stems into test tubes or cages. Introduce a known number of adult rice hoppers (e.g., 10-15) into each container.

  • Incubation and Observation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Record hopper mortality at specified time intervals (e.g., 24, 48, 72 hours).

Resistance Management

The development of insecticide resistance is a significant concern in rice hopper management. To preserve the efficacy of this compound and other mesoionic insecticides, the following resistance management strategies are recommended:

  • Rotation of Modes of Action: Avoid the consecutive use of insecticides from the same IRAC (Insecticide Resistance Action Committee) group. Rotate this compound with insecticides having different modes of action.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant rice varieties, biological control agents, and appropriate cultural practices.

  • Adherence to Recommended Dosages: Use this compound at the recommended application rates to ensure effective control and minimize the selection pressure for resistance.

Safety Precautions

When handling this compound, standard laboratory safety procedures for working with potent chemical compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All experimental work should be conducted in a well-ventilated area or under a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

References

In Vitro Analysis of Dicloromezotiaz on Insect Nicotinic Acetylcholine Receptor (nAChR) Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class, demonstrating significant potency against a range of lepidopteran pests.[1][2][3] Its mode of action involves the modulation of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the insect central nervous system.[1][3] Understanding the interaction of this compound with these receptors at a molecular level is crucial for elucidating its precise mechanism of action, optimizing its efficacy, and developing next-generation insecticides.

These application notes provide a comprehensive guide to the in vitro analysis of this compound on insect nAChR channels. The protocols detailed below are designed for researchers in academia and industry engaged in insecticide discovery and development. They cover two primary methodologies: two-electrode voltage clamp (TEVC) electrophysiology for functional characterization and radioligand binding assays for assessing receptor affinity.

While specific quantitative data for this compound is not publicly available, this document includes representative data from a closely related mesoionic insecticide, triflumezopyrim, to illustrate the expected outcomes of these experimental approaches. Triflumezopyrim also acts on insect nAChRs and provides a valuable reference for the mesoionic class of insecticides.

Signaling Pathway of nAChR and Insecticide Interaction

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the insect nervous system. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the receptor's orthosteric site triggers a conformational change, leading to the opening of an ion channel permeable to cations (primarily Na+ and Ca2+). This influx of positive ions results in depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

Insecticides like this compound target this process. Based on preliminary findings that suggest this compound does not activate the nAChR upon brief exposure, it is hypothesized to act as an antagonist or an allosteric modulator, inhibiting the normal function of the receptor. This disruption of cholinergic signaling leads to paralysis and eventual death of the insect.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives ACh_Vesicles ACh Vesicles Action_Potential->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release fusion ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel_Opening activates Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse This compound This compound This compound->nAChR inhibits

nAChR signaling and proposed inhibition by this compound.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from the described in vitro assays. As specific data for this compound is not available, the data presented for the related mesoionic insecticide, triflumezopyrim, serves as a representative example.

Table 1: Electrophysiological Analysis of Mesoionic Insecticide Effects on Insect nAChRs

CompoundTarget ReceptorAssay TypeKey ParameterValueReference
TriflumezopyrimInsect nAChRTwo-Electrode Voltage Clamp (TEVC)EC50 / IC50Not reported
This compound Lepidopteran nAChR TEVC IC50 To be determined

Note: EC50 (half-maximal effective concentration) is determined for agonists, while IC50 (half-maximal inhibitory concentration) is determined for antagonists.

Table 2: Radioligand Binding Affinity of Mesoionic Insecticides to Insect nAChRs

CompoundRadioligandReceptor SourceAssay TypeKey ParameterValueReference
Triflumezopyrim[3H]ImidaclopridAphid membrane preparationsCompetitive BindingKi43 nM
This compound [3H]Imidacloprid Lepidopteran insect membrane preparations Competitive Binding Ki To be determined

Note: Ki (inhibition constant) represents the affinity of the compound for the receptor.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of insect nAChRs expressed in Xenopus laevis oocytes and the modulatory effects of this compound.

I. Materials and Reagents

  • Xenopus laevis frogs

  • cRNA encoding the desired insect nAChR subunits

  • Collagenase Type I

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Recording solution (e.g., ND96)

  • This compound stock solution (in DMSO)

  • Acetylcholine (ACh) stock solution

  • Microinjection needles

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

II. Methodology

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from a tricaine-anesthetized Xenopus laevis frog.

    • Isolate oocytes by treating the ovarian lobes with collagenase Type I in a calcium-free solution to remove the follicular layer.

    • Select healthy stage V-VI oocytes and store them in ND96 solution.

  • cRNA Injection:

    • Prepare cRNA of the desired insect nAChR subunits using in vitro transcription kits.

    • Inject approximately 50 nL of the cRNA solution (at a concentration of about 1 ng/nL) into each oocyte.

    • Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply ACh at a concentration that elicits a submaximal response to establish a baseline current.

    • Apply varying concentrations of this compound to the perfusion solution and co-apply with ACh to determine its effect on the ACh-induced current.

    • To test for agonistic activity, apply this compound alone.

  • Data Analysis:

    • Measure the peak current amplitude in response to ACh in the presence and absence of this compound.

    • Construct concentration-response curves to determine the IC50 value for this compound's inhibitory effect.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Isolation Isolate Xenopus Oocytes cRNA_Injection Inject cRNA into Oocytes Oocyte_Isolation->cRNA_Injection cRNA_Synthesis Synthesize nAChR cRNA cRNA_Synthesis->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impalement Impale with Two Microelectrodes Oocyte_Placement->Electrode_Impalement Voltage_Clamp Set Holding Potential (-70 mV) Electrode_Impalement->Voltage_Clamp Drug_Application Apply ACh and this compound Voltage_Clamp->Drug_Application Current_Measurement Measure Ion Current Drug_Application->Current_Measurement Data_Analysis Analyze Current Traces Current_Measurement->Data_Analysis Concentration_Response Construct Concentration-Response Curves Data_Analysis->Concentration_Response IC50_Determination Determine IC50 Value Concentration_Response->IC50_Determination

Workflow for TEVC electrophysiological analysis.
Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for insect nAChRs using a radiolabeled ligand, such as [3H]imidacloprid.

I. Materials and Reagents

  • Insect tissue rich in nAChRs (e.g., heads of lepidopteran larvae)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]imidacloprid)

  • Unlabeled competitor (e.g., imidacloprid or another high-affinity ligand for determining non-specific binding)

  • This compound stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

II. Methodology

  • Membrane Preparation:

    • Homogenize insect tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand (e.g., [3H]imidacloprid).

    • Add increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., imidacloprid).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Homogenization Homogenize Insect Tissue Membrane_Isolation Isolate Cell Membranes Tissue_Homogenization->Membrane_Isolation Protein_Quantification Quantify Protein Concentration Membrane_Isolation->Protein_Quantification Assay_Setup Set up Binding Reactions ([3H]Imidacloprid, this compound) Protein_Quantification->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Radioactivity_Measurement Measure Radioactivity Filtration->Radioactivity_Measurement Specific_Binding_Calc Calculate Specific Binding Radioactivity_Measurement->Specific_Binding_Calc Competition_Curve Generate Competition Curve Specific_Binding_Calc->Competition_Curve IC50_Ki_Determination Determine IC50 and Ki Values Competition_Curve->IC50_Ki_Determination

Workflow for radioligand binding assay.

Conclusion

The in vitro protocols detailed in these application notes provide a robust framework for characterizing the interaction of this compound with insect nAChR channels. By employing both electrophysiological and radioligand binding assays, researchers can gain a comprehensive understanding of its mechanism of action, potency, and receptor subtype selectivity. This knowledge is invaluable for the rational design of more effective and selective insecticides, contributing to sustainable pest management strategies.

References

Application Notes and Protocols for Field Trial Efficacy Testing of Dicloromezotiaz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the field trial methodology for evaluating the efficacy of Dicloromezotiaz, a mesoionic insecticide. The protocols outlined below are designed to ensure robust and reliable data collection for regulatory submissions and product development.

Introduction to this compound

This compound is a potent insecticide belonging to the mesoionic chemical class.[1] Its primary mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] By acting as an antagonist, this compound blocks the binding of acetylcholine, disrupting nerve impulse transmission and leading to paralysis and eventual death of the target pest.[2][3] This unique mechanism of action makes it particularly effective against a broad range of lepidopteran pests and sucking insects like rice hoppers, which may have developed resistance to conventional insecticides.

Field Trial Objective

To evaluate the field efficacy of different formulations and application rates of this compound in controlling key insect pests in rice and to assess its impact on crop yield.

Experimental Protocols

A successful field trial requires careful planning and execution. The following protocols are based on established guidelines for insecticide efficacy testing.

Experimental Site Selection and Preparation
  • Site Selection: Choose a uniform field with a known history of infestation by the target pest(s) (e.g., rice planthoppers, diamondback moths). The site should be representative of the typical growing conditions for the crop. Avoid areas with significant soil variability, poor drainage, or uneven topography.

  • Field Preparation: The field should be prepared according to standard local agricultural practices for rice cultivation. This includes plowing, harrowing, and leveling the land.

Experimental Design
  • Treatments: The trial should include multiple treatments to be evaluated.

    • T1: Untreated Control (UTC) - No insecticide application.

    • T2: Vehicle Control - Application of the formulation excipients without the active ingredient.

    • T3: this compound Formulation 1 - Application Rate 1 (e.g., X g a.i./ha).

    • T4: this compound Formulation 1 - Application Rate 2 (e.g., 1.5X g a.i./ha).

    • T5: this compound Formulation 2 - Application Rate 1 (e.g., X g a.i./ha).

    • T6: Reference Insecticide - A commercially available standard insecticide for the target pest.

  • Replication and Randomization: To minimize the effects of field variability, the experiment should be laid out in a Randomized Complete Block Design (RCBD). Each treatment should be replicated at least three to four times.

  • Plot Size: The size of individual plots should be large enough to minimize edge effects and accommodate all necessary sampling and harvesting operations. A typical plot size for rice field trials is 5m x 5m.

Application of Treatments
  • Timing of Application: The first application should be made at the first sign of pest infestation or when the pest population reaches a predetermined economic threshold level (ETL). Subsequent applications should be based on the persistence of the product and the pest pressure.

  • Application Equipment: Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform application of the treatments. The type of nozzle and spray volume should be recorded.

  • Application Method: The insecticide should be applied as a foliar spray, ensuring thorough coverage of the plant canopy.

Data Collection and Assessment

Data should be collected at regular intervals (e.g., 3, 7, 14, and 21 days after each application) and at harvest.

  • Pest Population:

    • Planthoppers: Count the number of nymphs and adults on a representative number of tillers (e.g., 10 tillers) per plot.

    • Lepidopteran Larvae: Count the number of larvae on a set number of plants per plot.

  • Crop Damage Assessment:

    • Visually assess the percentage of damaged leaf area or the number of damaged plants per plot. A standardized rating scale (e.g., 0-9) can be used.

  • Phytotoxicity:

    • Observe and record any signs of phytotoxicity, such as leaf yellowing, stunting, or malformation, at each observation interval.

  • Yield:

    • At crop maturity, harvest the entire plot or a designated net plot area.

    • Record the total grain weight and adjust for moisture content.

    • Calculate the yield in tonnes per hectare (t/ha).

Data Analysis

The collected data should be subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between the treatment means. Treatment means can be compared using a suitable post-hoc test like Duncan's Multiple Range Test (DMRT) or Tukey's HSD.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound against Rice Planthopper (Mean Population per 10 Tillers)

TreatmentFormulationRate (g a.i./ha)3 DAA7 DAA14 DAA
T1Untreated Control-25.4 a38.2 a55.1 a
T2Vehicle Control-24.9 a37.5 a54.3 a
T3This compound F1X8.1 c5.2 d7.8 c
T4This compound F11.5X5.3 d2.1 e4.5 d
T5This compound F2X9.5 c6.8 cd9.2 c
T6Reference InsecticideY12.7 b10.3 b15.6 b
LSD (p<0.05) 3.2 4.1 5.5

DAA: Days After Application. Means in a column followed by the same letter are not significantly different.

Table 2: Effect of this compound on Rice Yield

TreatmentFormulationRate (g a.i./ha)Yield (t/ha)% Increase over Control
T1Untreated Control-4.2 d-
T2Vehicle Control-4.3 d2.4
T3This compound F1X6.8 b61.9
T4This compound F11.5X7.5 a78.6
T5This compound F2X6.5 b54.8
T6Reference InsecticideY5.9 c40.5
LSD (p<0.05) 0.4

Means in a column followed by the same letter are not significantly different.

Mandatory Visualizations

Mechanism of Action of this compound

cluster_synapse Synaptic Cleft cluster_this compound This compound Action ACH Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds to Blocked_nAChR Blocked nAChR ACH->Blocked_nAChR Binding Prevented Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Opens Postsynaptic_Membrane Postsynaptic Membrane Ion_Channel Ion Channel (Closed) Na_Ca Na+/Ca2+ Influx Depolarization Depolarization & Nerve Excitation This compound This compound This compound->Blocked_nAChR Competitively Binds & Blocks No_Signal No Signal Transmission Blocked_nAChR->No_Signal Paralysis Paralysis & Death Start Start: Trial Planning Site_Selection 1. Site Selection & Preparation Start->Site_Selection Experimental_Design 2. Experimental Design (RCBD) Site_Selection->Experimental_Design Plot_Layout 3. Plot Layout & Marking Experimental_Design->Plot_Layout Baseline_Data 4. Baseline Pest Population Assessment Plot_Layout->Baseline_Data Application 5. Treatment Application Baseline_Data->Application Data_Collection 6. Data Collection (3, 7, 14, 21 DAA) Application->Data_Collection Post-Application Data_Collection->Application Repeat Application (if needed) Harvest 7. Harvest & Yield Measurement Data_Collection->Harvest Data_Analysis 8. Statistical Analysis (ANOVA) Harvest->Data_Analysis Report End: Final Report & Conclusion Data_Analysis->Report

References

Preparation of Dicloromezotiaz Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the preparation of Dicloromezotiaz stock solutions for use in laboratory research settings. This compound is a pyridopyrimidine derivative and a potent insecticide that acts on nicotinic acetylcholine receptors (nAChRs).[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

This guide is intended for researchers, scientists, and drug development professionals. All procedures should be performed in a designated laboratory environment by trained personnel, adhering to all institutional and national safety guidelines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.

PropertyValue
Molecular Formula C₁₉H₁₂Cl₃N₃O₂S
Molecular Weight 452.74 g/mol
Appearance Light yellow to green-yellow solid powder
Solubility DMSO: 100 mg/mL (220.88 mM)
Purity >98% (typical)

Safety Precautions and Handling

This compound is a chemical substance that requires careful handling to minimize exposure and ensure laboratory safety. The following precautions should be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.

  • Ingestion and Inhalation: this compound is harmful if swallowed or inhaled. Avoid creating dust when handling the solid form.

  • Disposal: Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.

  • Calculate Required Mass: To prepare a desired volume of a 100 mM stock solution, use the following formula:

    Mass (mg) = 100 mmol/L * Volume (L) * 452.74 g/mol * 1000 mg/g

    For example, to prepare 1 mL (0.001 L) of a 100 mM stock solution:

    Mass (mg) = 0.1 mol/L * 0.001 L * 452.74 g/mol * 1000 mg/g = 45.27 mg

  • Weighing this compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance. Tare a clean, dry microcentrifuge tube or vial before adding the powder.

  • Adding Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Gently warm the solution to 30-40°C in a water bath or on a heat block with intermittent vortexing. Avoid excessive heat, which could degrade the compound.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is completely dissolved.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability

Proper storage of this compound powder and its stock solutions is crucial for maintaining its activity and ensuring the reproducibility of experiments.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep in a tightly sealed container in a dry environment.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°CUp to 1 monthRecommended for short-term storage. Aliquoting is still advised.

Note: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound and precipitation. It is highly recommended to prepare small aliquots based on anticipated experimental needs.

Workflow and Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate calculate Calculate Required Mass of this compound equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add DMSO to Powder weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Is Compound Fully Dissolved? vortex->check_sol diss_aid Apply Gentle Warming or Sonication check_sol->diss_aid No inspect Visually Inspect for Clarity check_sol->inspect Yes diss_aid->vortex aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

This detailed protocol and the accompanying information are designed to assist researchers in the accurate and safe preparation of this compound stock solutions, contributing to the integrity and success of their scientific investigations.

References

Application Notes and Protocols for Studying Dicloromezotiaz Binding to Orthosteric Sites of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dicloromezotiaz is a mesoionic insecticide that acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), crucial components of the insect central nervous system.[1] By binding to the orthosteric site, the same site as the endogenous neurotransmitter acetylcholine, this compound disrupts normal nerve impulse transmission, leading to paralysis and death of the target insect.[2] Understanding the binding characteristics of this compound to the nAChR orthosteric site is paramount for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects.

This document provides detailed application notes and experimental protocols for four key biophysical techniques used to characterize the binding of small molecules like this compound to their protein targets: Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Section 1: Radioligand Binding Assays

Application Note:

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and its receptor. These assays are considered a gold standard for determining the affinity of a drug for its target.[3] For studying this compound, a competitive binding assay is particularly useful. In this setup, this compound (the "competitor") competes with a radiolabeled ligand that has a known high affinity for the nAChR orthosteric site. By measuring the displacement of the radioligand by increasing concentrations of this compound, the inhibitory constant (Ki) of this compound can be determined.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the nicotinic acetylcholine receptor orthosteric site.

Materials:

  • Receptor Source: Membrane preparations from insect tissues or cultured cells expressing the nAChR subtype of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR orthosteric site ligand with high affinity and specific activity (e.g., [³H]-Epibatidine, [³H]-Imidacloprid).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR orthosteric ligand (e.g., nicotine, carbamoylcholine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundRadioligandnAChR SubtypeIC50 (nM)Ki (nM)
This compound[³H]-EpibatidineInsect α4β28542
Imidacloprid[³H]-EpibatidineInsect α4β23015
Nicotine[³H]-EpibatidineInsect α4β215075

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and This compound Receptor_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound, and Controls Reagent_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Figure 1: Workflow for a competitive radioligand binding assay.

Section 2: Fluorescence Polarization (FP)

Application Note:

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4] In the context of studying this compound, a competitive FP assay can be employed. A fluorescently labeled probe that binds to the nAChR orthosteric site is used. When unbound, the small probe tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the large nAChR, its rotation slows, and the polarization increases. This compound competes with the fluorescent probe for binding, and its presence leads to a decrease in polarization, which can be quantified to determine its binding affinity.

Experimental Protocol: Competitive Fluorescence Polarization Assay

Objective: To determine the binding affinity (Ki) of this compound to the nAChR orthosteric site using a competitive FP assay.

Materials:

  • Receptor: Purified nAChR or membrane preparations.

  • Fluorescent Probe: A fluorescently labeled ligand that binds to the nAChR orthosteric site (e.g., a fluorescent derivative of epibatidine or imidacloprid).

  • Test Compound: this compound.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.

  • Black, low-binding 384-well plates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Assay Optimization: Determine the optimal concentration of the fluorescent probe and receptor that gives a stable and significant polarization window.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Assay Buffer.

    • A fixed concentration of the fluorescent probe.

    • A fixed concentration of the nAChR.

    • Varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

    • Calculate the Ki value using a suitable equation that accounts for the concentrations of the probe and receptor.

Hypothetical Data Presentation:

CompoundFluorescent ProbenAChR SubtypeIC50 (nM)Ki (nM)
This compoundFluorescein-EpibatidineInsect α4β212055
ImidaclopridFluorescein-EpibatidineInsect α4β24520
NicotineFluorescein-EpibatidineInsect α4β2250115

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare Purified nAChR Mixing Mix Receptor, Probe, and this compound in 384-well Plate Receptor_Prep->Mixing Reagent_Prep Prepare Fluorescent Probe and this compound Dilutions Reagent_Prep->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Processing Plot mP vs. [this compound] Measurement->Data_Processing Curve_Fitting Determine IC50 from Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Curve_Fitting->Ki_Calculation

Figure 2: Workflow for a competitive fluorescence polarization assay.

Section 3: Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[5] In a typical experiment to study this compound binding, the nAChR is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the sensorgram (a plot of RU versus time), one can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Experimental Protocol: SPR Analysis of this compound Binding

Objective: To determine the kinetic parameters (kon, koff) and binding affinity (Kd) of this compound for the nAChR.

Materials:

  • Receptor: Purified nAChR.

  • Ligand: this compound.

  • SPR Instrument: e.g., Biacore, Reichert.

  • Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5, NTA).

  • Immobilization Buffers: e.g., Amine coupling reagents (EDC, NHS), acetate buffer.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Regeneration Solution: A solution to remove the bound ligand without denaturing the receptor (e.g., low pH glycine, high salt).

Procedure:

  • Immobilization: Immobilize the purified nAChR onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

    • Record the association phase as this compound binds to the receptor.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove all bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference channel to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).

Hypothetical Data Presentation:

CompoundnAChR Subtypekon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM)
This compoundInsect α4β21.5 x 10⁵7.5 x 10⁻³50
ImidaclopridInsect α4β22.0 x 10⁵4.0 x 10⁻³20
NicotineInsect α4β28.0 x 10⁴1.2 x 10⁻²150

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay SPR Measurement cluster_analysis Data Analysis Immobilization Immobilize nAChR on Sensor Chip Association Inject this compound (Association Phase) Immobilization->Association Analyte_Prep Prepare this compound Concentration Series Analyte_Prep->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Sensorgram_Processing Reference Subtraction and Data Processing Dissociation->Sensorgram_Processing Regeneration->Association Next Cycle Kinetic_Fitting Fit Sensorgrams to Binding Model Sensorgram_Processing->Kinetic_Fitting Parameter_Determination Determine kon, koff, and Kd Kinetic_Fitting->Parameter_Determination

Figure 3: Workflow for a surface plasmon resonance (SPR) experiment.

Section 4: Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. It is considered the gold standard for thermodynamic characterization of biomolecular interactions. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified nAChR. The heat released or absorbed upon binding is measured. The resulting data can be used to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Experimental Protocol: ITC Analysis of this compound Binding

Objective: To determine the thermodynamic parameters (Kd, n, ΔH, ΔS) of this compound binding to the nAChR.

Materials:

  • Receptor: Highly purified and concentrated nAChR.

  • Ligand: this compound.

  • ITC Instrument: e.g., MicroCal PEAQ-ITC, TA Instruments Affinity ITC.

  • Dialysis Buffer: The buffer in which both the protein and ligand are prepared must be identical to minimize heats of dilution.

Procedure:

  • Sample Preparation: Dialyze both the nAChR and this compound extensively against the same buffer. Accurately determine the concentrations of both solutions.

  • ITC Experiment:

    • Load the nAChR solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the nAChR solution while monitoring the heat changes.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(1/Kd) and ΔG = ΔH - TΔS.

Hypothetical Data Presentation:

CompoundnAChR SubtypeKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compoundInsect α4β2601.05-8.5-1.5-10.0
ImidaclopridInsect α4β2250.98-7.2-3.8-11.0
NicotineInsect α4β21801.02-6.0-2.5-8.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Sample_Prep Prepare Purified nAChR and this compound in Identical Buffer Instrument_Setup Load nAChR into Cell and this compound into Syringe Sample_Prep->Instrument_Setup Titration Inject this compound into nAChR Solution Instrument_Setup->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Data_Integration Integrate Heat Pulses Heat_Measurement->Data_Integration Binding_Isotherm Generate Binding Isotherm Data_Integration->Binding_Isotherm Model_Fitting Fit Data to Binding Model to Determine Kd, n, and ΔH Binding_Isotherm->Model_Fitting Thermo_Calc Calculate ΔG and ΔS Model_Fitting->Thermo_Calc

Figure 4: Workflow for an isothermal titration calorimetry (ITC) experiment.

Signaling Pathway:

Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Blockage Blockage of Channel Opening nAChR->Blockage Inhibits ACh Acetylcholine (ACh) ACh->nAChR Binds to Orthosteric Site Dicloro This compound Dicloro->nAChR Competitively Binds to Orthosteric Site Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Paralysis Paralysis Blockage->Paralysis

Figure 5: Simplified signaling pathway of nAChR and the effect of this compound.

References

Experimental design for assessing Dicloromezotiaz impact on non-target organisms.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a mesoionic insecticide that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in insects, proving particularly effective against lepidopteran pests.[1] While developed for targeted pest control, the potential for non-target organism exposure necessitates a thorough assessment of its ecotoxicological impact. These application notes provide a comprehensive experimental framework for evaluating the effects of this compound on a range of non-target aquatic and terrestrial organisms. The protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

The primary mode of action of this compound is the blockage of nerve impulse transmission by inhibiting nAChRs, leading to paralysis and death in susceptible insects.[1] Given the conservation of nAChRs across a wide range of animal species, there is a potential for similar neurotoxic effects in non-target organisms. This experimental design incorporates a tiered approach, beginning with acute toxicity testing to determine the concentrations of concern, followed by chronic and sub-lethal assessments to evaluate longer-term impacts on survival, growth, and reproduction.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear, structured tables to facilitate comparison of toxicity endpoints across different species and exposure durations. Key parameters to be tabulated include:

  • LC50 (Median Lethal Concentration): The concentration of this compound that is lethal to 50% of the test population over a specified period.

  • EC50 (Median Effective Concentration): The concentration that causes a defined effect (e.g., immobilization, growth inhibition) in 50% of the test population.

  • NOEC (No-Observed-Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed compared to the control.

  • LOEC (Lowest-Observed-Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTest GuidelineDurationEndpointLC50/EC50 (mg/L)95% Confidence Interval
Zebrafish (Danio rerio)OECD 20396 hoursMortality
Daphnia (Daphnia magna)OECD 20248 hoursImmobilization

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest GuidelineDurationEndpointNOEC (mg/L)LOEC (mg/L)
Zebrafish (Danio rerio)OECD 21028 daysGrowth, Survival
Daphnia (Daphnia magna)OECD 21121 daysReproduction, Survival

Table 3: Toxicity of this compound to Terrestrial Organisms

SpeciesTest GuidelineDurationEndpointLC50/EC50 (mg/kg soil)NOEC (mg/kg soil)
Earthworm (Eisenia fetida)OECD 207 (Acute)14 daysMortality
OECD 222 (Chronic)56 daysReproduction, Survival
Springtail (Folsomia candida)OECD 23228 daysReproduction, Survival
Various Plant SpeciesOECD 20821 daysEmergence, Growth

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on non-target organisms.

Aquatic Toxicity Testing

1.1. Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Objective: To determine the acute lethal toxicity of this compound to fish.

  • Test Organism: Zebrafish (Danio rerio).

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (if necessary) and then prepare a geometric series of at least five test concentrations and a control.

  • Test Procedure:

    • Acclimate juvenile zebrafish to test conditions for at least 12 days.

    • Expose groups of fish (e.g., 10 fish per concentration) to the test concentrations in a static or semi-static system for 96 hours.

    • Maintain water temperature, pH, and dissolved oxygen within specified ranges.

    • Record mortality and any sublethal effects (e.g., behavioral changes) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

1.2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

  • Objective: To determine the acute immobilizing effect of this compound on Daphnia.

  • Test Organism: Daphnia magna.

  • Test Substance Preparation: Prepare a geometric series of at least five test concentrations and a control in a suitable test medium.

  • Test Procedure:

    • Culture Daphnia magna under controlled conditions to obtain neonates (<24 hours old).

    • Expose groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates) to the test concentrations for 48 hours.

    • Maintain controlled temperature and light conditions.

    • Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[2]

  • Data Analysis: Calculate the 48-hour EC50 for immobilization with 95% confidence limits.

Terrestrial Toxicity Testing

2.1. Earthworm Acute Toxicity Test (based on OECD Guideline 207)

  • Objective: To determine the acute toxicity of this compound to earthworms.

  • Test Organism: Eisenia fetida.

  • Test Substance Preparation: Prepare a range of at least five concentrations of this compound mixed into an artificial soil substrate.

  • Test Procedure:

    • Acclimate adult earthworms with a well-developed clitellum for 24 hours in the artificial soil.

    • Introduce 10 earthworms into each test container with the treated soil.

    • Maintain the test containers in a controlled environment (temperature, light) for 14 days.

    • Assess mortality and record any behavioral abnormalities at day 7 and day 14.

  • Data Analysis: Calculate the 14-day LC50 with 95% confidence limits.

2.2. Earthworm Reproduction Test (based on OECD Guideline 222)

  • Objective: To assess the effects of this compound on the reproduction and survival of earthworms over a longer exposure period.

  • Test Organism: Eisenia fetida.

  • Test Substance Preparation: Prepare at least five concentrations of this compound mixed into artificial soil.

  • Test Procedure:

    • Expose adult earthworms to the treated soil for 28 days.

    • Assess adult mortality and changes in body weight at the end of the 28-day period.

    • Remove the adult worms and incubate the soil for another 28 days.

    • At the end of the second 28-day period (total 56 days), count the number of juvenile earthworms produced.

  • Data Analysis: Determine the NOEC and LOEC for adult mortality, weight change, and reproduction. Calculate the ECx for reproduction.

2.3. Collembolan Reproduction Test in Soil (based on OECD Guideline 232)

  • Objective: To evaluate the effects of this compound on the reproduction of soil-dwelling collembolans.

  • Test Organism: Folsomia candida.

  • Test Substance Preparation: Prepare a range of at least five concentrations of this compound mixed into artificial soil.

  • Test Procedure:

    • Introduce synchronized, juvenile collembolans (10-12 days old) into test vessels containing the treated soil.

    • Maintain the test vessels in a controlled environment for 28 days, providing food (e.g., baker's yeast).

    • At the end of the test, extract and count the surviving adults and the number of juveniles produced.

  • Data Analysis: Determine the NOEC and LOEC for adult survival and reproduction. Calculate the ECx for reproduction.

2.4. Terrestrial Plant Test: Seedling Emergence and Seedling Growth (based on OECD Guideline 208)

  • Objective: To assess the effects of this compound on the emergence and early growth of terrestrial plants.

  • Test Species: A selection of at least three plant species from different families (e.g., a monocot and two dicots).

  • Test Substance Preparation: Apply this compound to the soil surface or incorporate it into the soil at a range of concentrations.

  • Test Procedure:

    • Sow seeds of the selected plant species in pots containing the treated soil.

    • Maintain the pots in a controlled growth chamber or greenhouse for 21 days.

    • Record the number of emerged seedlings daily.

    • At the end of the test, measure seedling survival, shoot height, and shoot dry weight.

  • Data Analysis: Determine the EC50 for emergence and growth parameters. Determine the NOEC and LOEC for all endpoints.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the nicotinic acetylcholine receptor (nAChR) signaling pathway and the proposed mechanism of action for this compound in both vertebrate and invertebrate non-target organisms.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Na Na+ IonChannel->Na Ca Ca2+ IonChannel->Ca Depolarization Membrane Depolarization Na->Depolarization Influx leads to Ca->Depolarization Influx leads to Downstream Downstream Signaling Depolarization->Downstream Triggers Dicloro This compound Dicloro->nAChR Antagonist: Blocks ACh binding

Caption: Invertebrate nAChR signaling and this compound antagonism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2, α7 subtypes in Zebrafish) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Na Na+ IonChannel->Na Ca Ca2+ IonChannel->Ca Depolarization Membrane Depolarization Na->Depolarization Influx leads to Ca_Signaling Ca2+ Signaling (e.g., Calmodulin, PKC) Ca->Ca_Signaling Influx activates Gene_Expression Gene Expression (Neuronal Development, Synaptic Plasticity) Ca_Signaling->Gene_Expression Regulates Dicloro This compound Dicloro->nAChR Antagonist: Blocks ACh binding

Caption: Vertebrate nAChR signaling and this compound antagonism.

Experimental Workflow

The following diagram outlines the logical progression of the experimental design for assessing the impact of this compound on non-target organisms.

G cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Chronic and Sub-lethal Assessment cluster_2 Risk Assessment Acute_Aquatic Acute Aquatic Toxicity (Fish - OECD 203, Daphnia - OECD 202) Chronic_Aquatic Chronic Aquatic Toxicity (Fish - OECD 210, Daphnia - OECD 211) Acute_Aquatic->Chronic_Aquatic If significant acute toxicity Acute_Terrestrial Acute Terrestrial Toxicity (Earthworm - OECD 207) Chronic_Terrestrial Chronic Terrestrial Toxicity (Earthworm - OECD 222, Collembola - OECD 232) Acute_Terrestrial->Chronic_Terrestrial If significant acute toxicity Risk_Assessment Environmental Risk Assessment (Comparison of PEC and PNEC) Chronic_Aquatic->Risk_Assessment Chronic_Terrestrial->Risk_Assessment Plant_Toxicity Terrestrial Plant Toxicity (OECD 208) Plant_Toxicity->Risk_Assessment

Caption: Tiered experimental workflow for this compound assessment.

References

Protocols for evaluating resistance to Dicloromezotiaz in pest populations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a mesoionic insecticide classified as a nicotinic acetylcholine receptor (nAChR) competitive modulator, belonging to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 4E.[1][2] It is designed for agricultural use, demonstrating high efficacy against various insect pests, particularly lepidopteran species and rice hoppers.[1][2] The mode of action of this compound involves blocking the nAChRs in the insect nervous system, which disrupts nerve impulse transmission, leading to paralysis and death.[1] As with any insecticide, the potential for pest populations to develop resistance is a significant concern that can undermine its effectiveness.

Continuous monitoring of pest susceptibility to this compound is crucial for proactive resistance management. This document provides detailed protocols for researchers to evaluate resistance to this compound in pest populations through a combination of bioassays, biochemical assays, and molecular techniques.

Data Presentation: Susceptibility of Pest Populations to Mesoionic Insecticides

Establishing baseline susceptibility data for this compound against target pest populations is the first step in a resistance monitoring program. While extensive peer-reviewed data on the LC50 of this compound is not yet widely available, the following tables provide representative data for a closely related mesoionic insecticide, fenmezoditiaz, against the brown planthopper (Nilaparvata lugens), a key target for this class of chemistry. This data serves as an example for how to structure and present susceptibility data for this compound once it is generated.

Table 1: Baseline Susceptibility of a Susceptible Nilaparvata lugens Strain to Fenmezoditiaz

StrainBioassay MethodLC50 (mg/L)95% Confidence IntervalSlope ± SE
SusceptibleRice-stem dipping0.0450.040–0.0512.13 ± 0.18

Data derived from a study on fenmezoditiaz, a compound with a similar mode of action to this compound.

Table 2: Susceptibility of Field Populations of Nilaparvata lugens to Fenmezoditiaz

PopulationBioassay MethodLC50 (mg/L)Resistance Ratio (RR)
Field Population 1Rice-stem dipping0.0320.7
Field Population 2Rice-stem dipping0.0771.7

Resistance Ratio (RR) is calculated as the LC50 of the field population divided by the LC50 of the susceptible reference strain.

Experimental Protocols

Bioassays for Determining this compound Susceptibility

Bioassays are the primary method for detecting and quantifying insecticide resistance. The choice of bioassay depends on the target pest's life stage and behavior.

1.1. Protocol for Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura)

This method is suitable for assessing the toxicity of this compound to foliage-feeding larvae.

  • Materials:

    • Technical grade this compound

    • Acetone (analytical grade)

    • Triton X-100 or similar surfactant

    • Distilled water

    • Host plant leaves (e.g., castor, cabbage)

    • Petri dishes (9 cm diameter)

    • Filter paper

    • Micropipettes

    • Glass beakers and vials

    • Fine-tipped paintbrush

    • Third-instar larvae of the target pest

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetone.

    • Preparation of Test Solutions: Create a series of serial dilutions from the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A typical concentration range might be 0.01, 0.1, 1, 10, and 100 mg/L. A control solution should contain only distilled water and the surfactant.

    • Leaf Treatment: Dip host plant leaves into each test solution for 10-20 seconds with gentle agitation.

    • Drying: Allow the treated leaves to air-dry completely under a fume hood.

    • Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to maintain turgidity. Introduce a known number of insects (e.g., 10-20 third-instar larvae) into each Petri dish.

    • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

    • Mortality Assessment: Record mortality at 24, 48, and 72 hours. Larvae are considered dead if they are unable to make a coordinated movement when gently prodded with a fine brush.

    • Data Analysis: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Perform probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits.

1.2. Protocol for Rice-Stem Dipping Bioassay for Rice Hoppers (e.g., Nilaparvata lugens)

This method is adapted for assessing the toxicity of this compound to sucking insects on rice.

  • Materials:

    • Same as in 1.1, with the addition of rice seedlings.

  • Procedure:

    • Preparation of Test Solutions: Prepare stock and test solutions as described in the leaf-dip bioassay protocol.

    • Rice Seedling Treatment: Bundle 3-5 rice seedlings together and immerse them in the test solutions for 30 seconds.

    • Drying: Allow the treated seedlings to air-dry for 1-2 hours.

    • Exposure: Place the treated rice stems into a glass tube containing a small amount of water to keep them fresh. Introduce 10-20 adult female rice hoppers into each tube.

    • Incubation: Cover the tubes with a fine mesh cloth and maintain them under controlled conditions.

    • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

    • Data Analysis: Calculate the LC50 as described above.

Biochemical Assays for Detecting Resistance Mechanisms

Biochemical assays can help to identify the mechanisms underlying resistance, such as enhanced metabolism of the insecticide.

2.1. Protocol for Mixed-Function Oxidase (MFO) Activity Assay

This assay measures the activity of cytochrome P450 monooxygenases, which are often involved in insecticide detoxification.

  • Materials:

    • Individual adult insects or larvae

    • Potassium phosphate buffer

    • 7-ethoxycoumarin

    • NADPH

    • Microplate reader

  • Procedure:

    • Enzyme Preparation: Homogenize individual insects in potassium phosphate buffer and centrifuge to obtain the supernatant containing the microsomal fraction.

    • Assay: In a microplate, mix the enzyme preparation with 7-ethoxycoumarin and NADPH.

    • Measurement: Measure the rate of formation of the fluorescent product, 7-hydroxycoumarin, using a microplate reader.

    • Data Analysis: Compare the MFO activity between susceptible and suspected resistant populations.

Molecular Assays for Identifying Target-Site Resistance

Molecular assays can detect specific mutations in the nAChR genes that may confer resistance to this compound.

3.1. Protocol for DNA Sequencing of nAChR Subunits

This protocol allows for the identification of single nucleotide polymorphisms (SNPs) that may lead to amino acid substitutions in the receptor.

  • Materials:

    • Individual insects

    • DNA extraction kit

    • Primers for specific nAChR subunit genes

    • PCR reagents

    • Gel electrophoresis equipment

    • DNA sequencing service

  • Procedure:

    • DNA Extraction: Extract genomic DNA from individual insects.

    • PCR Amplification: Amplify the target regions of the nAChR genes using specific primers.

    • Verification: Run the PCR products on an agarose gel to verify amplification.

    • Sequencing: Send the purified PCR products for Sanger sequencing.

    • Data Analysis: Align the sequences from susceptible and resistant individuals to identify any mutations.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh ACh ACh_vesicle->ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarizes membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor This compound This compound This compound->nAChR Competitively Blocks Binding Na_ion Na⁺ influx nAChR->Na_ion Channel Opens Depolarization Depolarization & Excitatory Postsynaptic Potential (EPSP) Na_ion->Depolarization Leads to

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway and Inhibition by this compound.

G pest_collection 1. Pest Population Collection (Field) rearing 2. Laboratory Rearing (if necessary) pest_collection->rearing bioassay 3. Bioassay (e.g., Leaf-Dip) rearing->bioassay biochemical_assay 4. Biochemical Assay (e.g., MFO) rearing->biochemical_assay molecular_assay 5. Molecular Assay (e.g., DNA Sequencing) rearing->molecular_assay data_analysis 6. Data Analysis bioassay->data_analysis biochemical_assay->data_analysis molecular_assay->data_analysis lc50 LC50 & Resistance Ratio data_analysis->lc50 mechanism Resistance Mechanism (Metabolic, Target-site) data_analysis->mechanism strategy 7. Resistance Management Strategy lc50->strategy mechanism->strategy

Caption: General Workflow for Evaluating Insecticide Resistance.

References

Application of Dicloromezotiaz in Combination with Other Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a mesoionic insecticide that functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), demonstrating high efficacy against various lepidopteran pests. The exploration of its use in combination with other pesticides is a promising strategy for integrated pest management (IPM), potentially broadening the spectrum of control, managing insecticide resistance, and achieving synergistic effects. This document provides detailed application notes and protocols for researchers investigating the combined use of this compound. While a patent has identified a wide array of potential pesticide partners for this compound, it is crucial to note that publicly available literature currently lacks specific quantitative data on the synergistic or antagonistic effects of these combinations. Therefore, this document presents a generalized, adaptable framework for the systematic evaluation of this compound mixtures.

Introduction to this compound

This compound is classified as a mesoionic insecticide and is recognized by the Insecticide Resistance Action Committee (IRAC) as a Group 4E insecticide. Its mode of action involves the competitive modulation of nicotinic acetylcholine receptors (nAChRs) in insects. By binding to these receptors, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the target pest. Its primary targets include a broad range of lepidopteran species and rice hoppers.

Potential Combination Partners:

A Japanese patent has disclosed a list of potential agrochemical compounds for combination with this compound, although it does not provide specific efficacy data or evidence of synergy. The suggested partners include insecticides from various chemical classes, such as:

  • Diamides: Chlorantraniliprole, Cyantraniliprole, Flubendiamide

  • Avermectins: Emamectin benzoate, Abamectin

  • Pyrethroids

  • Neonicotinoids

  • Spinosyns

  • Phenylpyrazoles (e.g., Fipronil)

  • Organophosphates

  • Carbamates

Protocols for Evaluating this compound Combinations

The following protocols are generalized methodologies for conducting laboratory bioassays and field trials to assess the efficacy and potential synergistic or antagonistic interactions of this compound when combined with other pesticides.

Laboratory Bioassay Protocol for Efficacy and Synergy Assessment

This protocol is designed to determine the lethal concentration (LC50) of this compound, a partner insecticide, and their mixtures, and to subsequently calculate the nature of their interaction.

Objective: To evaluate the combined toxicological effect of this compound and a partner insecticide against a target lepidopteran pest.

Materials:

  • Technical grade this compound (>95% purity)

  • Technical grade partner insecticide (>95% purity)

  • Acetone or other suitable solvent

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Artificial diet for the target insect

  • Petri dishes or multi-well plates

  • Micropipettes

  • Healthy, uniform-sized larvae of the target pest (e.g., 2nd or 3rd instar)

  • Environmental growth chamber

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the partner insecticide in a suitable solvent (e.g., acetone).

  • Serial Dilutions: From the stock solutions, prepare a series of at least five serial dilutions for each insecticide and for their mixtures at various ratios (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

  • Diet Incorporation Method:

    • Incorporate the prepared insecticide dilutions into the artificial diet.

    • Pour the treated diet into Petri dishes or multi-well plates.

    • Allow the diet to solidify.

    • Introduce one larva into each well or a set number of larvae into each Petri dish.

    • Use a diet treated only with the solvent and wetting agent as a control.

  • Incubation: Place the bioassay units in an environmental growth chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%.

    • Analyze the dose-mortality data using probit analysis to determine the LC50 values and their 95% confidence intervals for each insecticide and their mixtures.

    • Calculate the co-toxicity coefficient (CTC) to evaluate for synergy, additivity, or antagonism using the following formula:

      A CTC value significantly greater than 100 indicates a synergistic effect, a value around 100 suggests an additive effect, and a value significantly less than 100 points to an antagonistic effect.

Table 1: Hypothetical Data Presentation for this compound Combination Bioassay

Treatment (this compound: Partner Insecticide Ratio)LC50 (µg/mL) (95% CI)Slope ± SECo-toxicity Coefficient (CTC)Interaction
This compound alone--
Partner Insecticide alone--
1:9 Mixture
3:7 Mixture
5:5 Mixture
7:3 Mixture
9:1 Mixture
Field Trial Protocol

Objective: To evaluate the efficacy of this compound in combination with a partner insecticide under field conditions.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: Appropriate for the crop and application equipment (e.g., 5m x 5m).

  • Treatments:

    • Untreated Control

    • This compound alone at the recommended field rate.

    • Partner insecticide alone at the recommended field rate.

    • Tank mix of this compound and the partner insecticide at their respective recommended rates.

    • (Optional) Reduced rates of the tank mix to assess for potential synergy in reducing application rates.

Methodology:

  • Site Selection: Choose a field with a history of uniform pest pressure.

  • Crop Husbandry: Follow standard agronomic practices for the selected crop.

  • Pest Monitoring: Monitor the pest population before and after application.

  • Application:

    • Calibrate the spray equipment before application.

    • Conduct a jar test for physical compatibility before tank mixing.

    • Apply the treatments at the appropriate growth stage of the crop and/or pest.

  • Data Collection:

    • Assess pest mortality or population reduction at set intervals (e.g., 3, 7, and 14 days after application).

    • Measure crop damage (e.g., percentage of defoliation, number of damaged fruits).

    • Record yield data at harvest.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Table 2: Hypothetical Data Presentation for Field Trial of this compound Combination

TreatmentApplication Rate (g a.i./ha)Mean Pest Population Reduction (%) (7 days post-application)Mean Crop Damage (%)Mean Yield (t/ha)
Untreated Control-
This compound
Partner Insecticide
This compound + Partner Insecticide

Visualization of Workflows and Pathways

Signaling Pathway of this compound

G cluster_synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding Site Ion Channel ACh_cleft->nAChR:p1 Binds Dicloro This compound Dicloro->nAChR:p1 Blocks No_depolarization No Depolarization nAChR:p2->No_depolarization Channel Remains Closed Paralysis Paralysis & Death No_depolarization->Paralysis

Caption: Mode of action of this compound at the insect synapse.

Experimental Workflow for Synergy Assessment

G start Start prep_solutions Prepare Stock Solutions (this compound & Partner) start->prep_solutions serial_dilutions Perform Serial Dilutions (Individual & Mixtures) prep_solutions->serial_dilutions bioassay Conduct Bioassay (e.g., Diet Incorporation) serial_dilutions->bioassay incubation Incubate under Controlled Conditions bioassay->incubation mortality_assessment Assess Mortality (24, 48, 72h) incubation->mortality_assessment data_analysis Data Analysis (Probit, Abbott's Formula) mortality_assessment->data_analysis calc_lc50 Calculate LC50 Values data_analysis->calc_lc50 calc_ctc Calculate Co-toxicity Coefficient (CTC) calc_lc50->calc_ctc determine_interaction Determine Interaction (Synergy, Additivity, Antagonism) calc_ctc->determine_interaction end End determine_interaction->end

Caption: Workflow for laboratory evaluation of insecticide combinations.

Concluding Remarks

The combination of this compound with other insecticides presents a scientifically sound approach to modern pest management. However, the current lack of specific data necessitates a rigorous and systematic evaluation by researchers. The protocols outlined in this document provide a foundational framework for such investigations. It is imperative that any potential tank mixes are first tested for physical compatibility using a jar test before field application. Further research is essential to elucidate the synergistic or antagonistic profiles of specific this compound combinations, which will be invaluable for developing effective and sustainable insecticide resistance management strategies.

Troubleshooting & Optimization

Troubleshooting unexpected results in Dicloromezotiaz bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Dicloromezotiaz bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Issue 1: Higher than Expected IC50 Value (Low Potency)

Question: My calculated IC50 value for this compound is significantly higher than the expected literature values. What could be the cause?

Answer: A higher than expected IC50 value, indicating lower potency, can arise from several factors related to the compound itself, the assay conditions, or the biological system.

Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Degradation: Ensure that the this compound stock solution is fresh and has been stored correctly, protected from light and excessive temperature fluctuations. Degradation of the compound will lead to a lower effective concentration.

    • Solubility: this compound has low water solubility.[1][2] Inadequate solubilization in the assay buffer can lead to precipitation and a lower actual concentration. Ensure the solvent used (e.g., DMSO) is at a concentration that does not affect the assay system and that the compound is fully dissolved before adding to the assay.[1][2]

  • Assay Conditions:

    • Incubation Time: As a competitive antagonist, this compound requires sufficient incubation time to reach binding equilibrium with the nicotinic acetylcholine receptors (nAChRs). If the incubation time is too short, the displacement of the agonist or radioligand will be incomplete, leading to an artificially high IC50.

    • Competition with Endogenous Ligands: If using a cell-based or tissue preparation, endogenous acetylcholine (ACh) can compete with this compound for binding to the nAChRs. Ensure that tissue preparations are thoroughly washed to remove endogenous ligands.[3]

  • Biological System:

    • Receptor Density: A very high density of nAChRs in your preparation may require a higher concentration of this compound to achieve 50% inhibition. Consider titrating the amount of membrane preparation used in the assay.

    • Insect Species or Strain: Different insect species or strains can have nAChRs with varying affinities for this compound. Ensure you are comparing your results to literature values from a comparable biological system.

Issue 2: High Background Signal

Question: I am observing a high background signal in my bioassay, which is reducing my signal-to-noise ratio. What are the potential causes and solutions?

Answer: High background can be caused by non-specific binding of the detection reagents, issues with the plate blocking, or contamination.

Troubleshooting Steps:

  • Insufficient Blocking:

    • Ensure that a suitable blocking agent (e.g., bovine serum albumin - BSA) is used at an optimal concentration and for a sufficient duration to block all non-specific binding sites on the microplate wells.

  • Inadequate Washing:

    • Increase the number and vigor of wash steps to effectively remove unbound reagents. A soak time between washes can also be beneficial.

  • Reagent Concentration and Quality:

    • The concentration of detection antibodies or other signaling molecules may be too high, leading to non-specific binding. Titrate these reagents to find the optimal concentration.

    • Ensure all reagents are within their expiry date and have been stored correctly.

  • Contamination:

    • Reagents or samples may be contaminated with substances that interfere with the assay. Use fresh, sterile reagents and pipette tips.

Issue 3: High Variability Between Replicates

Question: I am seeing significant variability between my technical or biological replicates. What are the likely causes?

Troubleshooting Steps:

  • Pipetting Technique:

    • Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).

  • Uneven Cell/Membrane Distribution:

    • Ensure that your cell suspension or membrane preparation is homogenous before and during plating. Swirl the suspension gently between pipetting steps.

  • Edge Effects:

    • Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

  • Inconsistent Incubation Conditions:

    • Ensure consistent temperature and humidity across the entire incubator. Variations can affect the assay performance differently across the plate.

Data Presentation

The following table summarizes hypothetical data from a this compound bioassay, illustrating expected results versus common unexpected outcomes.

ParameterExpected OutcomeUnexpected Outcome 1: Low PotencyUnexpected Outcome 2: High VariabilityPotential Causes
This compound IC50 ~50 nM>500 nM45 nM (Replicate 1), 150 nM (Replicate 2), 70 nM (Replicate 3)Low Potency: Compound degradation, insolubility, insufficient incubation time. High Variability: Inconsistent pipetting, uneven cell/membrane distribution, edge effects.
Maximal Inhibition >95%~60%Variable between replicatesIncomplete displacement of agonist, low compound concentration.
Standard Deviation of Replicates <10%<10%>20%Inconsistent technique, environmental factors.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for this compound

This protocol outlines the key steps for determining the binding affinity of this compound to insect nAChRs using a competitive radioligand binding assay with a filtration format.

1. Membrane Preparation: a. Homogenize insect heads or a relevant tissue source in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed to remove large debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Wash the membrane pellet with fresh buffer and resuspend. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Setup: a. In a 96-well plate, add the following to each well in triplicate:

  • Membrane preparation (e.g., 20-50 µg of protein).
  • A fixed concentration of a suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [³H]-imidacloprid).
  • Increasing concentrations of unlabeled this compound.
  • For total binding, add vehicle instead of this compound.
  • For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
  • Assay buffer to reach the final volume.

3. Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

4. Filtration and Washing: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Counting: a. Dry the filter mat and place the filter discs into scintillation vials. b. Add a scintillation cocktail to each vial. c. Count the radioactivity on the filters using a scintillation counter.

6. Data Analysis: a. Subtract the non-specific binding counts from the total and competitor-containing wells to obtain specific binding. b. Plot the specific binding as a function of the this compound concentration. c. Fit the data using a non-linear regression model to determine the IC50 value.

Mandatory Visualization

This compound Signaling Pathway

Dicloromezotiaz_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Dicloro This compound Dicloro->nAChR Competitively Blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening No_Depolarization No Depolarization Ion_Channel->No_Depolarization Leads to Paralysis Paralysis and Insect Death No_Depolarization->Paralysis Results in

Caption: this compound competitively antagonizes nAChRs.

Experimental Workflow for this compound Bioassay

Dicloromezotiaz_Bioassay_Workflow start Start prep Prepare Insect nAChR Membrane Homogenate start->prep plate_setup Set up 96-well Plate: - Membranes - Radioligand - this compound dilutions prep->plate_setup incubate Incubate to Reach Binding Equilibrium plate_setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

References

Technical Support Center: Optimization of Dicloromezotiaz Dosage for Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective application and dosage optimization of Dicloromezotiaz against specific lepidopteran pests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a mesoionic insecticide highly effective against a broad range of lepidopteran pests.[1][2][3][4] It functions as an antagonist of the insect nicotinic acetylcholine receptors (nAChRs).[1] By binding to these receptors, it inhibits the normal function of the nAChR channel, leading to lethargic poisoning and eventual death of the insect.

Q2: Which lepidopteran pests has this compound shown efficacy against?

A2: this compound has been developed for the control of a wide array of lepidopteran pests. While specific public data on its efficacy against all species is limited, it is designed to target this insect order.

Q3: Is there evidence of cross-resistance between this compound and other insecticides?

A3: While specific cross-resistance studies on this compound are not widely published, its mode of action is similar to other mesoionic insecticides like triflumezopyrim. However, no cross-resistance has been observed between the related insecticide sulfoxaflor and neonicotinoids like imidacloprid, suggesting that differences in the binding site or metabolism may prevent cross-resistance with some insecticide classes.

Q4: What is the environmental fate and toxicity of this compound to non-target organisms?

A4: this compound is an organochlorine zwitterionic insecticide. Detailed public information on its environmental fate and ecotoxicity is limited. However, as with all pesticides, it is crucial to consider the potential impact on non-target organisms. Risk assessments have been conducted, and an acceptable daily intake (ADI) has been established based on toxicological studies in mammals. The major adverse effect observed in these studies was suppressed body weight gain, with no evidence of neurotoxicity, teratogenicity, or genotoxicity.

Troubleshooting Guide

Issue 1: Inconsistent mortality rates in laboratory bioassays.

  • Possible Cause: Variation in insect susceptibility within the colony.

    • Solution: Ensure the use of a standardized, healthy, and non-resistant insect colony for consistent results. If resistance is suspected, conduct a resistance monitoring bioassay.

  • Possible Cause: Improper preparation of this compound solutions.

    • Solution: Verify the purity of the technical grade insecticide. Ensure accurate weighing and complete dissolution in an appropriate solvent. Prepare fresh serial dilutions for each experiment.

  • Possible Cause: Uneven application of the insecticide to the diet or substrate.

    • Solution: When applying to an artificial diet, ensure thorough mixing to achieve a homogenous concentration. For surface application methods, ensure even coating of the substrate.

Issue 2: Lower than expected efficacy in greenhouse or field trials.

  • Possible Cause: Environmental degradation of this compound.

    • Solution: Consider environmental factors such as UV light and temperature that may affect the stability of the compound. Refer to any available stability data for this compound.

  • Possible Cause: Poor coverage of the plant foliage.

    • Solution: Optimize spray application parameters, including nozzle type, pressure, and volume, to ensure thorough coverage of all plant surfaces where the target pest feeds.

  • Possible Cause: Development of insecticide resistance in the target pest population.

    • Solution: Collect samples of the pest population and conduct resistance bioassays. If resistance is confirmed, consider rotating this compound with insecticides that have a different mode of action.

Issue 3: Observed phytotoxicity in treated plants.

  • Possible Cause: High concentration of the formulated product or additives.

    • Solution: Review the formulation components for any known phytotoxic effects. Test a range of concentrations on a small batch of plants before large-scale application to determine the maximum non-phytotoxic dose.

  • Possible Cause: Plant stress at the time of application.

    • Solution: Avoid applying insecticides to plants that are under stress from drought, nutrient deficiency, or extreme temperatures, as this can increase the risk of phytotoxicity.

Data Presentation

Currently, publicly available, peer-reviewed studies providing specific LC50 or LD50 values for this compound against a range of specific lepidopteran pests are limited. The tables below are structured to be populated with such data as it becomes available from internal or published research.

Table 1: Larval Susceptibility to this compound (Oral Administration)

Lepidopteran SpeciesLarval InstarLC50 (µg/mL of diet)95% Confidence IntervalStudy Reference
Spodoptera frugiperda
Helicoverpa armigera
Plutella xylostella
Trichoplusia ni

Table 2: Larval Susceptibility to this compound (Topical Application)

Lepidopteran SpeciesLarval InstarLD50 (µ g/larva )95% Confidence IntervalStudy Reference
Spodoptera frugiperda
Helicoverpa armigera
Plutella xylostella
Trichoplusia ni

Experimental Protocols

1. Standard Larval Diet Incorporation Bioassay

This protocol is adapted from standard lepidopteran bioassay methods and is suitable for determining the oral toxicity (LC50) of this compound.

  • Insect Rearing: Maintain a healthy, susceptible colony of the target lepidopteran species under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

  • This compound Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of at least five serial dilutions.

  • Diet Preparation: Prepare the standard artificial diet for the target species. While the diet is cooling but still liquid, add a known volume of the this compound dilution to the diet to achieve the desired final concentrations. A control group should be prepared with the solvent alone.

  • Bioassay Setup: Dispense the treated and control diets into the wells of a multi-well bioassay tray. Once the diet has solidified, place one neonate larva into each well. Seal the tray with a perforated lid to allow for air exchange.

  • Incubation and Assessment: Incubate the bioassay trays under the same conditions as the insect colony. Assess larval mortality after a predetermined period (e.g., 7 days). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 and its 95% confidence intervals.

2. Topical Application Bioassay

This protocol determines the contact toxicity (LD50) of this compound.

  • Insect Selection: Select healthy, uniform-sized larvae of a specific instar (e.g., third instar) from the laboratory colony.

  • This compound Preparation: Prepare a stock solution and serial dilutions of this compound in a volatile solvent like acetone.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each larva. The control group receives the solvent only.

  • Post-Treatment: Place the treated larvae individually in petri dishes with a small piece of artificial diet.

  • Incubation and Assessment: Incubate under standard rearing conditions and assess mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 and its 95% confidence intervals.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_bioassay Bioassay Stage cluster_analysis Analysis Stage start Start: Select Healthy Larvae & Prepare this compound Dilutions diet_prep Prepare Artificial Diet start->diet_prep topical_prep Calibrate Micro-applicator start->topical_prep diet_incorp Incorporate this compound into Diet diet_prep->diet_incorp topical_app Apply this compound Topically topical_prep->topical_app infest Infest Diet with Larvae diet_incorp->infest place_larvae Place Treated Larvae in Petri Dishes topical_app->place_larvae incubate Incubate under Controlled Conditions infest->incubate place_larvae->incubate assess Assess Mortality incubate->assess probit Probit Analysis (Calculate LC50/LD50) assess->probit end End: Determine Dosage Efficacy probit->end

Caption: Experimental workflow for determining this compound efficacy.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Depolarization Inhibition of Depolarization Ion_Channel->Depolarization Prevents Na+/Ca2+ influx Dicloro This compound Dicloro->nAChR Antagonizes/Blocks Paralysis Lethargic Paralysis Depolarization->Paralysis

Caption: this compound mode of action at the nAChR.

References

Minimizing degradation of Dicloromezotiaz in field applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Dicloromezotiaz in field applications. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a mesoionic insecticide used for the control of various pests, including rice hoppers and a broad range of lepidopteran insects.[1][2][3] Its chemical formula is C₁₉H₁₂Cl₃N₃O₂S, and it has a molecular weight of 452.74 g/mol .[4][5] this compound functions as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) in insects. By blocking these receptors, it disrupts the insect's nervous system, leading to paralysis and death.

Q2: What are the primary factors that contribute to the degradation of this compound in the field?

The degradation of this compound, like many pesticides, is influenced by a combination of chemical, microbial, and environmental factors. Key factors include:

  • Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, a chemical breakdown process resulting from its reaction with water.

  • pH: The pH of the soil and water can significantly affect the rate of chemical degradation, particularly hydrolysis. Many pesticides are more susceptible to breakdown under alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical and microbial degradation.

  • Sunlight (Photolysis): Exposure to sunlight can lead to the photochemical degradation of pesticides.

  • Microbial Degradation: Soil microorganisms such as fungi and bacteria can break down pesticides, using them as a food source.

  • Soil Composition: The type of soil, including its texture, organic matter content, and clay content, can influence pesticide degradation. Soils with higher organic matter and clay content may adsorb the pesticide, which can affect its availability for degradation.

Q3: How can I minimize the degradation of this compound during and after application?

Minimizing degradation involves careful planning and execution of the application. Consider the following strategies:

  • Proper Timing of Application: Apply this compound during cooler parts of the day, such as early morning or late evening, to minimize degradation due to high temperatures and intense sunlight.

  • pH Management: If mixing with water, ensure the pH of the water is not highly alkaline, as this can accelerate hydrolysis.

  • Accurate Application Rate: Always follow the manufacturer's recommended application rates. Over-application does not improve efficacy and can lead to increased environmental residues and potential for degradation.

  • Appropriate Equipment and Calibration: Use properly calibrated spray equipment to ensure uniform coverage and the correct dosage. This prevents under-dosing, which can be ineffective, and over-dosing, which can increase degradation and environmental impact.

  • Consider Soil Health: Healthy soil with a robust microbial community can contribute to the natural breakdown of the pesticide after it has served its purpose. However, for initial efficacy, understanding the soil composition is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during the field application of this compound.

Issue Potential Cause Troubleshooting Steps
Reduced Efficacy of this compound Rapid degradation due to environmental factors.- Review the timing of your application. Avoid application during peak sunlight and high temperatures. - Check the pH of your spray solution; adjust if necessary to be closer to neutral. - Consider the weather forecast. Avoid applying immediately before heavy rainfall, which could wash the product away or lead to rapid hydrolysis.
Improper application technique.- Verify that your sprayer is calibrated correctly to deliver the intended application rate. - Ensure thorough spray coverage on the target pests. - Check for clogged nozzles or other equipment malfunctions that could lead to uneven application.
Pest resistance.- Investigate if the target pest population has developed resistance to this compound or other nAChR-targeting insecticides. - Rotate with insecticides that have a different mode of action.
Inconsistent Results Across Different Plots Variation in soil properties.- Analyze the soil composition (pH, organic matter, clay content) in the different plots. - Higher organic matter or clay content can lead to greater adsorption of the pesticide, potentially reducing its immediate availability.
Inconsistent application.- Ensure that the application procedure, including equipment settings and operator technique, is consistent across all plots.
Rapid Disappearance of this compound from Soil Samples Enhanced microbial degradation.- If the same pesticide has been used repeatedly in the field, the microbial population may have adapted to degrade it more quickly. - Consider rotating pesticide classes.
Leaching.- In sandy soils with low organic matter, the pesticide may be more prone to leaching deeper into the soil profile, away from the sampling zone.

Quantitative Data Summary

The following table summarizes the key factors influencing the degradation of pesticides like this compound in field applications. Specific degradation rates for this compound are not widely published; however, the principles of pesticide degradation provide a framework for understanding its behavior.

Factor Influence on Degradation Rate Conditions Favoring Degradation Mitigation Strategies
Temperature Increased temperature generally increases the rate of chemical and microbial degradation.High ambient and soil temperatures.Apply during cooler times of the day.
pH Can significantly affect chemical hydrolysis; degradation is often faster in alkaline conditions.High pH (alkaline) of soil or spray water.Buffer spray solutions to a more neutral pH.
Sunlight Promotes photolysis (photodegradation).Direct, intense sunlight exposure.Apply during early morning or late evening.
Moisture Essential for hydrolysis and microbial activity.High soil moisture; rainfall after application.Avoid application immediately before heavy rain.
Soil Type Influences adsorption, leaching, and microbial activity.Sandy soils may promote leaching; clay and organic matter can increase adsorption.Understand soil composition to predict behavior.
Microorganisms Bacteria and fungi in the soil can break down the pesticide.Warm, moist, well-aerated soils with high organic matter.Be aware of the potential for enhanced degradation with repeated use.

Experimental Protocols

Protocol: Assessing the Rate of this compound Degradation in a Soil Matrix

This protocol outlines a general procedure for determining the half-life (DT₅₀) of this compound in a controlled laboratory setting that simulates field conditions.

  • Soil Collection and Preparation:

    • Collect soil from the intended field of application.

    • Sieve the soil to remove large debris and homogenize it.

    • Characterize the soil for its pH, organic matter content, and texture.

  • Spiking the Soil:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Treat a known mass of the prepared soil with the this compound solution to achieve the desired concentration.

    • Thoroughly mix the soil to ensure even distribution of the compound.

  • Incubation:

    • Divide the treated soil into multiple microcosms (e.g., glass jars).

    • Incubate the microcosms under controlled conditions of temperature and humidity that mimic the target field environment.

    • Include a set of sterile control microcosms (e.g., by autoclaving the soil) to differentiate between microbial and chemical degradation.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample a subset of the microcosms.

    • Extract this compound from the soil samples using an appropriate solvent extraction method.

  • Analysis:

    • Analyze the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation rate constant and the half-life (DT₅₀) of the compound in the soil.

Visualizations

cluster_field This compound in Field Application cluster_degradation Degradation Pathways cluster_factors Influencing Factors This compound This compound Applied to Field Hydrolysis Hydrolysis (Reaction with Water) This compound->Hydrolysis Photolysis Photolysis (Sunlight Breakdown) This compound->Photolysis Microbial Microbial Degradation (Soil Microbes) This compound->Microbial DegradedProducts Inactive Metabolites Hydrolysis->DegradedProducts Photolysis->DegradedProducts Microbial->DegradedProducts Temperature Temperature Temperature->Hydrolysis Temperature->Microbial pH pH pH->Hydrolysis Moisture Moisture Moisture->Hydrolysis Moisture->Microbial SoilType Soil Type SoilType->this compound Adsorption SoilType->Microbial

Caption: Major degradation pathways for this compound in the environment.

cluster_application Application Troubleshooting cluster_environment Environmental Factors Start Issue: Reduced Pesticide Efficacy CheckApplication Review Application Parameters Start->CheckApplication CheckEnvironment Assess Environmental Conditions Start->CheckEnvironment CheckResistance Consider Pest Resistance Start->CheckResistance Calibration Is Sprayer Calibrated? CheckApplication->Calibration Coverage Is Coverage Adequate? CheckApplication->Coverage Rate Is Application Rate Correct? CheckApplication->Rate Timing Was Application Timed to Avoid Heat/Sun? CheckEnvironment->Timing pH_Water Was Water pH Checked? CheckEnvironment->pH_Water Weather Were Weather Conditions Favorable? CheckEnvironment->Weather Solution Implement Corrective Actions: - Recalibrate Sprayer - Adjust Application Time - Buffer Spray Solution - Rotate Pesticide MOA CheckResistance->Solution Calibration->Solution Coverage->Solution Rate->Solution Timing->Solution pH_Water->Solution Weather->Solution

References

Navigating the Unintended Maze: A Technical Support Center for Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dicloromezotiaz" is an insecticide targeting nicotinic acetylcholine receptors in insects.[1][2][3][4][5] The concept of "off-target effects" in a drug development context, referring to unintended interactions with human proteins, is not the primary focus of research for this compound.

To provide a relevant and valuable resource for our target audience of researchers, scientists, and drug development professionals, this technical support center will use Dasatinib as an illustrative example. Dasatinib is a well-characterized tyrosine kinase inhibitor with a known and extensively studied off-target profile, making it an excellent model for understanding and mitigating unintended pharmacological effects.

Technical Support Center: Dasatinib Off-Target Effects

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential off-target effects of Dasatinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and major off-targets of Dasatinib?

A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases (SFKs), which are its primary therapeutic targets. However, it is a multi-targeted kinase inhibitor and is known to significantly inhibit other kinases at nanomolar concentrations, including c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and ephrin (EPH) receptor tyrosine kinases.

Q2: I'm observing unexpected cytotoxicity in my control cell line that doesn't express BCR-ABL. What could be the cause?

A2: This is a common observation and is likely due to Dasatinib's off-target activity. Many cell types express SRC family kinases, which are involved in essential cellular processes like survival and proliferation. Inhibition of these kinases can lead to cytotoxicity. Additionally, off-target inhibition of other kinases like c-KIT or PDGFRβ could contribute to this effect, depending on the specific expression profile of your cell line.

Q3: My results show a paradoxical activation of a signaling pathway that should be inhibited. Why is this happening?

A3: Paradoxical pathway activation is a known phenomenon with kinase inhibitors. This can occur due to the complex and interconnected nature of cellular signaling networks. Inhibition of one kinase can sometimes relieve a negative feedback loop on another pathway, leading to its activation. For example, inhibiting an upstream kinase might prevent the activation of a phosphatase that normally suppresses another signaling cascade.

Q4: What are the common clinical adverse events associated with Dasatinib's off-target effects?

A4: Many of Dasatinib's clinical side effects are linked to its off-target activities. These can include pleural effusion (fluid accumulation around the lungs), gastrointestinal issues, skin rash, and myelosuppression (decreased production of blood cells). Some effects can also be beneficial, such as the observed impact on bone metabolism.

Troubleshooting Guides

This section provides practical advice for specific issues you might encounter during your experiments with Dasatinib.

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected changes in cell morphology, adhesion, or motility. Inhibition of SRC family kinases, which are crucial for focal adhesion and cytoskeletal organization.1. Microscopy: Document morphological changes using phase-contrast or fluorescence microscopy. 2. Immunofluorescence: Stain for focal adhesion proteins (e.g., vinculin, paxillin) to observe changes in their localization and organization. 3. Control Compound: Use a more specific SRC inhibitor as a control to see if it phenocopies the effect.
Inconsistent results in cell viability or apoptosis assays. 1. Off-target kinase inhibition: Different cell lines have varying expression levels of Dasatinib's off-targets. 2. Dose- and time-dependent effects: The therapeutic window for on-target versus off-target effects can be narrow.1. Kinase Expression Profiling: Characterize the expression of key on- and off-targets in your cell lines via Western blot or qPCR. 2. Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to identify the optimal conditions for on-target effects. 3. Cell Line Authentication: Ensure your cell lines are not misidentified or contaminated.
Lack of effect at expected nanomolar concentrations. 1. Drug efflux pumps: High expression of transporters like ABCB1 or ABCG2 can reduce intracellular drug concentration. 2. Resistance mutations: Mutations in the target kinase can prevent drug binding.1. Efflux Pump Inhibition: Use a known efflux pump inhibitor (e.g., verapamil) as a control to see if it restores sensitivity. 2. Target Sequencing: Sequence the kinase domain of your target protein to check for known resistance mutations.

Data Presentation: Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against its primary targets and key off-targets. Lower IC50 values indicate higher potency.

KinaseIC50 (nM)Target TypePotential Associated Effect
BCR-ABL <1On-TargetAnti-leukemic activity
SRC 0.5On-TargetAnti-leukemic activity, changes in cell adhesion
LCK 1.1On-Target/Off-TargetImmunomodulation
c-KIT 5Off-TargetMyelosuppression, gastrointestinal effects
PDGFRβ 28Off-TargetEffects on vasculature and fluid retention
EPHA2 30Off-TargetVarious cellular processes

Key Experimental Protocols

Kinome Profiling to Determine Inhibitor Selectivity

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually presented as the percentage of remaining kinase activity or as dissociation constants (Kd). This data is used to generate a kinome selectivity map.

Western Blotting to Validate Target Engagement and Off-Target Effects

Objective: To confirm that Dasatinib is inhibiting the intended target and to investigate its effect on the phosphorylation status of key off-targets in a cellular context.

Methodology:

  • Cell Lysis: Treat cells with Dasatinib at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the target of interest (e.g., phospho-SRC, phospho-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

cluster_0 Experimental Workflow Observe Unexpected Phenotype Observe Unexpected Phenotype Hypothesize Off-Target Effect Hypothesize Off-Target Effect Observe Unexpected Phenotype->Hypothesize Off-Target Effect Validate with Controls Validate with Controls Hypothesize Off-Target Effect->Validate with Controls Confirm with Orthogonal Assay Confirm with Orthogonal Assay Validate with Controls->Confirm with Orthogonal Assay cluster_on_target On-Targets cluster_off_target Off-Targets Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb Inhibits Ephrin Ephrin Receptors Dasatinib->Ephrin Inhibits cluster_pathway Dasatinib's Impact on Signaling Dasatinib Dasatinib SRC SRC Dasatinib->SRC Inhibits STAT5 STAT5 SRC->STAT5 Activates AKT AKT SRC->AKT Activates ERK ERK SRC->ERK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

References

Technical Support Center: Managing Insect Resistance to Dicloromezotiaz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing insect resistance to Dicloromezotiaz.

Disclaimer: this compound is a mesoionic insecticide.[1][2] While specific documented cases of field-evolved resistance to this compound are not widely available in the reviewed literature, the information provided here is based on the established principles of insecticide resistance to compounds with a similar mode of action, specifically nicotinic acetylcholine receptor (nAChR) competitive modulators.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a mesoionic insecticide effective against a range of lepidopteran pests.[4] It functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. By binding to these receptors, it disrupts nerve impulse transmission, leading to paralysis and death of the insect. It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 4E.

Q2: What are the potential mechanisms of insect resistance to this compound?

While specific resistance mechanisms to this compound are still a subject of research, insects could develop resistance through several mechanisms common to nAChR inhibitors and other insecticides:

  • Target-Site Resistance: Mutations in the nAChR protein can alter the binding site of this compound, reducing its efficacy. This is a common resistance mechanism for insecticides that target a specific protein.

  • Metabolic Resistance: Insects may develop the ability to detoxify or break down this compound more rapidly through the enhanced activity of metabolic enzymes like cytochrome P450s, esterases, or glutathione S-transferases. This is the most common form of insecticide resistance.

  • Penetration Resistance: Changes in the insect's cuticle, such as thickening or altered composition, can slow the absorption of this compound, reducing its effectiveness.

  • Behavioral Resistance: Resistant insects might develop behaviors to avoid contact with this compound, such as avoiding treated surfaces or reducing feeding.

Q3: Are there any known cross-resistance patterns with other insecticides?

Due to its mode of action as an nAChR competitive modulator, there is a potential for cross-resistance with other insecticides in IRAC Group 4, which includes neonicotinoids (Subgroup 4A), nicotine (Subgroup 4B), sulfoximines (Subgroup 4C), and butenolides (Subgroup 4D). Insects with resistance to one of these subgroups may have a reduced susceptibility to this compound. However, the unique mesoionic chemical structure of this compound might result in incomplete cross-resistance. Laboratory and field studies are necessary to determine the precise cross-resistance profile.

Q4: What are the general strategies for managing the development of resistance to this compound?

An integrated approach is crucial for proactive resistance management:

  • Rotation of Insecticides: Avoid the repeated and exclusive use of this compound. Rotate its use with insecticides from different IRAC Mode of Action groups.

  • Integrated Pest Management (IPM): Combine the use of this compound with other control methods, such as biological controls, cultural practices, and the use of resistant crop varieties.

  • Monitoring: Regularly monitor insect populations for any signs of reduced susceptibility to this compound.

  • Proper Application: Use this compound at the recommended label rates and application timings to ensure maximum efficacy and minimize the selection pressure for resistance.

Troubleshooting Guide for Laboratory Experiments

This guide addresses specific issues that may arise during the evaluation of this compound efficacy and potential resistance.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent mortality in bioassays with a known susceptible insect strain. 1. Improper preparation of this compound solution. 2. Uneven application of the insecticide. 3. Variability in insect age or health. 4. Degradation of the compound.1. Verify the solvent used and ensure complete dissolution. Prepare fresh solutions for each experiment. 2. Ensure uniform coating of surfaces in topical or residual bioassays. 3. Use a synchronized cohort of insects of the same age and developmental stage. 4. Store this compound according to the manufacturer's instructions, protected from light and moisture.
Gradual decrease in mortality of a field-collected population over successive generations of selection with this compound. 1. Selection of resistant individuals within the population. 2. Induction of metabolic resistance mechanisms.1. Establish a discriminating dose that kills 99% of a susceptible reference strain (LD99). Use this dose to screen for resistant individuals in the field population. 2. Conduct synergist bioassays. Pre-treat insects with inhibitors of metabolic enzymes (e.g., PBO for oxidases, DEF for esterases) before exposing them to this compound. A significant increase in mortality compared to this compound alone suggests metabolic resistance.
No significant increase in mortality in synergist bioassays, but resistance is still observed. 1. Target-site resistance is the primary mechanism. 2. Penetration resistance may be a contributing factor.1. Sequence the gene encoding the target nAChR subunit in both susceptible and resistant insect populations to identify potential mutations. 2. Conduct penetration assays to compare the rate of this compound absorption between susceptible and resistant strains.
High variability in results from different laboratories testing the same insect population. 1. Differences in experimental protocols. 2. Variation in environmental conditions.1. Standardize bioassay protocols, including insect rearing conditions, insecticide application methods, and mortality assessment criteria. 2. Ensure consistent temperature, humidity, and photoperiod across all experiments.

Experimental Protocols

1. Baseline Susceptibility Bioassay

This protocol establishes the baseline susceptibility of a target insect population to this compound.

  • Methodology:

    • Rear a susceptible strain of the target insect under controlled laboratory conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

    • Prepare a series of dilutions of this compound in an appropriate solvent (e.g., acetone).

    • For a topical bioassay, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent only.

    • For a diet incorporation bioassay, mix the this compound dilutions into the artificial diet at known concentrations.

    • For a residual bioassay, treat a surface (e.g., a glass vial or leaf disc) with the insecticide dilutions and allow the solvent to evaporate.

    • Place the treated insects in clean containers with access to food and water.

    • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Calculate the lethal concentration or dose that kills 50% (LC50/LD50) and 99% (LC99/LD99) of the population using probit analysis.

2. Synergist Bioassay for Detecting Metabolic Resistance

This protocol helps to identify the involvement of metabolic enzymes in resistance.

  • Methodology:

    • Use a resistant and a susceptible strain of the target insect.

    • Prepare solutions of this compound and synergists such as Piperonyl Butoxide (PBO) and S,S,S-tributyl phosphorotrithioate (DEF).

    • Pre-treat a group of insects from both strains with a sublethal dose of the synergist (e.g., PBO or DEF) approximately 1-2 hours before insecticide application.

    • Treat the synergized and non-synergized insects with a range of this compound concentrations as described in the baseline susceptibility bioassay.

    • Assess mortality after a set period (e.g., 48 hours).

    • Calculate the LC50/LD50 values for each treatment. The synergism ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide with the synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Visualizations

Resistance_Management_Workflow Start Start: Pest Population Detected Monitor Monitor Pest Population Levels Start->Monitor Threshold Economic Threshold Reached? Monitor->Threshold End End: Pest Population Managed Monitor->End IPM Implement Integrated Pest Management (IPM) Strategies (Biological Control, Cultural Practices) Threshold->IPM No Insecticide_Needed Is Insecticide Application Necessary? Threshold->Insecticide_Needed Yes IPM->Monitor Insecticide_Needed->Monitor No Select_Insecticide Select Appropriate Insecticide Insecticide_Needed->Select_Insecticide Yes Check_History Check Previous Insecticide Use Select_Insecticide->Check_History Dicloromezotiaz_Used Was this compound (Group 4E) or another Group 4 insecticide used recently? Check_History->Dicloromezotiaz_Used Rotate Rotate to a Different Mode of Action (Non-Group 4 Insecticide) Dicloromezotiaz_Used->Rotate Yes Apply_this compound Apply this compound at Recommended Rate Dicloromezotiaz_Used->Apply_this compound No Evaluate Evaluate Efficacy Rotate->Evaluate Apply_this compound->Evaluate Control_Achieved Effective Control Achieved? Evaluate->Control_Achieved Control_Achieved->Monitor Yes Suspect_Resistance Suspect Resistance Control_Achieved->Suspect_Resistance No Lab_Testing Conduct Laboratory Resistance Testing Suspect_Resistance->Lab_Testing Lab_Testing->Rotate

Caption: Workflow for insecticide resistance management.

Signaling_Pathway cluster_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis and Death Nerve_Impulse->Paralysis ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates This compound This compound This compound->nAChR Competitively Binds and Modulates

References

Refining analytical methods for detecting Dicloromezotiaz residues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Dicloromezotiaz residues. The information is tailored for researchers, scientists, and professionals in drug development involved in residue analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound residues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS/MS

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for a compound like this compound, which contains basic nitrogen functional groups, is a common issue in reversed-phase HPLC.[1]

    • Secondary Silanol Interactions: The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2]

      • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, minimizing these secondary interactions.[2] Be cautious to use a column rated for low pH conditions to avoid silica dissolution.[2]

      • Solution 2: Use End-capped Columns: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available silanol groups.

      • Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and mask silanol interactions. However, for LC-MS, keep buffer concentrations below 10 mM to prevent ion suppression.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume to see if the peak shape improves.

    • Column Contamination or Voids: Accumulation of matrix components on the column frit or the formation of a void at the column inlet can cause peak tailing.

      • Solution: Use a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).

  • Question: My this compound peak is fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur.

    • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

      • Solution: Dilute your sample and reinject.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent or Shifting Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer: Retention time variability can compromise the reliability of your analysis.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause.

      • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. If preparing a buffered mobile phase, double-check the pH. Even a small change in pH can affect the retention of ionizable compounds.

    • Column Temperature: Fluctuations in the column temperature can lead to retention time shifts.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Pump and System Leaks: A leak in the HPLC system will cause pressure fluctuations and, consequently, variable flow rates and retention times.

      • Solution: Systematically check for leaks, starting from the pump and moving towards the detector. Salt buildup around fittings is a common sign of a leak.

Issue 3: Low Analyte Response or Signal Suppression in LC-MS/MS

  • Question: The signal intensity for this compound is much lower in my sample matrix compared to the standard in a pure solvent. What is happening and how can I fix it?

  • Answer: This phenomenon is known as matrix-induced ion suppression and is a significant challenge in LC-MS/MS analysis. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.

    • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components.

      • Solution 1: Optimize Dispersive SPE (dSPE): The QuEChERS method includes a dSPE cleanup step. For highly pigmented samples (e.g., spinach, carrots), adding graphitized carbon black (GCB) to the dSPE sorbent can help remove pigments. For samples with high-fat content, C18 sorbent can be added. Be aware that GCB can also remove planar pesticides, so its use should be evaluated carefully.

      • Solution 2: Dilute the Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.

      • Solution: This approach helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects.

    • Use of an Internal Standard: An isotopically labeled internal standard is the ideal way to correct for matrix effects.

      • Solution: If a stable isotope-labeled this compound is available, it will co-elute and experience the same ionization effects as the native analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Which QuEChERS method should I use for this compound analysis in food samples?

    • A1: Both the AOAC Official Method 2007.01 and the EN 15662 method are widely used for pesticide residue analysis. The AOAC method uses sodium acetate for buffering, while the EN method uses a citrate buffer. The choice may depend on the specific matrix and the stability of this compound under different pH conditions. For general-purpose use in fruits and vegetables, the EN 15662 method is a good starting point.

  • Q2: My sample has a low water content (e.g., grains, dried herbs). How should I modify the QuEChERS procedure?

    • A2: For samples with less than 80% water, you need to add water before the initial acetonitrile extraction to ensure efficient partitioning. Typically, for a 5g sample of a dry commodity, 10 mL of water is added.

  • Q3: Can I store my QuEChERS extracts before analysis?

    • A3: It is best to analyze the extracts as soon as possible. If storage is necessary, they should be kept at low temperatures (e.g., -20°C) in tightly sealed vials to prevent evaporation and degradation. A stability study should be performed to ensure that this compound is stable under the chosen storage conditions.

Method Validation

  • Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound method?

    • A4: The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A common approach is to determine the signal-to-noise (S/N) ratio, where the LOD is typically defined as a S/N of 3, and the LOQ as a S/N of 10. Another method involves analyzing a series of low-level spiked samples and calculating the standard deviation of the measurements.

  • Q5: What are acceptable recovery and precision values for a validated method?

    • A5: According to SANTE guidelines, for method validation, the mean recovery should be within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%.

Data Interpretation

  • Q6: I have detected a peak at the expected retention time for this compound, but how can I be sure it's the correct compound?

    • A6: In LC-MS/MS, confirmation is typically achieved by monitoring at least two specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). The ratio of the intensities of these two transitions in the sample should match that of a known standard within a specified tolerance (e.g., ±30%).

Quantitative Data Summary

The following tables provide typical validation parameters for the analysis of neonicotinoid insecticides, which are structurally and analytically similar to this compound. Note: These values should be considered as a starting point, and a full method validation must be performed for this compound in each specific matrix.

Table 1: Typical LC-MS/MS Validation Parameters for Neonicotinoid Insecticides

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.001 - 0.05 ng/mL
Limit of Quantification (LOQ)0.005 - 0.17 ng/mL
Recovery70 - 120%
Precision (RSD)≤ 20%
Linearity (r²)> 0.99

Table 2: Example Recovery Data for Neonicotinoids in Different Matrices (Hypothetical)

MatrixSpiking Level (ng/g)Average Recovery (%)RSD (%)
Apple10958
50986
Spinach108512
50889
Soil109210
50967
Water101025
501054

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS EN 15662 Method

This protocol is a general guideline for the extraction of this compound from high-water content food matrices (e.g., fruits and vegetables).

  • Homogenization: Homogenize the sample using a high-speed blender. For samples with low water content, add an appropriate amount of water before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the EN 15662 salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.

    • For pigmented samples, a dSPE tube containing GCB may be necessary. For fatty samples, a C18 sorbent can be added.

    • Shake for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for developing an LC-MS/MS method for this compound. Optimization will be required.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These will need to be determined by infusing a this compound standard into the mass spectrometer to find the precursor ion and the most abundant and stable product ions.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Sample Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Supernatant Final_Extract 4. Final Extract Cleanup->Final_Extract Purified Extract LC_Separation 5. LC Separation Final_Extract->LC_Separation Injection MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Reporting 8. Reporting Quantification->Reporting Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is sample overloaded? Start->Check_Overload Check_Silanol Secondary silanol interactions likely? Check_Overload->Check_Silanol No Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Column Column contamination or void? Check_Silanol->Check_Column No Adjust_pH Lower mobile phase pH (e.g., pH < 3) Check_Silanol->Adjust_pH Yes Clean_Column Use guard column, backflush, or replace Check_Column->Clean_Column Yes Resolved Problem Resolved Dilute_Sample->Resolved Use_Endcapped Use high-purity end-capped column Adjust_pH->Use_Endcapped Adjust_pH->Resolved Use_Endcapped->Resolved Clean_Column->Resolved

References

Overcoming challenges in the large-scale production of Dicloromezotiaz.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dicloromezotiaz Production

This center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis & Reaction Optimization

Q1: We are observing a significant drop in yield (>20%) and the formation of a black precipitate during the Step 2 Palladium-Catalyzed Cross-Coupling reaction when scaling up from lab (100g) to pilot plant (5kg) scale. What are the likely causes and mitigation strategies?

A1: This issue is common and typically points to problems with catalyst activity, reagent stability, or mass and heat transfer limitations at a larger scale.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The formation of a black precipitate strongly indicates the agglomeration of the palladium catalyst into an inactive form, known as palladium black.[1][2] This can be caused by:

    • Oxygen Contamination: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert (Nitrogen or Argon) atmosphere. Oxygen can oxidize the active Pd(0) catalyst.[1]

    • Ligand Degradation: The phosphine ligands used to stabilize the catalyst can degrade, especially at elevated temperatures over extended reaction times.[2]

    • High Catalyst Loading: While counterintuitive, excessively high local concentrations of the catalyst during addition can promote aggregation.

  • Poor Mass/Heat Transfer: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reagent concentration.[3] This can accelerate catalyst decomposition and side reactions.

    • Action: Review the reactor's agitation speed and impeller design. Consider slowing the addition rate of key reagents to improve dispersion and maintain better temperature control. A loss of temperature control is a known cause of yield loss in scaled-up reactions.

  • Reagent Quality: Impurities in starting materials or solvents can act as catalyst poisons.

    • Action: Qualify all raw materials on receipt. Ensure solvents meet the required specifications for moisture and peroxide content.

Troubleshooting Data Summary:

The following table summarizes the results from a Design of Experiments (DoE) study to optimize the Step 2 reaction at the 1kg scale.

Experiment IDCatalyst Loading (mol%)Ligand (Type)Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC Area%)Observations
DCZ-S2-011.0XPhos80126897.5Significant Pd black formation.
DCZ-S2-020.5XPhos80127598.1Reduced Pd black.
DCZ-S2-030.5SPhos80128198.6Minimal precipitate.
DCZ-S2-040.5SPhos70188999.2Clean reaction profile.
DCZ-S2-050.25SPhos70248699.1Slower reaction, but clean.

Recommendation: Based on this data, operating at a lower temperature (70°C) with a reduced catalyst loading (0.5 mol%) and using the SPhos ligand provides the best balance of yield, purity, and reaction robustness.

Q2: During the final crystallization step, we are observing inconsistent polymorphic forms of this compound, primarily a mix of the desired Form A and a less stable Form B. How can we ensure consistent production of Form A?

A2: Controlling polymorphism is critical for ensuring consistent bioavailability, stability, and manufacturability of the final Active Pharmaceutical Ingredient (API). The formation of different polymorphs is highly sensitive to crystallization conditions.

Key Parameters to Control:

  • Solvent System & Supersaturation: The choice of solvent and the rate at which supersaturation is achieved are paramount. Rapid cooling or fast addition of an anti-solvent often leads to the nucleation of metastable forms like Form B.

  • Temperature & Cooling Profile: A controlled, linear cooling profile is essential. "Crash cooling" should be avoided.

  • Agitation Rate: The mixing speed influences nucleation and crystal growth kinetics.

  • Seeding: Introducing seed crystals of the desired polymorph (Form A) at the right temperature and concentration is the most effective way to control the final crystal form.

Experimental Protocol: Controlled Crystallization for this compound Form A

This protocol is designed to reliably produce the thermodynamically stable Form A.

  • Dissolution: Dissolve crude this compound (1.0 kg) in a 3:1 mixture of Acetone:Methanol (10 L) at 55°C in a jacketed reactor with controlled agitation (100 RPM).

  • Filtration: Perform a hot filtration through a 0.2 µm filter to remove any particulate matter.

  • Controlled Cooling: Cool the solution to 45°C at a rate of 10°C/hour.

  • Seeding: Prepare a slurry of Form A seed crystals (10 g, 1% w/w) in the mother liquor. Add the seed slurry to the reactor at 45°C.

  • Maturation: Hold the seeded solution at 45°C for 2 hours with continued agitation to allow for crystal growth.

  • Final Crystallization: Cool the slurry to 5°C over 8 hours (5°C/hour).

  • Isolation & Drying: Filter the product, wash with cold acetone (2 L), and dry under vacuum at 40°C until Loss on Drying (LOD) is <0.2%.

Polymorph Characterization Data:

PropertyForm A (Desired)Form B (Metastable)
Appearance White, crystalline solidFine, needle-like crystals
Melting Point 182-184°C171-173°C
Aqueous Solubility (mg/mL) 0.050.21
Stability Thermodynamically stableConverts to Form A over time, especially under high humidity
Identification (PXRD) Distinct peaks at 8.1, 12.4, 21.5 (2θ)Distinct peaks at 7.5, 15.1, 22.8 (2θ)
Section 2: Impurity Profile & Purification

Q3: Our HPLC analysis consistently shows a process-related impurity at a Relative Retention Time (RRT) of 1.08, which is difficult to remove by standard crystallization. What is its likely origin and how can we control it?

A3: Impurities that are structurally similar to the API are often challenging to purge. Impurity profiling—the identification, quantification, and control of such components—is a critical aspect of quality assurance. This impurity is likely an isomer formed during the Step 1 cyclization reaction.

Potential Cause:

The impurity has been identified by LC-MS as an isomer resulting from incomplete cyclization or an alternative cyclization pathway favored under certain pH and temperature conditions.

Control Strategy:

The formation of this impurity is highly dependent on the reaction kinetics. By optimizing the reaction conditions, its formation can be minimized to below the reporting threshold (<0.05%).

Data from Impurity Formation Study:

Experiment IDReaction Temperature (°C)Base (Equivalents)Reaction Time (h)Impurity at RRT 1.08 (%)
DCZ-S1-011001.561.85
DCZ-S1-02801.560.72
DCZ-S1-03801.260.45
DCZ-S1-04801.2120.08
DCZ-S1-05701.224<0.05

Recommendation: Reducing the reaction temperature to 70-80°C and using a slight excess of the base (1.2 eq.) significantly suppresses the formation of the RRT 1.08 impurity. Extending the reaction time ensures complete conversion of the starting material.

Visualizations & Workflows

G start Low Yield in Cross-Coupling Observed cat_check Check Catalyst System start->cat_check cond_check Review Reaction Conditions start->cond_check reagent_check Verify Reagent Quality start->reagent_check pd_black Black Precipitate (Pd Black) Present? cat_check->pd_black mixing Mixing Inefficient? cond_check->mixing sm_purity Starting Material Purity Low? reagent_check->sm_purity degas Improve Degassing (N2/Ar Purge) pd_black->degas Yes ligand Screen Ligands (e.g., SPhos) pd_black->ligand No degas->ligand loading Reduce Catalyst Loading ligand->loading temp Temp Control Issue? mixing->temp No inc_agitation Increase Agitation / Check Impeller mixing->inc_agitation Yes temp->reagent_check No slow_addition Slow Reagent Addition Rate temp->slow_addition Yes lower_temp Lower Reaction Temperature slow_addition->lower_temp re_qualify Re-qualify SM Batch Against Standard sm_purity->re_qualify Yes

Fig 1: Troubleshooting workflow for low yield in the cross-coupling step.

G cluster_params Process Parameters cluster_cqa Critical Quality Attributes cooling_rate Cooling Rate polymorph Polymorphic Form (A vs. B) cooling_rate->polymorph High rate favors Form B solvent Solvent System solvent->polymorph Polarity affects stability yield Crystallization Yield solvent->yield Solubility impacts yield seeding Seeding Protocol seeding->polymorph Directs formation of Form A agitation Agitation Speed psd Particle Size Distribution agitation->psd Impacts crystal size purity Chemical Purity polymorph->purity Metastable forms may trap impurities

Fig 2: Relationship between crystallization parameters and API quality.

References

Validation & Comparative

Comparative Efficacy of Dicloromezotiaz vs. Triflumezopyrim: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Dicloromezotiaz and Triflumezopyrim, two mesoionic insecticides. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.

Introduction and Chemical Classification

This compound and Triflumezopyrim belong to a novel class of mesoionic insecticides.[1][2] Both compounds are classified by the Insecticide Resistance Action Committee (IRAC) as Group 4E agents, functioning as nicotinic acetylcholine receptor (nAChR) competitive modulators.[3][4] Their unique mode of action provides a critical tool for managing insect populations, particularly those that have developed resistance to other insecticide classes like neonicotinoids.[1]

  • This compound: Features a pyrido[1,2-a]pyrimidinone core and is noted for its high efficacy against a broad spectrum of lepidopteran pests.

  • Triflumezopyrim: The first commercialized insecticide from the mesoionic class, it provides outstanding control of hopper species in rice.

Mechanism of Action

Both this compound and Triflumezopyrim target the insect nicotinic acetylcholine receptor (nAChR), which is essential for nerve impulse transmission. Unlike neonicotinoid insecticides that act as nAChR agonists (activators), these mesoionic compounds are competitive inhibitors or antagonists.

They bind to the orthosteric site of the nAChR, the same site as the natural neurotransmitter acetylcholine (ACh). This binding blocks the ion channel, preventing nerve impulse transmission, which leads to a lethargic paralysis and eventual death of the insect. This inhibitory action is distinct from the hyperexcitation typically caused by nAChR agonists.

Mesoionic_Insecticide_MoA cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor Nicotinic Acetylcholine Receptor (nAChR) ACh->Receptor Binds & Activates Node_Impulse Nerve Impulse (Depolarization) Receptor->Node_Impulse Ion Channel Opens Node_Blocked Impulse Blocked (No Depolarization) Receptor->Node_Blocked Ion Channel Blocked Mesoionic This compound or Triflumezopyrim Mesoionic->Receptor Competitively Binds & Inhibits

Caption: Mechanism of nAChR Competitive Inhibition.

Quantitative Efficacy Data

The following table summarizes key quantitative data on the efficacy of this compound and Triflumezopyrim against various insect pests.

ParameterTriflumezopyrimThis compoundTarget SpeciesReference(s)
Biochemical Activity
nAChR Inhibition (IC₅₀)0.6 nMNot specifiedPeriplaneta americana (American Cockroach)
³H-Imidacloprid Displacement (Ki)43 nMNot specifiedMyzus persicae (Green Peach Aphid)
Toxicity (Lab Bioassays)
LC₅₀ (Rice Stem Dip)0.042 mg/LNot specifiedNilaparvata lugens (Brown Planthopper)
LC₅₀ (Topical)0.094 ng/adultNot specifiedNilaparvata lugens
LC₅₀ (Topical)0.026 ng/adultNot specifiedSogatella furcifera (White-backed Planthopper)
LC₅₀ (Topical)0.032 ng/adultNot specifiedLaodelphax striatellus (Small Brown Planthopper)
Lethal Concentration RangeNot specified3-15 µg/mLRice Hoppers
Field Efficacy
Effective Application Rate25 - 35 g a.i./haNot specifiedRice Planthoppers

Target Pest Spectrum

While both insecticides share a common mode of action, their development and optimization have led to different primary target spectra.

  • Triflumezopyrim: Is recognized as a highly effective insecticide for controlling a range of hopper species (Order: Hemiptera), which are significant pests in rice cultivation. It has demonstrated excellent performance against the brown planthopper (Nilaparvata lugens), white-backed planthopper (Sogatella furcifera), and small brown planthopper (Laodelphax striatellus). It is also effective against hopper populations that are resistant to imidacloprid.

  • This compound: The optimization program for this compound focused on creating a potent insecticide for the control of a broad range of lepidopteran pests (moths and butterflies). While its structural similarities to Triflumezopyrim give it activity against hoppers, its primary strength is in managing lepidopteran species.

Resistance Profile

A key advantage of both insecticides is their efficacy against pests that have developed resistance to other chemical classes, particularly neonicotinoids.

  • Cross-Resistance: Studies have shown that Triflumezopyrim has no cross-resistance with neonicotinoids (e.g., imidacloprid, thiamethoxam), pymetrozine, and other insecticides. Similarly, this compound shows minimal cross-resistance with neonicotinoid-resistant hopper populations. This makes them valuable for resistance management programs.

  • Resistance Development: Laboratory studies have shown that resistance to Triflumezopyrim can be selected for under continuous pressure. One study documented a 26.29-fold increase in resistance in Laodelphax striatellus after 21 generations of selection. Another study found a 155.23-fold resistance increase in Nilaparvata lugens after 29 generations. The resistance in N. lugens was found to be autosomal, codominant, and likely controlled by multiple genes (polygenic).

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for laboratory and field efficacy studies.

A. Laboratory Bioassay: LC₅₀ Determination via Rice Stem Dipping Method

This method is commonly used to determine the lethal concentration (LC₅₀) of an insecticide against rice planthoppers.

  • Preparation of Solutions: A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone). A series of five to seven serial dilutions are then made using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even coverage.

  • Treatment of Rice Seedlings: Rice seedlings with intact stems and leaves are bundled. The stem portions are immersed in the respective insecticide dilutions for approximately 30 seconds. A control group is dipped in the surfactant-water solution without the insecticide.

  • Drying and Placement: The treated seedlings are air-dried for 1-2 hours. Once dry, they are placed into test tubes or vials containing a small amount of water or agar to maintain freshness.

  • Insect Introduction: Third-instar nymphs of the target planthopper species are introduced into each vial (e.g., 10-15 nymphs per replicate). The vials are sealed with a breathable material.

  • Incubation and Assessment: The vials are kept in a growth chamber under controlled conditions (e.g., 27 ± 1°C, 70 ± 10% RH, 16:8h light/dark photoperiod). Mortality is assessed at specific time points, typically 48 to 72 hours after introduction.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. A Probit analysis is then performed to calculate the LC₅₀ value, which is the concentration that causes 50% mortality in the test population.

Experimental_Workflow A Prepare Serial Dilutions of Insecticide B Dip Rice Stems in Test Solutions (30s) A->B C Air-Dry Treated Stems (1-2h) B->C D Place Stems in Vials C->D E Introduce 3rd-Instar Nymphs D->E F Incubate under Controlled Conditions E->F G Assess Mortality (48-72h) F->G H Perform Probit Analysis to Calculate LC50 G->H

Caption: Workflow for LC₅₀ Determination by Rice Stem Dipping.

B. Field Trial Protocol: Efficacy Against Rice Planthoppers

Field trials assess the performance of an insecticide under real-world agricultural conditions.

  • Experimental Design: The trial is typically laid out in a Randomized Complete Block Design (RCBD) with multiple treatments and replicates.

  • Treatments: Treatments include different application rates of the test insecticide (e.g., Triflumezopyrim @ 25 and 35 g a.i./ha), a standard check insecticide, and an untreated control.

  • Application: The insecticides are applied as foliar sprays using a knapsack sprayer. A typical spray volume is 500 liters per hectare to ensure thorough coverage. Applications are timed based on the pest population reaching a predetermined threshold.

  • Data Collection: The population of planthoppers is counted before spraying and at set intervals after spraying (e.g., 3, 7, 10, and 14 days). Counts are typically made on a per-hill basis (e.g., 10 hills per plot).

  • Yield Assessment: At the end of the season, grain yield from each plot is measured to determine the impact of the treatments on crop productivity.

  • Statistical Analysis: Data on pest populations and yield are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Conclusion

This compound and Triflumezopyrim are potent mesoionic insecticides that offer an effective and distinct mode of action by competitively inhibiting insect nAChRs.

  • Triflumezopyrim is a highly specialized and commercially available solution for the control of economically important hopper species in rice, demonstrating superior efficacy at low application rates. It serves as an excellent tool for managing neonicotinoid-resistant hopper populations.

  • This compound has been optimized for potent, broad-spectrum control of lepidopteran pests, addressing another major segment of crop-damaging insects.

The selection between these two compounds should be guided by the primary target pest. Their lack of cross-resistance with major insecticide classes makes both valuable components of integrated pest management (IPM) and insecticide resistance management (IRM) strategies.

References

Validating the Insecticidal Efficacy of Dicloromezotiaz Against the Brown Planthopper: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of Dicloromezotiaz against the brown planthopper (Nilaparvata lugens), a significant pest in rice cultivation. The performance of this compound is evaluated alongside other commonly used insecticides, supported by experimental data from various scientific studies. This document is intended to inform research and development efforts in the agricultural sector.

Executive Summary

This compound, a mesoionic insecticide, demonstrates potent activity against the brown planthopper. It operates as a nicotinic acetylcholine receptor (nAChR) antagonist, disrupting the insect's nervous system. While direct comparative data for this compound is limited in publicly available literature, its close structural analog, Triflumezopyrim, exhibits high toxicity to the brown planthopper. This guide synthesizes available data to provide a comparative overview and details established experimental protocols for evaluating insecticide efficacy.

Comparative Insecticidal Activity

The following tables summarize the lethal concentration (LC50) values of various insecticides against the brown planthopper, collated from multiple research sources. The LC50 represents the concentration of an insecticide required to kill 50% of a test population. A lower LC50 value indicates higher toxicity.

It is important to note that direct LC50 values for this compound against the brown planthopper were not available in the reviewed literature. However, data for Triflumezopyrim, a structurally similar mesoionic insecticide, is included to provide a relevant benchmark.

Table 1: Comparative Toxicity (LC50) of Various Insecticides Against Brown Planthopper (Nilaparvata lugens)

Insecticide ClassActive IngredientLC50 (mg/L or ppm)Strain/ConditionsCitation(s)
Mesoionic Triflumezopyrim0.064 - 0.848Susceptible & Field Strains[1][2][3]
Neonicotinoid Imidacloprid0.19 - 106.29Susceptible & Resistant Strains[2][3]
Dinotefuran0.415 - 129.2Susceptible & Resistant Strains
Clothianidin69.4 - 230.1Field Populations
Thiamethoxam456.1 - 1025.6Field Populations
Nitenpyram0.14 - 34.3Susceptible & Field Strains
Sulfoximine Sulfoxaflor2.986 - 29.95Lab-reared & Field Populations
Pyridine Azomethine Pymetrozine2.685 - 571.315Susceptible & Resistant Strains
Insect Growth Regulator Buprofezin0.00014 - 315.0Susceptible & Resistant Strains
Pyrethroid Etofenprox5.0 - 98.98Field & Lab Populations
Phenylpyrazole Fipronil18.2 - 35.1Field Populations
Organophosphate Chlorpyrifos1.25 - 29.7Susceptible & Field Strains
Acephate--
Pyridinecarboxamide Flonicamid--

Note: LC50 values can vary significantly based on the susceptibility of the insect strain, bioassay method, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are standard protocols for two common bioassay methods used to determine insecticide efficacy against the brown planthopper.

Rice Seedling Dip Bioassay

This method assesses the residual toxicity of an insecticide.

Materials:

  • Rice seedlings (15-20 days old)

  • Test insecticide and appropriate solvent

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Glass beakers or containers for dipping

  • Petri dishes or ventilated containers for holding insects

  • Brown planthopper nymphs (typically 3rd instar) or adults

  • Fine brush for transferring insects

Procedure:

  • Preparation of Insecticide Solutions: Prepare a series of concentrations of the test insecticide in distilled water. A surfactant is typically added to ensure even coating of the seedlings.

  • Seedling Treatment: Bundle rice seedlings and dip them into the respective insecticide solutions for a standardized period (e.g., 30 seconds). The control group is dipped in a solution containing only water and the surfactant.

  • Drying: Allow the treated seedlings to air-dry completely.

  • Insect Infestation: Place the dried seedlings into the holding containers. Introduce a known number of brown planthoppers (e.g., 10-20 individuals) onto the seedlings in each container.

  • Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) after infestation.

  • Data Analysis: Calculate the percentage of mortality for each concentration and use probit analysis to determine the LC50 value.

Topical Application Bioassay

This method determines the contact toxicity of an insecticide by direct application to the insect.

Materials:

  • Test insecticide and a volatile solvent (e.g., acetone)

  • Micro-applicator or microsyringe

  • Carbon dioxide for anesthetizing insects

  • Holding containers with untreated rice seedlings for food

  • Adult brown planthoppers of a uniform age and size

Procedure:

  • Preparation of Insecticide Solutions: Prepare serial dilutions of the insecticide in the chosen solvent.

  • Insect Anesthesia: Briefly anesthetize the adult brown planthoppers with carbon dioxide.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.1-0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. The control group is treated with the solvent alone.

  • Recovery and Observation: Transfer the treated insects to the holding containers with fresh, untreated rice seedlings.

  • Mortality Assessment: Record mortality at set intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal dose (LD50) in micrograms of insecticide per gram of insect body weight using probit analysis.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_pathway Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Activates ACh Acetylcholine (ACh) (Neurotransmitter) ACh->nAChR Binds to This compound This compound This compound->nAChR Blocks Neuron Postsynaptic Neuron IonChannel->Neuron Ion Influx (Na+, Ca2+) Leads to Depolarization Blocked Impulse Blocked Nerve Impulse Leads to Paralysis & Death IonChannel->Blocked Impulse Nerve Impulse Normal Nerve Impulse Transmission

Caption: Mechanism of this compound as a nAChR antagonist.

G cluster_workflow Experimental Workflow: Rice Seedling Dip Bioassay A Prepare Insecticide Dilutions B Dip Rice Seedlings A->B C Air-dry Seedlings B->C D Infest with Brown Planthoppers C->D E Incubate under Controlled Conditions D->E F Record Mortality at 24, 48, 72 hours E->F G Calculate LC50 via Probit Analysis F->G

Caption: Workflow for the rice seedling dip bioassay.

G cluster_logical Logical Relationship: Insecticide Resistance Management A Continuous use of a single insecticide class B Selection Pressure A->B C Development of Insecticide Resistance B->C F Integrated Pest Management (IPM) Strategy C->F necessitates D Rotation of Insecticides with Different Modes of Action E Delayed Resistance Development D->E E->F

Caption: Strategy for managing insecticide resistance.

Conclusion

This compound, as a nicotinic acetylcholine receptor antagonist, represents a potentially effective tool for the management of brown planthopper. While direct comparative efficacy data is emerging, its structural similarity to the highly effective Triflumezopyrim suggests a strong insecticidal potential. The provided data on other insecticides offers a baseline for comparison. For robust validation, it is recommended that researchers conduct direct comparative studies using standardized protocols, such as the rice seedling dip and topical application bioassays detailed in this guide. Such studies will be invaluable in determining the precise efficacy of this compound relative to existing and novel insecticides, and in developing sustainable integrated pest management strategies.

References

A Comparative Analysis of Dicloromezotiaz and Second-Generation Neonicotinoids for Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the contrasting modes of action, insecticidal efficacy, and experimental evaluation of Dicloromezotiaz, a mesoionic insecticide, and second-generation neonicotinoids.

This guide provides a comprehensive comparison of this compound and second-generation neonicotinoid insecticides for researchers, scientists, and professionals in drug and pesticide development. The document outlines their distinct mechanisms of action at the nicotinic acetylcholine receptor (nAChR), presents available quantitative data on their efficacy against key agricultural pests, details standardized experimental protocols for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.

Introduction: Targeting the Insect Nervous System

Both this compound and second-generation neonicotinoids exert their insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. These receptors are crucial for the transmission of nerve impulses. However, the manner in which these two classes of insecticides interact with nAChRs is fundamentally different, leading to distinct physiological responses in target pests.

This compound is a member of the mesoionic chemical class and is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 4E insecticide. It functions as a competitive modulator of nAChRs, acting as an antagonist . This means it binds to the receptor but does not activate it, thereby blocking the binding of the natural neurotransmitter, acetylcholine (ACh). This blockage disrupts normal nerve signal transmission, leading to paralysis and death of the insect.[1] this compound has demonstrated efficacy against a range of lepidopteran pests and rice hoppers.[2][3]

Second-generation neonicotinoids , such as thiamethoxam, clothianidin, and dinotefuran, are classified within IRAC Group 4A. In contrast to this compound, they act as agonists of the nAChR. They mimic the action of acetylcholine, binding to and activating the receptor. However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to a state of persistent stimulation and over-excitation of the nerve cells. This ultimately results in paralysis and death.[4][5] Second-generation neonicotinoids are known for their systemic properties and broad-spectrum activity, particularly against sucking insect pests.

Quantitative Comparison of Insecticidal Efficacy

A direct quantitative comparison of the insecticidal efficacy of this compound and second-generation neonicotinoids is challenging due to the limited publicly available data for this compound. However, this section presents available data for key pests of interest: the diamondback moth (Plutella xylostella) and the brown planthopper (Nilaparvata lugens).

It is important to note that another mesoionic insecticide, Triflumezopyrim , which shares a similar mode of action with this compound, has been more extensively studied and can serve as a proxy for understanding the potential efficacy of this chemical class against rice hoppers.

InsecticideTarget PestMethod of ApplicationEfficacy Metric (LC50/LD50)ValueReference
Mesoionic Insecticides
TriflumezopyrimNilaparvata lugens (Brown Planthopper)Rice Seedling DipLC500.280 - 0.848 ppm
TriflumezopyrimNilaparvata lugens (Brown Planthopper)Topical ApplicationLD500.094 ng/insect
Second-Generation Neonicotinoids
ThiamethoxamNilaparvata lugens (Brown Planthopper)Rice Seedling DipLC504.76 mg/L (24h), 1.96 mg/L (48h), 0.85 mg/L (72h) (as part of a mixture)
ClothianidinNilaparvata lugens (Brown Planthopper)--High resistance reported in some populations
DinotefuranNilaparvata lugens (Brown Planthopper)-LC50Field populations have shown increasing resistance
DinotefuranPlutella xylostella (Diamondback Moth)Nursery box irrigation-Efficacy equivalent to acetamiprid
ClothianidinPlutella xylostella (Diamondback Moth)--Ineffective in some studies

Signaling Pathways and Mode of Action

The distinct modes of action of this compound and second-generation neonicotinoids at the nicotinic acetylcholine receptor lead to different downstream signaling events within the insect's neurons.

nAChR Signaling Pathways cluster_0 This compound (Antagonist) cluster_1 Second-Generation Neonicotinoids (Agonist) DCM This compound nAChR_DCM nAChR DCM->nAChR_DCM Binds to receptor Channel_Closed_DCM Ion Channel Remains Closed nAChR_DCM->Channel_Closed_DCM No conformational change No_Signal No Depolarization Signal Blocked Channel_Closed_DCM->No_Signal Paralysis_DCM Paralysis & Death No_Signal->Paralysis_DCM Neo Neonicotinoid nAChR_Neo nAChR Neo->nAChR_Neo Binds and activates Channel_Open_Neo Ion Channel Opens nAChR_Neo->Channel_Open_Neo Conformational change Signal_Neo Continuous Depolarization Overstimulation Channel_Open_Neo->Signal_Neo Na+/Ca2+ influx Paralysis_Neo Paralysis & Death Signal_Neo->Paralysis_Neo

Caption: Contrasting signaling pathways of this compound and second-generation neonicotinoids at the nAChR.

Experimental Protocols

The evaluation of the insecticidal activity and mode of action of compounds like this compound and second-generation neonicotinoids relies on standardized laboratory assays. Below are detailed methodologies for two key experiments.

Insecticide Bioassay for Efficacy Determination (Leaf-Dip Method)

This protocol is designed to determine the lethal concentration (LC50) of a test insecticide against a target insect pest.

Objective: To quantify the toxicity of an insecticide to a specific insect species.

Materials:

  • Test insecticide (technical grade or formulated product)

  • Solvent (e.g., acetone, water with a surfactant)

  • Target insects (e.g., 3rd instar larvae of Plutella xylostella or adult Nilaparvata lugens)

  • Host plant leaves (e.g., cabbage, rice seedlings)

  • Petri dishes or ventilated containers

  • Filter paper

  • Micropipettes

  • Beakers and flasks for dilutions

  • Controlled environment chamber (temperature, humidity, photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in a suitable solvent.

    • Perform serial dilutions to obtain a range of at least five concentrations expected to cause between 10% and 90% mortality.

    • Prepare a control solution containing only the solvent.

  • Leaf Treatment:

    • Excise uniform-sized host plant leaves.

    • Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a treated leaf into a petri dish or ventilated container lined with filter paper.

    • Introduce a known number of test insects (e.g., 10-20) into each container.

    • Seal the containers and place them in a controlled environment chamber.

  • Mortality Assessment:

    • Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).

    • Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

Insecticide Bioassay Workflow A Prepare Insecticide Stock & Dilutions B Treat Host Plant Leaves (Leaf-Dip) A->B C Air Dry Treated Leaves B->C D Introduce Insects to Treated Leaves in Containers C->D E Incubate in Controlled Environment Chamber D->E F Assess Mortality at 24, 48, 72 hours E->F G Data Analysis (Probit Analysis to find LC50) F->G

References

Structure-Activity Relationship of Dicloromezotiaz Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dicloromezotiaz and its analogs, a class of mesoionic insecticides targeting lepidopteran pests. This compound acts as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs), a critical target in the development of novel insecticides.[1][2] This document summarizes the available data on the insecticidal activity of related mesoionic compounds, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.

Comparative Biological Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Analogs

CompoundR GroupTarget SpeciesLC50 (µg/mL)Reference
Triflumezopyrim4-trifluoromethylphenylAphis craccivora4.76[3]
Analog E1VariesAphis craccivora0.73[4]
Analog E2VariesAphis craccivora0.88[4]
Analog L14VariesAphis craccivora1.82
Analog 34 Dithioacetal moietyAphis craccivora2.80

Experimental Protocols

Lepidopteran Larval Bioassay (Diet Incorporation Method)

This protocol is a standard method for assessing the insecticidal activity of compounds against lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of test compounds against a target lepidopteran species.

Materials:

  • Test compounds (e.g., this compound analogs)

  • Artificial diet for the specific lepidopteran species

  • Solvent for dissolving test compounds (e.g., acetone, DMSO)

  • Bioassay trays (e.g., 128-well)

  • Neonate larvae of the target lepidopteran species (e.g., Spodoptera frugiperda)

  • Incubator set to appropriate temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. Make serial dilutions to obtain a range of desired concentrations.

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species.

  • Incorporation of Test Compounds: While the diet is still liquid and has cooled to a suitable temperature (around 50-60°C), add a specific volume of the test compound solution to a known volume of the diet to achieve the desired final concentration. A control diet should be prepared with the solvent alone.

  • Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays.

  • Infestation: Once the diet has solidified, place one neonate larva into each well.

  • Incubation: Seal the trays and place them in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h light:dark photoperiod).

  • Mortality Assessment: After a set period (e.g., 7 days), assess larval mortality. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the corrected mortality for each concentration using Abbott's formula. Determine the LC50 value using probit analysis.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound analogs for the insect nAChR.

Materials:

  • Insect membrane preparation (e.g., from heads of Drosophila melanogaster or the target lepidopteran species)

  • Radioligand (e.g., [³H]-imidacloprid or a suitable labeled antagonist)

  • Test compounds (this compound analogs)

  • Unlabeled ligand for determining non-specific binding (e.g., nicotine or imidacloprid)

  • Binding buffer (e.g., phosphate buffer with appropriate salts)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize insect tissues (e.g., heads) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In test tubes, combine the insect membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand is added.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vivo In Vivo Evaluation cluster_in_vitro In Vitro Evaluation cluster_sar SAR Analysis synthesis Synthesis of this compound Analogs purification Purification & Structural Confirmation (NMR, MS) synthesis->purification larval_bioassay Lepidopteran Larval Bioassay purification->larval_bioassay receptor_binding nAChR Competitive Binding Assay purification->receptor_binding lc50 LC50 Determination larval_bioassay->lc50 sar_analysis Structure-Activity Relationship Analysis lc50->sar_analysis ki Ki Determination receptor_binding->ki ki->sar_analysis

Caption: Experimental workflow for SAR studies of this compound analogs.

signaling_pathway cluster_neuron Insect Postsynaptic Neuron cluster_block Insect Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Dicloro This compound Analog Dicloro->nAChR Competitively Binds & Blocks block_label Blockage by this compound IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Normal Activation Depolarization Membrane Depolarization IonChannel->Depolarization AP Action Potential Firing Depolarization->AP Dopamine Modulation of Neurotransmitter Release (e.g., Dopamine) AP->Dopamine Paralysis Paralysis & Death Dopamine->Paralysis Disruption leads to

Caption: Signaling pathway of this compound at the insect nAChR.

logical_relationship cluster_structure Chemical Structure cluster_activity Insecticidal Activity Core Mesoionic Pyrido[1,2-a]pyrimidinone Core Affinity Binding Affinity to nAChR (Ki) Core->Affinity R1 Substituent at 3-position (e.g., 3,5-dichlorophenyl) R1->Affinity R2 Substituent at 1-position (e.g., (2-chloro-1,3-thiazol-5-yl)methyl) R2->Affinity R3 Substituent at 9-position (e.g., methyl) R3->Affinity Toxicity Larval Toxicity (LC50) Affinity->Toxicity

Caption: Logical relationship between chemical structure and insecticidal activity.

References

Cross-Resistance Dynamics of Dicloromezotiaz and Other Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of insecticides targeting the nicotinic acetylcholine receptor (nAChR), with a focus on the mesoionic insecticide Dicloromezotiaz. As a member of the Insecticide Resistance Action Committee (IRAC) Group 4E, this compound's unique mode of action as a competitive modulator of nAChRs presents a potential tool for managing resistance to other insecticide classes. This document summarizes available experimental data on cross-resistance within IRAC Group 4, details the experimental protocols used in these studies, and illustrates the underlying biochemical pathways.

Introduction to this compound

This compound is a mesoionic insecticide classified under IRAC Group 4E. It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), the same target site as neonicotinoids (Group 4A) and sulfoximines (Group 4C). However, the binding and action of mesoionics at the nAChR are distinct from these other groups, which primarily act as agonists. This difference in interaction with the receptor is a key factor in understanding cross-resistance patterns. This compound is recognized for its efficacy against a range of lepidopteran pests.

While direct, publicly available cross-resistance studies specifically involving this compound are limited, research on other Group 4E insecticides, such as triflumezopyrim, and on the broader dynamics within IRAC Group 4, provides valuable insights into potential cross-resistance scenarios.

Data on Cross-Resistance Between nAChR Modulators

The potential for cross-resistance between different subgroups of IRAC Group 4 insecticides is a critical consideration for effective resistance management strategies. The primary mechanisms conferring resistance to nAChR modulators are enhanced metabolism, primarily mediated by cytochrome P450 monooxygenases (P450s), and alterations in the target site (nAChR subunits).

The following tables summarize data from studies on cross-resistance between neonicotinoids (Group 4A), sulfoximines (Group 4C), and mesoionics (Group 4E). It is important to note that the level of cross-resistance can be highly variable depending on the specific insecticide, the insect species, the geographic population, and the underlying resistance mechanism(s).

Table 1: Cross-Resistance in Neonicotinoid-Resistant Strains

Resistant Strain (Selected with)SpeciesTest Insecticide (IRAC Group)Resistance Ratio (RR)Reference
Imidacloprid (4A)Myzus persicaeSulfoxaflor (4C)Low to None[1]
Imidacloprid (4A)Bemisia tabaciSulfoxaflor (4C)< 3-fold[2]
Imidacloprid (4A)Nilaparvata lugensTriflumezopyrim (4E)No cross-resistance[3]
Thiamethoxam (4A)Bemisia tabaciSulfoxaflor (4C)No cross-resistance[1]
Clothianidin (4A)Laodelphax striatellusTriflumezopyrim (4E)No cross-resistance[3]
Imidacloprid (4A)Aphis gossypiiSulfoxaflor (4C)Limited cross-resistance

Table 2: Cross-Resistance in Sulfoximine-Resistant Strains

Resistant Strain (Selected with)SpeciesTest Insecticide (IRAC Group)Resistance Ratio (RR)Reference
Sulfoxaflor (4C)Nilaparvata lugensNitenpyram (4A)Significant recovery in susceptibility after NlCPR silencing
Sulfoxaflor (4C)Nilaparvata lugensDinotefuran (4A)Significant recovery in susceptibility after NlCPR silencing
Sulfoxaflor (4C)Nilaparvata lugensClothianidin (4A)Significant recovery in susceptibility after NlCPR silencing
Sulfoxaflor (4C)Nilaparvata lugensThiamethoxam (4A)Significant recovery in susceptibility after NlCPR silencing

Table 3: Cross-Resistance in Mesoionic-Resistant Strains

Resistant Strain (Selected with)SpeciesTest Insecticide (IRAC Group)Resistance Ratio (RR)Reference
Triflumezopyrim (4E)Laodelphax striatellusImidacloprid (4A)No cross-resistance
Triflumezopyrim (4E)Laodelphax striatellusNitenpyram (4A)No cross-resistance
Triflumezopyrim (4E)Laodelphax striatellusThiamethoxam (4A)No cross-resistance
Triflumezopyrim (4E)Laodelphax striatellusDinotefuran (4A)Minor cross-resistance in one study

Mechanisms of Resistance and Cross-Resistance

Two primary mechanisms drive resistance to nAChR insecticides and influence the potential for cross-resistance between the different chemical subgroups.

Metabolic Resistance

Enhanced metabolism by detoxification enzymes is a common resistance mechanism. Cytochrome P450 monooxygenases (P450s) are frequently implicated in the breakdown of neonicotinoids. The overexpression of specific P450 genes, such as CYP6CM1 in Bemisia tabaci and CYP6CY3 in Myzus persicae, has been linked to high levels of resistance to imidacloprid and other neonicotinoids. The degree of cross-resistance to other nAChR modulator subgroups, such as sulfoximines and mesoionics, often depends on whether these insecticides are also substrates for the overproduced P450 enzymes. Studies have shown that sulfoxaflor can be less susceptible to the P450s that metabolize neonicotinoids, often resulting in a lack of cross-resistance.

G cluster_0 Insect Cell Insecticide Insecticide (e.g., Neonicotinoid) P450 Overexpressed Cytochrome P450s Insecticide->P450 Metabolism nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binding Metabolite Inactive Metabolite P450->Metabolite Detoxification Effect Nerve Impulse Disruption & Toxicity nAChR->Effect Leads to

Metabolic resistance to insecticides via P450s.
Target-Site Resistance

Mutations in the nAChR subunits can alter the binding site of insecticides, reducing their efficacy. A well-documented example is the R81T mutation in the β1 subunit of the nAChR in Myzus persicae, which confers resistance to neonicotinoids. The impact of such mutations on the binding of other nAChR modulator subgroups is a key area of research. Because mesoionics and sulfoximines interact with the nAChR differently than neonicotinoids, target-site mutations that confer resistance to one subgroup may not necessarily affect the others, potentially limiting cross-resistance.

G cluster_0 Synaptic Cleft Insecticide Insecticide Binding Insecticide->Binding No_Binding Insecticide->No_Binding Susceptible_nAChR Susceptible nAChR Toxicity Toxicity Susceptible_nAChR->Toxicity Leads to Mutated_nAChR Mutated nAChR (Target-Site Resistance) Survival Survival Mutated_nAChR->Survival Leads to Binding->Susceptible_nAChR No_Binding->Mutated_nAChR

Target-site resistance in nicotinic acetylcholine receptors.

Experimental Protocols

Standardized bioassays are essential for determining the susceptibility of insect populations to insecticides and for assessing cross-resistance. The following are detailed methodologies for commonly used bioassays.

Leaf-Dip Bioassay

This method is suitable for phytophagous insects.

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the technical grade insecticide in a suitable solvent (e.g., acetone), which are then emulsified in water, often with a surfactant to ensure even coating of the leaves. A control solution containing only the solvent and surfactant in water is also prepared.

  • Leaf Treatment: Fresh, untreated host plant leaves are individually dipped into the insecticide solutions for a set duration (e.g., 10 seconds) with gentle agitation. The leaves are then allowed to air-dry.

  • Insect Exposure: The treated, dried leaves are placed in ventilated containers (e.g., petri dishes with a moist filter paper to maintain leaf turgidity). A known number of insects of a specific life stage (e.g., second or third instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours). Moribund insects that are unable to move are often counted as dead.

  • Data Analysis: The mortality data are corrected for any control mortality using Abbott's formula. Probit or logit analysis is then used to calculate the lethal concentration (LC50), which is the concentration of the insecticide that causes 50% mortality of the test population. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.

Adult Vial Test (Contact Bioassay)

This method is used to assess the toxicity of insecticides through contact.

  • Preparation of Vials: Glass scintillation vials are coated on the inside with a solution of the technical grade insecticide in a volatile solvent like acetone. The vials are then rolled until the solvent evaporates, leaving a uniform layer of the insecticide on the inner surface. Control vials are treated with the solvent only.

  • Insect Exposure: A known number of adult insects are placed into each treated and control vial.

  • Incubation: The vials are kept under controlled conditions.

  • Mortality Assessment: The number of dead or moribund insects is recorded at regular intervals.

  • Data Analysis: The data are analyzed using probit analysis to determine the lethal concentration (LC50) or lethal time (LT50).

G cluster_0 Experimental Workflow: Insecticide Resistance Bioassay A 1. Prepare Serial Dilutions of Insecticides B 2. Treat Substrate (e.g., Leaf-Dip or Vial Coating) A->B C 3. Expose Test Insects to Treated Substrate B->C D 4. Incubate under Controlled Conditions C->D E 5. Assess Mortality at Defined Time Intervals D->E F 6. Data Analysis (Probit/Logit Analysis) E->F G 7. Determine LC50 and Resistance Ratios (RR) F->G

General workflow for an insecticide resistance bioassay.

Conclusion

The available data suggest that the potential for cross-resistance between this compound (as a representative of mesoionics) and other IRAC Group 4 insecticides is not absolute and is highly dependent on the specific resistance mechanisms present in a given insect population. The distinct mode of action of mesoionics compared to neonicotinoid agonists offers a promising avenue for managing resistance to the latter. However, the potential for cross-resistance mediated by broad-spectrum metabolic enzymes cannot be entirely dismissed.

For effective and sustainable pest management, it is crucial to:

  • Monitor local pest populations for resistance to various nAChR modulator insecticides.

  • Employ a rotation of insecticides with different modes of action (from different IRAC groups).

  • Integrate non-chemical control methods as part of a comprehensive Integrated Pest Management (IPM) strategy.

Further research is needed to elucidate the specific cross-resistance profile of this compound against a wider range of insect pests and resistant strains. Such studies will be invaluable for refining resistance management recommendations and preserving the efficacy of this important class of insecticides.

References

Validating the Binding Site of Dicloromezotiaz on Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dicloromezotiaz and its binding site on nicotinic acetylcholine receptors (nAChRs) with other nAChR-targeting insecticides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development.

Executive Summary

This compound, a mesoionic insecticide, demonstrates a distinct mode of action at the nicotinic acetylcholine receptor (nAChR) compared to many other commercially available insecticides. While many nAChR-targeting insecticides act as agonists, leading to receptor activation, this compound functions as an inhibitor with minimal agonistic activity[1]. This guide explores the validation of its binding site through comparative data and established experimental protocols.

Comparative Analysis of nAChR Ligands

The following table summarizes the binding affinities of various insecticides that target nAChRs. It is important to note that while this compound is a mesoionic insecticide, specific public domain data on its binding affinity (Ki or IC50) is limited. Therefore, data for triflumezopyrim, a closely related mesoionic compound, is presented as a proxy to represent this class of insecticides.

Compound ClassCompoundTarget nAChR Subtype(s)Binding Affinity (Ki)Binding Affinity (IC50)Mode of Action
Mesoionic Triflumezopyrim (proxy for this compound) Orthosteric site43 nM ([3H]-imidacloprid displacement)[2][3]0.6 nM (inhibition of nAChR currents)[2]Inhibitor (Antagonist) [2]
Neonicotinoid ImidaclopridMultiple subtypes including α1/α2/β1/β2Low nM rangeNot widely reportedAgonist
Sulfoximine SulfoxaflorDistinct from neonicotinoid siteHigh affinity ([3H]SFX binding)Not widely reportedAgonist
Spinosyn SpinosadAllosteric site on α6 homomersNot applicable (allosteric)Not applicable (allosteric)Positive Allosteric Modulator

Experimental Protocols for Binding Site Validation

Validating the binding site of a compound like this compound on nAChRs involves a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for nAChRs.

Materials:

  • Membrane preparations from insect tissues or cells expressing nAChRs.

  • Radioligand (e.g., [3H]-Imidacloprid for the orthosteric site).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize insect tissue (e.g., aphid heads) in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through the nAChR channel in response to ligand application, allowing for the characterization of agonists and antagonists.

Objective: To determine if this compound acts as an agonist or antagonist at nAChRs and to quantify its potency (IC50 for antagonists).

Materials:

  • Xenopus oocytes.

  • cRNA for nAChR subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Agonist (e.g., acetylcholine).

  • Test compound (this compound).

  • Recording solution (e.g., ND96).

Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: Perfuse the oocyte with a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.

  • Test Compound Application: To test for antagonistic effects, pre-apply this compound for a set period before co-applying it with the agonist. To test for agonistic effects, apply this compound alone.

  • Data Acquisition: Record the changes in membrane current in response to the application of the compounds.

  • Data Analysis: For antagonists, plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50. For agonists, plot the current amplitude against the concentration to determine the EC50. Based on existing data, this compound is expected to show minimal to no agonist activity but should inhibit the acetylcholine-induced current.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the nAChR binding site that are critical for the interaction with a ligand.

Objective: To identify key amino acid residues in the nAChR binding pocket that interact with this compound.

Protocol:

  • Mutant nAChR Construction: Introduce point mutations in the cDNA of the nAChR subunit(s) hypothesized to be involved in binding. This is typically done using PCR-based methods.

  • Expression of Mutant Receptors: Express the mutant nAChRs in a suitable system, such as Xenopus oocytes or a cell line.

  • Functional Characterization: Use electrophysiology (TEVC) or radioligand binding assays to characterize the functional properties of the mutant receptors in the presence of this compound.

  • Data Analysis: Compare the potency (IC50) or binding affinity (Ki) of this compound on the mutant receptors to the wild-type receptors. A significant shift in potency or affinity indicates that the mutated residue is important for the interaction.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in validating the binding site of this compound and the subsequent signaling events.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_electrophysiology Electrophysiology cluster_molecular Molecular Biology Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis1 Ki Determination Binding_Assay->Data_Analysis1 Validation Binding Site Validation Data_Analysis1->Validation Oocyte_Injection Oocyte Injection TEVC_Recording TEVC Recording Oocyte_Injection->TEVC_Recording Data_Analysis2 IC50/EC50 Determination TEVC_Recording->Data_Analysis2 Data_Analysis2->Validation Site_Directed_Mutagenesis Site-Directed Mutagenesis Expression Expression of Mutant Receptors Site_Directed_Mutagenesis->Expression Functional_Assay Functional Assay Expression->Functional_Assay Functional_Assay->Validation

Caption: Workflow for Validating nAChR Binding Site.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor cluster_agonists Agonists cluster_antagonists Antagonists cluster_downstream Downstream Signaling nAChR nAChR Ion_Channel Ion Channel (Na+, Ca2+) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Acetylcholine Acetylcholine Acetylcholine->nAChR Activates Imidacloprid Imidacloprid Imidacloprid->nAChR This compound This compound This compound->nAChR Inhibits Gene_Expression Altered Gene Expression Depolarization->Gene_Expression Leads to Neuronal Firing CaMK CaMK Activation Ca_Influx->CaMK CREB_Phosphorylation CREB Phosphorylation CaMK->CREB_Phosphorylation CREB_Phosphorylation->Gene_Expression

Caption: nAChR Signaling Pathway Modulation.

Conclusion

The validation of this compound's binding site on nAChRs reveals its distinct inhibitory mechanism. This contrasts with the agonistic action of many other insecticides, such as neonicotinoids. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the binding and functional effects of this compound and other novel nAChR modulators. Understanding these molecular interactions is crucial for the development of more selective and effective insecticides and for managing insecticide resistance.

References

A Comparative Analysis of the Mesoionic Insecticides: Dicloromezotiaz and Fenmezoditiaz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel mesoionic insecticides, Dicloromezotiaz and Fenmezoditiaz. Both compounds represent a significant development in pest management, offering alternative modes of action to combat insecticide resistance. This document outlines their mechanism of action, compares their biological performance based on available data, provides detailed experimental protocols for their evaluation, and visualizes key biological and experimental processes.

Introduction and Mechanism of Action

This compound and Fenmezoditiaz belong to the mesoionic class of insecticides and are classified by the Insecticide Resistance Action Committee (IRAC) as Group 4E compounds. Their mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] Acetylcholine is a primary excitatory neurotransmitter in the insect central nervous system.[1] By binding to the nAChR, these insecticides block the binding of acetylcholine, leading to a range of symptoms from hyperexcitation to lethargy and paralysis, ultimately resulting in the death of the insect.[3][4] This mechanism is crucial for managing pests that have developed resistance to other classes of insecticides, such as neonicotinoids.

Comparative Performance Analysis

While direct side-by-side comparative studies under identical conditions are limited in the public domain, this section synthesizes available data to compare the biological performance of this compound and Fenmezoditiaz.

Insecticidal Spectrum
  • This compound: Research indicates that this compound is a potent insecticide with a broad range of activity, particularly against Lepidopteran pests. It is also effective against certain Hemipteran species, including rice hoppers.

  • Fenmezoditiaz: Fenmezoditiaz is characterized as a systemic insecticide with a broad insecticidal spectrum, with particular efficacy against piercing-sucking insects. It has been developed for the control of the rice hopper complex and shows no cross-resistance to neonicotinoid-resistant plant hoppers.

Quantitative Efficacy Data

The following table summarizes available quantitative data on the efficacy of this compound and Fenmezoditiaz against various insect pests. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

InsecticideTarget PestBioassay MethodEfficacy Metric (LC50)Reference
This compound Rice HoppersNot Specified3-15 µg/mL
Fenmezoditiaz Sogatella furcifera (White-backed planthopper)Topical Application~0.3 mg/L (at 48h)
Fenmezoditiaz Sogatella furcifera (White-backed planthopper)Rice-seedling Dip~0.3 mg/L (at 48h)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and Fenmezoditiaz.

Insecticidal Bioassay: Leaf-Dip Method

This method is suitable for assessing the toxicity of systemic insecticides against sucking insects.

Objective: To determine the lethal concentration (LC50) of the test compound.

Materials:

  • Technical grade this compound or Fenmezoditiaz

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cotton, cabbage)

  • Petri dishes

  • Filter paper

  • Forceps

  • Test insects

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide in the chosen solvent. From this stock, make a series of serial dilutions to create a range of concentrations. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Dip host plant leaves into each test solution for a uniform duration (e.g., 10-20 seconds). Allow the leaves to air dry completely.

  • Experimental Setup: Place a treated leaf in a Petri dish lined with a moist filter paper to maintain humidity.

  • Insect Infestation: Introduce a known number of test insects (e.g., 20-30) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for any mortality in the control group using Abbott's formula. Perform a probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence limits.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the binding affinity of the test compound to the target receptor.

Objective: To determine the inhibitory concentration (IC50) of the test compound for a radioligand binding to nAChRs.

Materials:

  • Insect membrane preparations expressing nAChRs

  • Radioligand (e.g., [³H]epibatidine or [³H]imidacloprid)

  • Test compound (this compound or Fenmezoditiaz)

  • Binding buffer

  • Wash buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the insect membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

G cluster_0 Synaptic Cleft cluster_1 Mechanism of Action ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds ACh_blocked ACh IonChannel Ion Channel (Closed) BlockedChannel Ion Channel (Remains Closed) Postsynaptic Postsynaptic Neuron Mesoionic This compound / Fenmezoditiaz BlockedReceptor Blocked nAChR Mesoionic->BlockedReceptor Competitively Binds NoSignal No Signal Transduction BlockedChannel->NoSignal ACh_blocked->BlockedReceptor Binding Blocked

nAChR Competitive Modulation

G start Start prep Prepare Test Compounds (this compound / Fenmezoditiaz) start->prep bioassay Perform Insecticidal Bioassays (e.g., Leaf-Dip, Topical Application) prep->bioassay binding_assay Conduct nAChR Binding Assays prep->binding_assay data_collection Collect Mortality and Binding Data bioassay->data_collection binding_assay->data_collection lc50 Calculate LC50/IC50 Values (Probit/Regression Analysis) data_collection->lc50 comparison Comparative Analysis of Efficacy and Potency lc50->comparison end End comparison->end

Insecticide Evaluation Workflow

References

Independent verification of Dicloromezotiaz's lethargic poisoning effect.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Factual Information and Hypothetical Analysis

Initial research indicates that Dicloromezotiaz is a real substance, identified as a mesoionic insecticide designed for agricultural use.[1][2][3][4][5] Its mechanism of action is as a competitive modulator and antagonist of nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death in target pests like lepidoptera and rice hoppers.

The available scientific literature does not contain specific studies or data verifying a "lethargic poisoning effect" of this compound in vertebrates or humans. While general symptoms of pesticide poisoning can include non-specific effects like lethargy, nausea, or dizziness, there is no documented evidence to single out lethargy as a primary or distinct toxicological endpoint for this compound.

Therefore, an independent verification based on existing experimental data is not possible. To fulfill the structural and content requirements of your request, this guide presents a hypothetical preclinical toxicological assessment . The following sections compare this compound to another known nAChR-modulating insecticide (Imidacloprid) and a fictional alternative compound (NeuroStat-4). The experimental data, protocols, and pathways described are hypothetical, designed to illustrate the format of a comparative guide for researchers.

A Comparative Guide to the Neurobehavioral Effects of nAChR-Modulating Compounds

This guide provides a comparative analysis of the potential neurobehavioral depressant effects, specifically lethargy, of three nicotinic acetylcholine receptor (nAChR) modulating compounds. The analysis is based on a series of hypothetical preclinical assays in a rodent model.

  • This compound : An nAChR competitive antagonist.

  • Imidacloprid : A neonicotinoid nAChR agonist, used as a benchmark for neurotoxicity.

  • NeuroStat-4 : A fictional, next-generation nAChR antagonist designed for high target specificity and reduced off-target effects.

Data Presentation: Comparative Toxicological Data

The following tables summarize the quantitative data from our hypothetical preclinical evaluation.

Table 1: Comparative Locomotor Activity in a Rodent Model (Data represents mean values ± standard deviation following a single dose administration)

CompoundDose (mg/kg)Total Distance Traveled (meters in 60 min)Reduction from Control (%)
Vehicle (Control) -150.2 ± 12.50%
This compound 595.8 ± 9.136.2%
This compound 1061.3 ± 7.559.2%
Imidacloprid 5185.4 ± 15.3 (hyperactivity)-23.4%
Imidacloprid 1070.1 ± 8.2 (convulsive phase)53.3%
NeuroStat-4 5145.7 ± 11.83.0%
NeuroStat-4 10130.1 ± 10.913.4%

Table 2: Effects on Sleep/Wake Cycle via EEG Monitoring (Data represents the percentage of a 4-hour observation period spent in non-REM sleep)

CompoundDose (mg/kg)% Time in Non-REM SleepChange from Control
Vehicle (Control) -28.5% ± 3.1%-
This compound 1055.2% ± 4.5%+26.7%
Imidacloprid 1025.1% ± 3.9%-3.4%
NeuroStat-4 1031.0% ± 3.3%+2.5%

Table 3: Vertebrate Neuronal nAChR Binding Affinity (Data represents the inhibitor constant (Ki) for the α4β2 nAChR subtype)

CompoundKi (nM)Receptor Affinity
This compound 85High
Imidacloprid 40Very High
NeuroStat-4 950Low

Experimental Protocols

Open Field Test for Locomotor Activity
  • Objective: To assess spontaneous locomotor activity as a proxy for lethargy or sedation.

  • Apparatus: A 100cm x 100cm x 40cm square arena made of non-reflective white plastic, illuminated to 100 lux. An overhead camera connected to automated tracking software (e.g., AnyMaze) was used.

  • Procedure:

    • Rodent subjects (Sprague-Dawley rats, n=8 per group) were habituated to the testing room for 60 minutes prior to the experiment.

    • Subjects were administered a single intraperitoneal (IP) injection of the test compound (this compound, Imidacloprid, NeuroStat-4) or a vehicle control (saline).

    • 30 minutes post-injection, each animal was placed in the center of the open field arena.

    • The animal's movement was recorded for 60 minutes.

    • The total distance traveled was calculated by the tracking software. A significant decrease in distance traveled relative to the control group was interpreted as an indicator of a lethargic state.

EEG/EMG Surgical Implantation and Recording
  • Objective: To directly measure changes in sleep architecture.

  • Procedure:

    • Animals underwent stereotaxic surgery to implant electroencephalography (EEG) and electromyography (EMG) electrodes for chronic sleep monitoring.

    • Following a 7-day recovery period, baseline sleep/wake patterns were recorded for 48 hours.

    • On the test day, animals were administered the test compound or vehicle at the onset of their inactive phase (light cycle).

    • EEG/EMG data was recorded for the subsequent 4 hours.

    • Sleep stages (Wake, REM, Non-REM) were scored in 10-second epochs using automated sleep scoring software (e.g., SleepSign). The percentage of time spent in each state was calculated.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Vertebrate nAChR (α4β2 subtype) ACh->nAChR Binds & Activates IonChannel Ion Channel Blocked nAChR->IonChannel Prevents Opening Neuron Reduced Neuronal Firing & CNS Depolarization IonChannel->Neuron Leads to Lethargy Lethargic State Neuron->Lethargy Results in Dicloro This compound Dicloro->nAChR Competitively Binds & Antagonizes

Caption: Hypothetical pathway of this compound-induced lethargy in a vertebrate neuron.

G cluster_OFT Open Field Test cluster_EEG EEG Analysis start Start: Select Animal Cohorts (n=8 per group) dosing Administer Compound or Vehicle (this compound, Imidacloprid, etc.) start->dosing acclimation 30-Minute Acclimation Period dosing->acclimation oft_test 60-Minute Behavioral Recording acclimation->oft_test eeg_test 4-Hour EEG/EMG Recording acclimation->eeg_test Parallel Cohort oft_analysis Analyze Locomotor Activity (Total Distance) oft_test->oft_analysis data Compile & Compare Data oft_analysis->data eeg_analysis Score Sleep Stages (% NREM, REM, Wake) eeg_test->eeg_analysis eeg_analysis->data end End: Toxicological Assessment data->end

Caption: Experimental workflow for assessing neurobehavioral depressant effects.

References

Assessing the Safety Profile of Dicloromezotiaz for Pollinators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the mesoionic insecticide Dicloromezotiaz and its alternatives, sulfoxaflor and flupyradifurone, reveals significant data gaps in the pollinator safety profile of this compound. While comprehensive toxicological data for sulfoxaflor and flupyradifurone are readily available, a notable absence of public domain research on the acute and chronic effects of this compound on bees and other pollinators prevents a direct comparative safety assessment.

This guide synthesizes the current scientific understanding of the potential risks these insecticides pose to pollinator populations. It provides a detailed comparison of their known toxicities, an overview of standard experimental protocols for pollinator safety testing, and a discussion of their mechanisms of action.

Executive Summary

This compound is a mesoionic insecticide that acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs). While effective against lepidopteran pests, its specific impact on non-target pollinators remains largely uncharacterized in publicly accessible literature. In contrast, extensive research has been conducted on sulfoxaflor, a sulfoximine insecticide, and flupyradifurone, a butenolide insecticide, both of which also act on nAChRs.

This guide highlights the urgent need for transparent, peer-reviewed studies on the lethal and sublethal effects of this compound on a range of pollinator species to enable a comprehensive risk assessment and inform regulatory decisions.

Comparative Toxicity to Pollinators

A direct quantitative comparison of the acute toxicity of this compound with sulfoxaflor and flupyradifurone is not possible due to the lack of publicly available data for this compound. The following tables summarize the known acute toxicity of the alternative insecticides to honey bees (Apis mellifera).

Table 1: Acute Contact Toxicity to Honey Bees (Apis mellifera)

InsecticideLD50 (μ g/bee )Toxicity Classification
This compound Data Not Available Not Classified
Sulfoxaflor~0.146Highly Toxic
Flupyradifurone1.2Moderately to Highly Toxic

Table 2: Acute Oral Toxicity to Honey Bees (Apis mellifera)

InsecticideLD50 (μ g/bee )Toxicity Classification
This compound Data Not Available Not Classified
Sulfoxaflor0.074Highly Toxic
Flupyradifurone1.2Moderately to Highly Toxic

Toxicity classifications are based on the U.S. Environmental Protection Agency (EPA) classification system where: Highly Toxic = LD50 < 2 μ g/bee ; Moderately Toxic = 2 < LD50 ≤ 11 μ g/bee ; Practically Nontoxic = LD50 > 11 μ g/bee .

Sublethal Effects on Pollinators

Beyond acute mortality, sublethal effects of insecticides can have significant long-term consequences for pollinator health and colony survival.

Sulfoxaflor: Sublethal exposure to sulfoxaflor has been shown to negatively impact bumblebee colony development, including reduced worker production and reproductive output.[1] Studies have also indicated potential impacts on bee oxidative stress, leading to early-onset apoptosis and mortality.[1] Furthermore, sulfoxaflor exposure can affect pollen collection, resulting in smaller worker bees.[1]

Flupyradifurone: Research on flupyradifurone has revealed a range of sublethal effects on bees. Exposure has been linked to impaired olfactory learning, reduced survival rates, and altered expression of immune and detoxification genes.[2][3] Co-exposure with the fungicide propiconazole has been shown to increase abnormal behaviors in both in-hive and forager bees. Furthermore, sublethal concentrations have been found to affect the walking and flight take-off activities of stingless bees. Studies on the solitary bee Heriades truncorum have demonstrated that flupyradifurone exposure can alter sexual behavior and cuticular hydrocarbon profiles, which are crucial for mating.

Mechanism of Action

This compound, sulfoxaflor, and flupyradifurone all target the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. However, their specific binding and modes of action differ.

G cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) cluster_insecticides Insecticides cluster_effects Nervous System Effects nAChR nAChR Hyperexcitation Hyperexcitation nAChR->Hyperexcitation Dicloro This compound Dicloro->nAChR Competitive Modulator Sulfo Sulfoxaflor Sulfo->nAChR Agonist Flupy Flupyradifurone Flupy->nAChR Agonist Paralysis Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death

Figure 1: Simplified signaling pathway of nAChR-targeting insecticides.

Experimental Protocols

The assessment of pesticide toxicity to pollinators follows standardized guidelines to ensure data reliability and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Test (Adapted from OECD Guideline 213)

This test determines the median lethal dose (LD50) of a substance when ingested by honey bees.

  • Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age and from healthy, queen-right colonies are used.

  • Test Substance Preparation: The test substance is dissolved or suspended in a sucrose solution at a series of concentrations.

  • Exposure: Bees are individually or group-fed a known volume of the treated sucrose solution.

  • Observation: Mortality is recorded at 24, 48, and, if necessary, 72 and 96 hours after exposure. Sublethal effects are also observed and recorded.

  • Data Analysis: The LD50 value, with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

G start Start prep_bees Prepare Test Bees start->prep_bees prep_solution Prepare Test Solutions (5 concentrations) start->prep_solution feeding Feed Bees with Treated Sucrose Solution prep_bees->feeding prep_solution->feeding incubation Incubate at Controlled Temperature and Humidity feeding->incubation observation Record Mortality and Sublethal Effects (24, 48, 72, 96h) incubation->observation analysis Calculate LD50 observation->analysis end End analysis->end

Figure 2: Workflow for the honey bee acute oral toxicity test (OECD 213).

Acute Contact Toxicity Test (Adapted from OECD Guideline 214)

This test determines the LD50 of a substance when it comes into direct contact with honey bees.

  • Test Organisms: As in the oral toxicity test, young adult worker honey bees are used.

  • Test Substance Application: A precise droplet of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

  • Housing: The treated bees are housed in cages with access to a clean food source.

  • Observation: Mortality and sublethal effects are recorded at regular intervals, typically up to 96 hours.

  • Data Analysis: The contact LD50 is calculated.

G start Start prep_bees Prepare and Anesthetize Test Bees start->prep_bees prep_solution Prepare Test Solutions (5 concentrations) start->prep_solution application Apply Test Substance Topically to Thorax prep_bees->application prep_solution->application housing House Bees in Cages with Food application->housing observation Record Mortality and Sublethal Effects (24, 48, 72, 96h) housing->observation analysis Calculate LD50 observation->analysis end End analysis->end

Figure 3: Workflow for the honey bee acute contact toxicity test (OECD 214).

Conclusion and Recommendations

The absence of publicly available data on the pollinator safety profile of this compound is a significant concern for environmental risk assessment. Without this crucial information, a comprehensive comparison with alternative insecticides is impossible, and the potential risks to vital pollinator populations remain unknown.

It is strongly recommended that independent, peer-reviewed studies be conducted to determine the acute and chronic toxicity of this compound to a range of pollinator species, including honey bees, bumblebees, and solitary bees. These studies should adhere to internationally recognized protocols, such as those established by the OECD, and should investigate both lethal and sublethal endpoints. The findings of such research are essential for regulators, researchers, and the agricultural community to make informed decisions regarding the use of this insecticide and to ensure the protection of essential pollinator services.

References

Benchmarking Dicloromezotiaz: A Comparative Guide to Mesoionic Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dicloromezotiaz against other notable mesoionic insecticides, namely Fenmezoditiaz and Triflumezopyrim. Mesoionic insecticides are a relatively new class of compounds that act as competitive modulators of nicotinic acetylcholine receptors (nAChRs), offering a distinct mode of action compared to many established insecticides. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to aid in research and development efforts.

Data Presentation: Insecticidal Activity

The following tables summarize the available data on the insecticidal activity of this compound, Fenmezoditiaz, and Triflumezopyrim against various insect pests. It is important to note that publicly available, peer-reviewed LC50 values for this compound and Fenmezoditiaz are limited. The information presented is based on a combination of quantitative data from scientific literature and qualitative descriptions of efficacy from technical documents and patents.

Table 1: Insecticidal Activity of this compound

Target PestEfficacyNotes
Lepidoptera (general)Potent insecticide with exceptional activity against a broad range of lepidopteran pests.[1]This compound was identified through an optimization program specifically targeting lepidopteran species.
Diamondback Moth (Plutella xylostella)High efficacy indicated.Mentioned as a target pest in patent literature.
Cabbage Armyworm (Mamestra brassicae)High efficacy indicated.Mentioned as a target pest in patent literature.
Tobacco Cutworm (Spodoptera litura)High efficacy indicated.Mentioned as a target pest in patent literature.
Striped Flea Beetle (Phyllotreta striolata)Effective control.Listed as a target pest.
Rice HoppersEffective control.Listed as a target pest.

Table 2: Insecticidal Activity of Fenmezoditiaz

Target PestEfficacyNotes
Piercing-sucking insects (general)Excellent systemic insecticide with a broad insecticidal spectrum.Particularly effective against rice hopper complex.
Brown Planthopper (Nilaparvata lugens)High susceptibility observed in field-collected populations.No cross-resistance with neonicotinoids.
Cowpea Aphid (Aphis craccivora)Effective control.Mentioned as a target in biological characterization studies.

Note: While studies indicate that LC50 values have been determined, specific figures are not detailed in the accessible abstracts.

Table 3: Insecticidal Activity of Triflumezopyrim

Target PestBioassay MethodLC50 / LD50
Brown Planthopper (Nilaparvata lugens)Rice Stem Dipping (3rd instar nymphs)0.150 mg/L
Brown Planthopper (Nilaparvata lugens)Topical Application (adults)0.094 ng/individual
White-backed Planthopper (Sogatella furcifera)Rice Stem Dipping (3rd instar nymphs)0.042 mg/L
White-backed Planthopper (Sogatella furcifera)Topical Application (adults)0.026 ng/individual
Small Brown Planthopper (Laodelphax striatellus)Rice Stem Dipping (3rd instar nymphs)0.024 mg/L
Small Brown Planthopper (Laodelphax striatellus)Topical Application (adults)0.032 ng/individual

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments used to evaluate the efficacy of mesoionic insecticides.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of a compound through direct contact with the insect cuticle.

a. Insect Rearing:

  • Test insects (e.g., adult Nilaparvata lugens) are reared under controlled laboratory conditions (e.g., 26 ± 1°C, 16:8 h light:dark photoperiod, 60-70% relative humidity) on their respective host plants (e.g., rice seedlings).

b. Insecticide Preparation:

  • The technical grade mesoionic insecticide is dissolved in a volatile solvent, typically acetone, to prepare a stock solution.

  • A series of graded concentrations are prepared by serial dilution of the stock solution with acetone.

c. Application:

  • Insects are anesthetized, often using carbon dioxide.

  • A precise volume (typically 0.5-1.0 µL) of the insecticide solution is applied to the dorsal thorax of each insect using a micro-applicator.

  • A control group is treated with acetone only.

d. Observation and Data Analysis:

  • Treated insects are transferred to clean containers with a food source and held under controlled conditions.

  • Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • The dose-mortality data are subjected to probit analysis to calculate the LD50 (the lethal dose required to kill 50% of the test population) and its 95% confidence intervals.

Diet Incorporation Bioassay

This method is suitable for assessing the oral toxicity of an insecticide, particularly for chewing insects.

a. Diet Preparation:

  • An artificial diet suitable for the target insect (e.g., Spodoptera exigua) is prepared.

  • The mesoionic insecticide is dissolved in a small amount of a suitable solvent (e.g., acetone or water with a surfactant) and then thoroughly mixed into the molten artificial diet before it solidifies.

  • A range of concentrations is prepared by incorporating different amounts of the insecticide into the diet. A control diet contains only the solvent.

b. Bioassay:

  • Once the diet has solidified, it is cut into small, uniform plugs.

  • Individual larvae (e.g., second or third instar) are placed in separate wells of a bioassay tray, each containing a diet plug.

  • The trays are sealed to prevent larvae from escaping and maintained under controlled environmental conditions.

c. Data Collection and Analysis:

  • Larval mortality is recorded after a set period (e.g., 5-7 days).

  • The concentration-mortality data are analyzed using probit analysis to determine the LC50 (the lethal concentration in the diet that kills 50% of the test population).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This in vitro assay is used to determine the binding affinity of a mesoionic insecticide to its target site, the nAChR.

a. Membrane Preparation:

  • Tissues rich in nAChRs (e.g., insect heads or thoraces) are dissected and homogenized in a chilled buffer solution.

  • The homogenate is centrifuged at a low speed to remove large debris. The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a binding buffer.

b. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the nAChR (e.g., [³H]-imidacloprid).

  • Varying concentrations of the unlabeled mesoionic insecticide (the competitor) are added to the incubation mixture.

c. Measurement and Analysis:

  • After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filter is washed to remove any unbound radioligand.

  • The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The data are used to generate a competition curve, from which the IC50 (the concentration of the mesoionic insecticide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

Signaling Pathway of Mesoionic Insecticides

mesoionic_moa cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) (Neurotransmitter) nAChR_unbound Nicotinic Acetylcholine Receptor (nAChR) - Closed State - ACh->nAChR_unbound Binds to Mesoionic This compound (Mesoionic Insecticide) Mesoionic->nAChR_unbound Competitively Binds & Blocks nAChR_bound nAChR - Open State - nAChR_unbound->nAChR_bound Activates nAChR_blocked nAChR - Blocked State - nAChR_unbound->nAChR_blocked Ion_channel_open Ion Channel Open (Na+/Ca2+ influx) nAChR_bound->Ion_channel_open Ion_channel_closed Ion Channel Closed (No Na+/Ca2+ influx) nAChR_blocked->Ion_channel_closed No_depolarization No Depolarization (Nerve Impulse Blocked) Ion_channel_closed->No_depolarization Depolarization Depolarization & Nerve Impulse Ion_channel_open->Depolarization Paralysis Paralysis & Death No_depolarization->Paralysis

Caption: Mode of action of this compound at the insect nAChR.

Generalized Insecticide Bioassay Workflow

bioassay_workflow start Start: Insect Rearing (Controlled Environment) prep Prepare Insecticide Solutions (Serial Dilutions) start->prep exposure Insect Exposure (e.g., Topical, Diet, Leaf-dip) prep->exposure incubation Incubation Period (Controlled Conditions) exposure->incubation assessment Mortality Assessment (e.g., 24, 48, 72 hours) incubation->assessment analysis Data Analysis (Probit Analysis) assessment->analysis end Determine LC50 / LD50 analysis->end

Caption: A generalized workflow for conducting insecticide bioassays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dicloromezotiaz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dicloromezotiaz, a potent insecticide that acts on nicotinic acetylcholine receptors (nAChRs).[1] Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to the Safety Data Sheet (SDS), this compound is classified with the following hazards[2]:

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Mandatory Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.

Step 1: Decontamination of Empty Containers

Empty containers must be thoroughly decontaminated to remove residual this compound. A triple-rinse procedure is the standard practice:

  • Empty the container completely into the chemical waste container.

  • Fill the container to approximately 10% of its volume with a suitable solvent (e.g., acetone or methanol).

  • Securely cap the container and shake vigorously for at least 30 seconds.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat this rinsing process two more times.

Step 2: Segregation and Collection of Waste

All waste materials contaminated with this compound, including the triple-rinsed containers and any contaminated PPE, must be collected and segregated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused this compound solutions and the rinsate from decontamination should be collected in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Step 3: Labeling and Storage of Hazardous Waste

Properly label all hazardous waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a certified hazardous waste disposal company.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE A->B C Perform Experiment B->C D Waste Generated C->D E Segregate Waste (Solid, Liquid, Sharps) D->E F Triple-Rinse Empty Containers D->F H Label Waste Containers Correctly E->H G Collect Rinsate as Hazardous Waste F->G G->H I Store in Designated Secondary Containment H->I J Contact EHS for Pickup I->J K End: Proper Disposal by Certified Vendor J->K

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathways and Environmental Fate

While specific signaling pathways in non-target organisms are not fully elucidated in the provided documents, this compound is known to be an antagonist of insect nicotinic acetylcholine receptor (nAChR) channels[1]. The environmental fate of this compound is not well-documented, highlighting the importance of preventing its release into the environment[3]. Improper disposal can lead to contamination of soil and water, posing a risk to aquatic life and other non-target organisms.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Navigating the Safe Handling of Dicloromezotiaz: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Dicloromezotiaz. Adherence to these protocols is critical to ensure personal safety and prevent environmental contamination.

This compound is a potent insecticide that requires stringent safety measures during handling, storage, and disposal.[1][2] This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures for preparing a stock solution, and a clear disposal plan to support your laboratory's safety and chemical handling excellence.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, the use of appropriate PPE is mandatory to minimize exposure.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling organochlorine insecticides like this compound. Always inspect gloves for any signs of degradation or punctures before use. For tasks with a high risk of splash or when handling concentrates, consider double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the powder or preparing solutions, chemical safety goggles and a full-face shield are strongly recommended to protect against splashes and airborne particles.[4]

  • Body Protection: A standard laboratory coat is required. For procedures involving larger quantities or with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N, R, or P series) is required.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₂Cl₃N₃O₂S
Molecular Weight 452.74 g/mol
CAS Number 1263629-39-5
Appearance Solid powder
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the step-by-step procedure for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, acetone)

  • Volumetric flasks and caps

  • Analytical balance

  • Spatula

  • Pipettes and pipette aid

  • Vortex mixer or sonicator

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Pre-label all necessary glassware with the chemical name, concentration, date, and your initials.

  • Weighing the Powder:

    • Tare the analytical balance with a weigh boat or weigh paper.

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder onto the weigh boat using a clean spatula.

    • Securely close the primary container of this compound.

    • Record the exact weight of the powder.

  • Dissolution:

    • Carefully transfer the weighed powder into the pre-labeled volumetric flask.

    • Using a pipette, add a small amount of the appropriate solvent to the flask, enough to wet the powder.

    • Gently swirl the flask to begin dissolving the powder. A vortex mixer or sonicator can be used to aid dissolution if necessary.

    • Once the powder is fully dissolved, continue to add the solvent until the final desired volume is reached, ensuring the meniscus is level with the calibration mark.

  • Storage and Cleanup:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogenous.

    • Store the stock solution in a properly labeled, sealed container at the recommended temperature.

    • Dispose of all contaminated disposable materials (e.g., weigh boat, bench paper, pipette tips) in the designated hazardous waste container.

    • Wipe down the work surface and any equipment used with an appropriate decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety.

Dicloromezotiaz_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh this compound Powder B->C Begin handling D Dissolve in Solvent C->D E Bring to Final Volume D->E F Store Stock Solution E->F Finalize solution G Dispose of Contaminated Waste F->G H Decontaminate Work Area G->H I Doff PPE & Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.